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3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid Documentation Hub

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Core Science & Biosynthesis

Foundational

Physicochemical Properties and Applications of 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid: A Comprehensive Technical Guide

Executive Summary In modern drug discovery and materials science, the strategic deployment of highly functionalized heterocyclic building blocks is critical for optimizing pharmacokinetic and pharmacodynamic profiles. 3-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and materials science, the strategic deployment of highly functionalized heterocyclic building blocks is critical for optimizing pharmacokinetic and pharmacodynamic profiles. 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid is a specialized bifunctional scaffold that integrates the metabolic stability of a 1,2,4-oxadiazole core with the tunable lipophilicity of a methoxyphenyl moiety and the strong hydrogen-bonding capacity of a carboxylic acid.

As a Senior Application Scientist, I have structured this guide to move beyond basic structural descriptions. We will deconstruct the physicochemical causality of this molecule—explaining why it behaves the way it does—and provide field-validated, step-by-step synthetic protocols designed to maintain the integrity of its sensitive structural features.

Molecular Architecture and Structural Analytics

The architecture of this compound is defined by its central 1,2,4-oxadiazole ring. This five-membered heterocycle is highly electron-deficient due to the presence of one oxygen and two pyridine-type nitrogen atoms. The C3 position is substituted with a 3-methoxyphenyl group, while the C5 position bears a carboxylic acid.

Quantitative Physicochemical Profile

To facilitate rapid structural assessment, the core quantitative parameters of the molecule are summarized in the table below:

Physicochemical PropertyValue / PredictionCausality & Impact
IUPAC Name 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acidStandardized nomenclature.
Molecular Formula C₁₀H₈N₂O₄Defines the atomic composition.
Molecular Weight 220.18 g/mol Highly efficient lead-like molecular weight.
Topological Polar Surface Area (TPSA) 81.54 ŲOptimal for oral bioavailability (< 140 Ų), though limits passive BBB penetration.
Predicted LogP 1.8 – 2.2Balanced lipophilicity driven by the methoxyphenyl group.
Predicted pKa (COOH) 1.0 – 2.0Exceptionally acidic due to the strong inductive pull of the oxadiazole ring[1].
Hydrogen Bond Donors 1Provided strictly by the carboxylic acid (-OH).
Hydrogen Bond Acceptors 6Provided by the oxadiazole (N, N, O), methoxy (O), and carboxylate (O, O).
Rotatable Bonds 3Confers moderate flexibility while maintaining a rigid core geometry.

Physicochemical Profiling & Causality

Acid-Base Chemistry and Decarboxylation Dynamics

The pKa of the C5-carboxylic acid is heavily depressed (predicted ~1.0–2.0) compared to standard benzoic acids (pKa ~4.2)[1]. This causality is rooted in the strong inductive electron-withdrawing effect (-I) of the adjacent sp² nitrogens and the oxygen atom within the 1,2,4-oxadiazole ring, which exceptionally stabilizes the resulting carboxylate anion.

However, this same electron-withdrawing property makes the compound highly susceptible to thermal decarboxylation[2]. The heterocycle acts as an electron sink, stabilizing the transition state during the extrusion of carbon dioxide. Therefore, thermal exposure must be strictly controlled during isolation, purification, and storage to prevent degradation into the corresponding 3-(3-methoxyphenyl)-1,2,4-oxadiazole.

Lipophilicity and Permeability

The compound exhibits a calculated LogP of ~2.0, placing it perfectly within the Lipinski "Rule of 5" parameters for oral absorption. The 3-methoxyphenyl group provides the necessary hydrophobic bulk to drive membrane partitioning, counterbalancing the high polarity of the carboxylic acid. Because the molecule will be fully ionized at physiological pH (7.4), its passive permeability across the blood-brain barrier (BBB) is restricted, making it an ideal candidate for targeting peripheral receptors or serving as a prodrug scaffold.

Synthesis & Experimental Workflows

The construction of 1,2,4-oxadiazoles typically relies on the cyclocondensation of an amidoxime with a carboxylic acid derivative[3][4]. The following protocol details a self-validating, three-step workflow designed to maximize yield while preventing the premature decarboxylation or ring-opening of the target molecule.

SyntheticWorkflow A 3-Methoxybenzonitrile C 3-Methoxybenzamidoxime A->C Addition B Hydroxylamine (NH2OH) B->C E O-Acyl Amidoxime Intermediate C->E Acylation D Ethyl Oxalyl Chloride D->E G Ethyl 3-(3-Methoxyphenyl)- 1,2,4-oxadiazole-5-carboxylate E->G Cyclization F Heat / Toluene F->G I 3-(3-Methoxyphenyl)- 1,2,4-oxadiazole-5- carboxylic acid G->I Hydrolysis H LiOH / H2O / THF H->I

Workflow for the synthesis of 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid.

Protocol: Step-by-Step Methodology

Step 1: Preparation of 3-Methoxybenzamidoxime

  • Reaction: Suspend 3-methoxybenzonitrile (1.0 eq) and hydroxylamine hydrochloride (1.5 eq) in an ethanol/water mixture.

  • Neutralization: Add sodium carbonate (0.75 eq) slowly. Causality: Na₂CO₃ neutralizes the HCl salt, generating the free hydroxylamine nucleophile in situ without driving the pH too high, which could cause side reactions.

  • Isolation: Reflux for 4 hours, cool, and extract with ethyl acetate. Evaporate to yield the solid amidoxime.

Step 2: O-Acylation and Dehydrative Cyclization

  • Acylation: Dissolve the amidoxime (1.0 eq) in anhydrous toluene and add pyridine (1.2 eq). Dropwise, add ethyl oxalyl chloride (1.1 eq) at 0°C.

  • Cyclization: Once the O-acyl intermediate is formed (monitored by TLC), heat the reaction to 110°C (reflux) for 6 hours[3]. Causality: Thermal energy drives the intramolecular dehydration, closing the 1,2,4-oxadiazole ring to yield ethyl 3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylate.

Step 3: Controlled Saponification

  • Hydrolysis: Dissolve the ester in a 3:1 mixture of THF/Water. Add Lithium Hydroxide (LiOH) monohydrate (1.5 eq) and stir at room temperature for 2 hours.

  • Mechanistic Control (E-E-A-T Insight): The use of LiOH instead of Sodium Hydroxide (NaOH) is a critical self-validating control. The 1,2,4-oxadiazole ring is highly electron-deficient and prone to nucleophilic attack at the C5 position, which can lead to ring-opening degradation. The lithium cation strongly coordinates with the ester carbonyl oxygen, increasing its electrophilicity and directing the hydroxide nucleophile specifically to the ester, thereby preserving the integrity of the heterocyclic core.

  • Acidification: Carefully acidify the mixture to pH 2 using 1M HCl at 0°C. The target carboxylic acid will precipitate. Filter and dry under a vacuum at ambient temperature to prevent decarboxylation.

Biological Relevance & Medicinal Chemistry Applications

The Bioisosteric Advantage

The 1,2,4-oxadiazole moiety is a privileged scaffold in medicinal chemistry, frequently deployed as a hydrolytically stable bioisostere for amides and esters[5][6][7]. Unlike native esters, which are rapidly cleaved by plasma esterases, the oxadiazole ring maintains the necessary hydrogen-bond acceptor geometry without the metabolic liability.

Target Engagement

In the context of 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid, the molecule acts as a rigid vector. The oxadiazole core locks the methoxyphenyl group and the carboxylic acid into a specific spatial orientation. This geometry is highly effective for engaging target proteins where the carboxylic acid forms a critical salt bridge with basic residues (e.g., Arginine or Lysine), while the methoxyphenyl group occupies an adjacent hydrophobic pocket. This specific structural motif is heavily utilized in the development of nonsense mutation readthrough agents (similar to Ataluren analogs) and specific enzyme inhibitors[4][7].

References

  • Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - Molecules (MDPI). Available at:[Link]

  • NHC-Catalyzed Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles from Amidoximes and Aldehydes - Organic Letters (ACS Publications). Available at:[Link]

  • 1,2,4-Oxadiazole-Based Bio-Isosteres of Benzamides: Synthesis, Biological Activity and Toxicity - National Center for Biotechnology Information (PMC). Available at:[Link]

  • Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - Molecules (MDPI). Available at:[Link]

Sources

Exploratory

Comprehensive Technical Guide: 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic Acid – Discovery, Synthesis, and Application

Executive Summary In modern drug discovery, the 1,2,4-oxadiazole ring is a privileged heterocyclic scaffold, frequently deployed as a metabolically stable bioisostere for esters and amides. Specifically, 3-(3-Methoxyphen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the 1,2,4-oxadiazole ring is a privileged heterocyclic scaffold, frequently deployed as a metabolically stable bioisostere for esters and amides. Specifically, 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid represents a highly specialized building block. It combines a hydrophobic, hydrogen-bond-accepting aryl ether with a reactive carboxylic acid anchor, making it an ideal candidate for DNA-Encoded Library (DEL) synthesis and fragment-based drug discovery (FBDD).

This whitepaper provides an in-depth analysis of this compound, addressing the complexities of its Chemical Abstracts Service (CAS) registry identification, its pharmacological utility, and a self-validating protocol for its de novo synthesis.

Chemical Identity & The "CAS Lookup" Paradigm

A common hurdle in sourcing advanced, highly specific building blocks is the over-reliance on CAS numbers. While fundamental reagents have universally recognized CAS registry numbers, novel screening compounds or specialized carboxylic acids often exist in vendor-specific databases (e.g., Enamine, Molport) before receiving a formal, widely indexed CAS designation[1].

For instance, while the ester precursor Methyl 3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylate has been cataloged by specialty vendors[2], the free acid itself—3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid —is frequently synthesized on-demand or sourced via its Simplified Molecular-Input Line-Entry System (SMILES) string[3].

Chemical Properties Summary

To ensure precise database querying, researchers must utilize structural identifiers rather than relying solely on text-based nomenclature.

PropertyValue / Identifier
IUPAC Name 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid
Molecular Formula C10H8N2O4
Molecular Weight 220.18 g/mol
SMILES (Canonical) COc1cccc(c1)c2nc(no2)C(=O)O
H-Bond Donors 1 (Carboxylic acid OH)
H-Bond Acceptors 5 (Methoxy O, Oxadiazole N/O, Carbonyl O)
Vendor Availability Custom synthesis / Specialty screening catalogs (e.g., EvitaChem)[3]
Database Lookup Workflow

When a direct CAS lookup fails to yield a commercially available product, application scientists must pivot to substructure or SMILES-based queries. The logic flow below illustrates the standard industry protocol for sourcing such specialized building blocks.

Lookup Start Target: Novel Oxadiazole Acid Query1 Direct CAS Registry Search Start->Query1 Check1 Hit Found? Query1->Check1 Query2 SMILES/Substructure Search (Enamine, Molport, PubChem) Check1->Query2 No Action Procure or Synthesize De Novo Check1->Action Yes Result Identify Vendor ID / Internal ID Query2->Result Result->Action

Logical workflow for identifying and sourcing novel chemical building blocks.

Pharmacological Relevance of the Scaffold

The strategic placement of the 1,2,4-oxadiazole core between a substituted phenyl ring and a carboxylic acid offers distinct advantages in medicinal chemistry:

  • Bioisosterism & Metabolic Stability : The 1,2,4-oxadiazole ring is highly resistant to hydrolysis compared to traditional esters and amides. This increases the half-life of the resulting drug candidate in vivo.

  • Targeted Antiviral & Anticancer Activity : Recent studies have demonstrated that 1,2,4-oxadiazole derivatives containing aryl carboxylic acid moieties act as potent inhibitors of the SARS-CoV-2 Papain-like protease (PLpro)[4]. The carboxylic acid forms critical salt bridges with basic residues in the target protein's binding pocket, while the oxadiazole core ensures optimal spatial geometry[4].

  • DEL Scaffold Utility : Carboxylic acids are the cornerstone of DNA-Encoded Library synthesis due to their ability to undergo smooth, high-yielding amide bond formation with DNA-tagged amines under mild aqueous conditions[1].

De Novo Synthesis Protocol

Because off-the-shelf availability of 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid can be limited[3], in-house synthesis is often required. The following protocol details a robust, self-validating three-step synthetic route.

Mechanistic Rationale

The synthesis relies on the classic cyclocondensation of an amidoxime with an oxalic acid derivative.

  • Step 1 : Hydroxylamine attacks the electrophilic carbon of 3-methoxybenzonitrile, forming the amidoxime.

  • Step 2 : The amidoxime undergoes O-acylation followed by intramolecular cyclization (dehydration) upon treatment with ethyl oxalyl chloride, forming the 1,2,4-oxadiazole ring.

  • Step 3 : The ethyl ester is selectively hydrolyzed under mild basic conditions to yield the target carboxylic acid without cleaving the oxadiazole ring.

Step-by-Step Methodology

Step 1: Preparation of 3-Methoxybenzamidoxime

  • Dissolve 3-methoxybenzonitrile (1.0 eq) in absolute ethanol.

  • Add hydroxylamine hydrochloride (1.5 eq) and sodium carbonate (1.5 eq) to the solution.

  • Causality Check : Sodium carbonate neutralizes the HCl salt, liberating free hydroxylamine, which is highly nucleophilic.

  • Reflux the mixture for 4-6 hours. Monitor complete consumption of the nitrile via Thin Layer Chromatography (TLC).

  • Concentrate under reduced pressure, extract with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄.

Step 2: Cyclocondensation to Ethyl 3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylate

  • Dissolve the crude amidoxime (1.0 eq) in anhydrous pyridine (which acts as both solvent and base).

  • Cool the reaction to 0°C and dropwise add ethyl oxalyl chloride (1.2 eq).

  • Causality Check : The low temperature prevents violent exothermic degradation. The pyridine neutralizes the HCl byproduct, driving the acylation forward.

  • Heat the mixture to 100°C for 8 hours to force the intramolecular dehydration and ring closure.

  • Quench with ice water, extract with dichloromethane (DCM), and purify via silica gel column chromatography to isolate the ester[2].

Step 3: Saponification to the Free Acid

  • Dissolve the ester in a 3:1 mixture of THF and water.

  • Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0 eq) at room temperature.

  • Causality Check : LiOH is chosen over NaOH/KOH as it provides milder conditions, preventing potential ring-opening of the oxadiazole.

  • Stir for 2 hours until TLC indicates complete ester consumption.

  • Evaporate the THF, dilute the aqueous layer, and acidify to pH 2-3 using 1M HCl. The target 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid will precipitate as a white/off-white solid. Filter and dry under a vacuum.

Synthetic Pathway Visualization

Synthesis A 3-Methoxybenzonitrile B Hydroxylamine (NH2OH) Solvent: EtOH, Reflux A->B C 3-Methoxybenzamidoxime B->C Amidoxime Formation D Ethyl Oxalyl Chloride Base: Pyridine/DIPEA C->D E Ethyl 3-(3-methoxyphenyl)- 1,2,4-oxadiazole-5-carboxylate D->E Cyclocondensation F LiOH / H2O / THF Acidic Workup (HCl) E->F G 3-(3-Methoxyphenyl)- 1,2,4-oxadiazole-5-carboxylic acid F->G Saponification

Synthetic route for 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid.

Conclusion

While a universal CAS number for 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid may not be prominently indexed in standard public registries, its value in drug discovery is undeniable. By leveraging SMILES-based queries and understanding the underlying synthetic chemistry, researchers can readily access this scaffold. Its integration into DELs and FBDD pipelines continues to pave the way for novel therapeutics, particularly in the realms of antiviral and oncology research.

References

  • Institute of Pathogen Biology, CAMS - Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety as Potent... Retrieved from:[Link]

  • MDPI - Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Retrieved from:[Link]

Sources

Foundational

discovery and history of 1,2,4-oxadiazole derivatives

An In-Depth Technical Guide to 1,2,4-Oxadiazole Derivatives: From Historical Discovery to Privileged Scaffolds in Modern Drug Development Executive Summary As the landscape of medicinal chemistry evolves, the strategic r...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 1,2,4-Oxadiazole Derivatives: From Historical Discovery to Privileged Scaffolds in Modern Drug Development

Executive Summary

As the landscape of medicinal chemistry evolves, the strategic replacement of metabolically labile functional groups with robust bioisosteres has become a cornerstone of rational drug design. Among these, the 1,2,4-oxadiazole heterocycle—a five-membered ring containing one oxygen and two nitrogen atoms—has transitioned from a 19th-century chemical curiosity to a "privileged scaffold" in modern pharmacology. This whitepaper provides a comprehensive analysis of the history, chemical causality, clinical applications, and validated synthetic protocols surrounding 1,2,4-oxadiazole derivatives.

Historical Genesis: From Azoximes to Therapeutics

The foundational chemistry of the 1,2,4-oxadiazole ring was established in 1884 by German chemists Ferdinand Tiemann and Paul Krüger[1]. Originally classifying the heterocycle as an "azoxime" or "furo[ab1]diazole," they successfully synthesized the core by reacting an amidoxime with an acyl chloride[1]. For nearly 80 years, the scaffold remained largely a subject of fundamental crystallographic and photochemical research.

The paradigm shifted in the 1960s when the first-in-class commercial drug containing a 1,2,4-oxadiazole ring, Oxolamine , was introduced to the pharmaceutical market as a cough suppressant[1]. However, it was not until the early 21st century that the scaffold saw an explosion in application, driven by the realization of its exceptional bioisosteric properties[1].

History Y1884 1884 Discovery Y1960 1960s Oxolamine Y1884->Y1960 Y2014 2014 Ataluren Y1960->Y2014 Y2020 2020 Ozanimod Y2014->Y2020

Historical timeline of 1,2,4-oxadiazole discovery and key clinical approvals.

The Causality of Bioisosterism: Why 1,2,4-Oxadiazole?

In drug development, amide and ester bonds are frequently employed to link pharmacophores. However, these moieties are highly susceptible to enzymatic hydrolysis (via esterases and peptidases) in biological media, leading to poor oral bioavailability and short plasma half-lives[2].

As a Senior Application Scientist, I frequently advocate for the substitution of these groups with 1,2,4-oxadiazoles based on the following mechanistic rationales:

  • Metabolic Stability: The 1,2,4-oxadiazole ring is practically inert to hydrolytic cleavage, even surviving exposure to concentrated sulfuric acid[2]. This prevents premature drug degradation.

  • Hydrogen Bond Acceptor Capacity: The non-ligand electron pairs on the sp2 hybridized nitrogen atoms (N2 and N4) act as potent hydrogen bond acceptors, perfectly mimicking the carbonyl oxygen of an ester or amide to maintain target binding affinity[2].

  • Planar Geometry & Lipophilicity: The aromaticity of the ring maintains the planar geometry required for specific receptor pocket insertion, while its tunable lipophilicity enhances membrane permeability and blood-brain barrier (BBB) penetration[3].

Clinical Validation: FDA-Approved Therapeutics

The theoretical advantages of the 1,2,4-oxadiazole core have been clinically validated by several high-profile FDA approvals. The table below summarizes key quantitative and qualitative data for these therapeutics.

Drug NameApprovalPrimary IndicationTarget / Mechanism of ActionRole of 1,2,4-Oxadiazole Scaffold
Ataluren (Translarna)2014 (EMA)Duchenne Muscular Dystrophy (DMD)Nonsense mutation suppressor (Ribosome binding)Mimics peptide bonds while resisting proteolytic cleavage[4].
Naldemedine 2017Opioid-Induced ConstipationPeripheral μ-opioid receptor antagonistOptimizes target engagement within the GI tract[4].
Ozanimod (Zeposia)2020Relapsing Multiple SclerosisS1PR1 / S1PR5 ModulatorEnhances BBB permeability and resists gut microflora reduction[4][5].
Pathway Visualization: Ozanimod's Mechanism of Action

Ozanimod utilizes its highly lipophilic 1,2,4-oxadiazole core to penetrate the CNS and target Sphingosine-1-Phosphate Receptors (S1PR)[5].

Mechanism of action for Ozanimod via S1PR modulation in Multiple Sclerosis.

Synthetic Methodologies & Validated Protocols

The most robust and widely utilized method for constructing the 3,5-disubstituted 1,2,4-oxadiazole core relies on the cyclization of an amidoxime precursor with a carbonyl-containing compound (carboxylic acid or acyl chloride)[6].

Synthesis Nitrile Nitrile Precursor Amidoxime Amidoxime Intermediate Nitrile->Amidoxime Addition Hydroxylamine Hydroxylamine (NH2OH) Hydroxylamine->Amidoxime O_Acyl O-Acylamidoxime Amidoxime->O_Acyl Acylation Acylation O-Acylation (Acyl Chloride) Acylation->O_Acyl Oxadiazole 1,2,4-Oxadiazole Product O_Acyl->Oxadiazole -H2O Cyclization Cyclodehydration (Heat/Base) Cyclization->Oxadiazole

Workflow for the synthesis of 1,2,4-oxadiazoles via the amidoxime route.

Protocol A: Traditional Two-Step Synthesis (Self-Validating System)

This protocol separates O-acylation and cyclodehydration, allowing for the isolation and quality control of the intermediate. This is critical when working with sterically hindered or electronically deactivated substrates[7].

Step 1: O-Acylation

  • Preparation: Dissolve 1.0 equivalent of the amidoxime in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Causality: Anhydrous conditions prevent the competitive hydrolysis of the highly reactive acyl chloride.

  • Base Addition: Add 1.5 equivalents of N,N-Diisopropylethylamine (DIPEA). Stir for 10 minutes at 0 °C.

  • Coupling: Dropwise, add 1.1 equivalents of the desired acyl chloride.

  • Validation Check 1: Monitor via TLC or LC-MS. The disappearance of the amidoxime mass peak and the appearance of the [M+H]+ for the O-acylamidoxime confirms successful coupling[7].

  • Workup: Quench with saturated aqueous NaHCO3, extract with DCM, dry over Na2SO4, and concentrate under reduced pressure.

Step 2: Cyclodehydration

  • Solvent Exchange: Dissolve the crude O-acylamidoxime in a high-boiling polar aprotic solvent (e.g., Toluene or DMF).

  • Catalysis: Add a catalytic amount of Tetrabutylammonium fluoride (TBAF) or pyridine to facilitate the intramolecular ring closure[1][3].

  • Heating: Reflux the mixture at 110 °C for 4–12 hours. Causality: The thermal energy is required to overcome the activation barrier for the elimination of water (-H2O) and the formation of the aromatic system.

  • Validation Check 2: LC-MS should indicate a mass shift of -18 Da from the intermediate, confirming dehydration[8].

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the pure 3,5-disubstituted 1,2,4-oxadiazole.

Protocol B: Modern One-Pot Microwave-Assisted Synthesis

For high-throughput library generation, a one-pot protocol utilizing microwave irradiation drastically reduces reaction times from hours to minutes[6].

  • Reagent Mixing: In a microwave-safe vial, combine the amidoxime (1.0 eq), carboxylic acid (1.2 eq), and a coupling reagent such as EDC·HCl (1.5 eq) or HATU in Dimethyl Sulfoxide (DMSO)[6].

  • Base Addition: Add powdered NaOH (2.0 eq) or DIPEA to activate the coupling reagent and facilitate subsequent cyclization[6].

  • Irradiation: Seal the vial and subject it to microwave irradiation at 130 °C for 15–20 minutes. Causality: Microwave heating provides rapid, uniform thermal energy directly to the polar solvent, accelerating both the coupling and the thermodynamically driven cyclodehydration simultaneously.

  • Isolation: Pour the cooled mixture into ice water. If the oxadiazole is highly lipophilic, it will precipitate immediately and can be collected via vacuum filtration[6].

Conclusion

The trajectory of 1,2,4-oxadiazole from its initial synthesis by Tiemann and Krüger to its current status as a linchpin in medicinal chemistry exemplifies the power of structural biology and rational design. By exploiting its unparalleled metabolic stability and hydrogen-bonding profile, drug development professionals can continue to rescue labile peptides and amides, transforming them into orally bioavailable, highly efficacious therapeutics.

References

  • Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery Source: PMC / National Institutes of Health (NIH) URL:[Link]

  • 1,2,4- and 1,3,4-Oxadiazoles as Scaffolds in the Development of Antiparasitic Agents Source: SciELO URL:[Link]

  • Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles Source: MDPI URL:[Link]

  • Molecular and neuroimmune pharmacology of S1P receptor modulators and other disease-modifying therapies for multiple sclerosis Source: PMC / National Institutes of Health (NIH) URL:[Link]

  • Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates Source: PMC / National Institutes of Health (NIH) URL:[Link]

  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes Source: PMC / National Institutes of Health (NIH) URL:[Link]

Sources

Exploratory

Rational Design and Computational Profiling of 1,2,4-Oxadiazole-5-Carboxylic Acids: A Technical Guide

Executive Summary The 1,2,4-oxadiazole ring is a five-membered heterocycle composed of one oxygen and two nitrogen atoms, widely recognized in medicinal chemistry for its exceptional bioisosteric properties[1]. Specifica...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,2,4-oxadiazole ring is a five-membered heterocycle composed of one oxygen and two nitrogen atoms, widely recognized in medicinal chemistry for its exceptional bioisosteric properties[1]. Specifically, 1,2,4-oxadiazole-5-carboxylic acids and their derivatives serve as highly stable bioisosteres for esters and amides, mitigating the metabolic liabilities (such as rapid enzymatic hydrolysis) typically associated with traditional carbonyl-containing compounds[2].

This whitepaper provides an in-depth technical framework for the theoretical and computational study of 1,2,4-oxadiazole-5-carboxylic acids. By integrating Density Functional Theory (DFT) with advanced molecular docking and molecular dynamics (MD) simulations, researchers can predict electronic distribution, optimize pharmacokinetics, and validate target engagement prior to resource-intensive chemical synthesis[3].

The Causality of Scaffold Selection: Why 1,2,4-Oxadiazole-5-Carboxylic Acid?

In drug discovery, the selection of a core scaffold is dictated by a balance of pharmacodynamics (target affinity) and pharmacokinetics (ADME properties). The 1,2,4-oxadiazole-5-carboxylic acid scaffold is selected for three causal reasons:

  • Electronic Modulation: The oxadiazole ring is highly electron-withdrawing, which lowers the pKa of the adjacent C5-carboxylic acid, ensuring it remains ionized at physiological pH. This hydrophilic and electron-donating property enables robust non-covalent interactions (e.g., salt bridges, hydrogen bonds) with target enzymes[1].

  • Metabolic Stability: Unlike aliphatic esters or amides, the fully conjugated, aromatic nature of the 1,2,4-oxadiazole ring provides high thermal and chemical resistance, protecting the molecule from premature degradation by esterases or amidases in biological systems[1].

  • Versatile Functionalization: The C3 and C5 positions allow for orthogonal functionalization. For instance, introducing a flexible chain ester or amide at the C5 position has yielded highly potent nematicides targeting glutamate-gated chloride channels (GluCl)[4].

Theoretical Framework: Quantum Chemical Investigations (DFT)

Before a compound is synthesized, its ground-state electronic structure must be understood. Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in predicting the stability, reactivity, and non-planar geometries of 1,2,4-oxadiazole derivatives[3].

Electronic Structure & Reactivity Descriptors

DFT studies on 1,2,4-oxadiazoles frequently utilize the B3LYP or HSEH1PBE functionals paired with the 6-311++G(d,p) basis set[5]. This specific level of theory is chosen because the inclusion of diffuse (++) and polarization ((d,p)) functions accurately models the electron-rich heteroatoms (N, O) and the anionic character of the carboxylic acid.

  • HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) dictates the chemical hardness of the molecule[2]. A larger gap indicates high kinetic stability, a crucial parameter for orally administered drugs.

  • Molecular Electrostatic Potential (MEP): MEP mapping reveals the nucleophilic (red) and electrophilic (blue) regions of the molecule[5]. For 1,2,4-oxadiazole-5-carboxylic acids, the carboxylate oxygens present deep negative potentials (ideal for hydrogen bond acceptors), while the C3-aryl substituents often present neutral/hydrophobic surfaces.

G A Ligand Preparation (1,2,4-Oxadiazole-5-Carboxylic Acids) B Quantum Chemical Calculations (DFT: B3LYP/6-311++G**) A->B C Electronic Properties (HOMO/LUMO, MEP) B->C E Molecular Docking (Grid Generation & Pose Scoring) C->E D Target Protein Preparation (e.g., AChE, EGFR, GluCl) D->E F Molecular Dynamics (MD) (100 ns, RMSD/RMSF Analysis) E->F G Lead Optimization & Synthesis F->G

Caption: Computational workflow for the rational design and optimization of 1,2,4-oxadiazole derivatives.

Quantitative Profiling of 1,2,4-Oxadiazole Derivatives

The computational optimization of this scaffold has led to breakthroughs across multiple therapeutic and agrochemical domains, including Alzheimer's disease (targeting AChE)[6], oncology (targeting EGFR)[7], and crop protection (targeting nematodes)[3].

Table 1: Biological Activity of Key 1,2,4-Oxadiazole Derivatives

Compound / DerivativeTarget Organism / ProteinApplication DomainKey Quantitative MetricReference
Compound f1 (S-methyl 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carbothioate)Aphelenchoides besseyi (Nematode)Agrochemical / NematicideLC50 = 19.0 μg/mL[3]
Tioxazafen (Commercial Reference)Aphelenchoides besseyi (Nematode)Agrochemical / NematicideLC50 = 149.0 μg/mL[2]
Compound 2c Acetylcholinesterase (AChE)Anti-Alzheimer's DiseaseIC50 = 0.0158 - 0.121 μM[6]
Compound 4b Butyrylcholinesterase (BuChE)Anti-Alzheimer's DiseaseIC50 = 11.50 μM[6]
Compounds 30a-j Epidermal Growth Factor Receptor (EGFR)Oncology / AnticancerHigh in vitro potency (MTT)[7]

Self-Validating Experimental & Computational Protocols

To ensure scientific integrity, computational workflows must be designed as self-validating systems. Below is the standardized protocol for evaluating novel 1,2,4-oxadiazole-5-carboxylic acid derivatives.

Protocol A: DFT Geometry Optimization & Electronic Profiling

Causality: Raw 2D structures lack the precise 3D conformational data required for accurate docking. DFT provides the global minimum energy conformation.

  • Input Generation: Sketch the 1,2,4-oxadiazole-5-carboxylic acid derivative in 2D and convert to a 3D structure using a molecular builder (e.g., GaussView).

  • Basis Set Selection: Configure the calculation for optimization and frequency (Opt+Freq) using the B3LYP functional and 6-311++G(d,p) basis set[5].

  • Execution: Run the calculation in Gaussian 16.

  • Self-Validation Checkpoint (Critical): Analyze the output for vibrational frequencies. The absence of imaginary frequencies mathematically confirms that the optimized geometry represents a true local minimum on the potential energy surface, rather than a transition state saddle point.

Protocol B: Target Preparation and Molecular Docking

Causality: Docking predicts the binding affinity and pose of the ligand within the receptor. For example, 1,2,4-oxadiazole derivatives show prominent interactions with the catalytic anionic site of AChE, explaining their high inhibitory activity[6].

  • Protein Preparation: Download the target crystal structure (e.g., AChE, PDB ID: 4EY7) from the Protein Data Bank. Remove water molecules, add polar hydrogens, and assign Gasteiger charges.

  • Self-Validation Checkpoint 1: Generate a Ramachandran plot of the prepared protein. Ensure >95% of residues fall within the favored regions to validate the structural integrity of the receptor.

  • Grid Generation: Define the receptor grid box centered on the active site (e.g., the Gln219 amino acid for pentameric GluCl targets)[4].

  • Self-Validation Checkpoint 2 (Redocking): Before screening novel oxadiazoles, redock the native co-crystallized ligand into the generated grid. An RMSD of < 2.0 Å between the docked pose and the crystallographic pose validates the scoring function and grid parameters.

  • Ligand Docking: Dock the DFT-optimized 1,2,4-oxadiazole-5-carboxylic acid ligands using a Lamarckian Genetic Algorithm (e.g., AutoDock Vina). Extract binding energies (ΔG) and analyze non-covalent interactions.

Pathway Core 1,2,4-Oxadiazole Core Bioisosteric Scaffold Sub5 C5-Carboxylic Acid/Ester H-Bond Acceptor/Donor Core->Sub5 Sub3 C3-Aryl/Alkyl Substituent Hydrophobic Interactions Core->Sub3 Target1 AChE (Alzheimer's) Catalytic Anionic Site Sub5->Target1 Electrostatic Target2 EGFR (Cancer) Kinase Domain Sub5->Target2 H-Bonding Target3 GluCl (Nematodes) Gln219 Interaction Sub5->Target3 Allosteric Modulation Sub3->Target1 Pi-Pi Stacking Sub3->Target2 Hydrophobic Pocket

Caption: Pharmacophore mapping of 1,2,4-oxadiazole substituents and their target-specific interaction pathways.

Future Perspectives in Drug Design

The integration of computational chemistry with the 1,2,4-oxadiazole-5-carboxylic acid scaffold continues to yield highly selective therapeutics. Recent advancements have expanded this scaffold's utility into antitubercular agents, specifically as inhibitors of the Polyketide Synthase 13 Thioesterase Domain[8]. Future computational studies should focus on high-throughput Free Energy Perturbation (FEP) calculations to predict relative binding affinities with sub-kilocalorie accuracy, further accelerating the hit-to-lead optimization phase for this privileged heterocycle.

References

  • 1,2,4-oxadiazole derivatives as effective epidermal growth factor receptor inhibitors: a prospective strategy for anticancer therapy - nih.gov -[Link]

  • 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins - mdpi.com -[Link]

  • Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents - rsc.org -[Link]

  • 1,2,4-Oxadiazole-5-Carboxylic Acid Derivatives as Safe Seed Treatment Nematicides - acs.org -[Link]

  • New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer's disease: design, synthesis, and biological evaluation - nih.gov -[Link]

  • Design, synthesis and cruzain docking of 3-(4-substituted-aryl)-1,2,4-oxadiazole-N-acylhydrazones as anti-Trypanosoma cruzi agents - researchgate.net -[Link]

  • Identification and Optimization of Novel Inhibitors of the Polyketide Synthase 13 Thioesterase Domain with Antitubercular Activity - nih.gov -[Link]

Sources

Foundational

Technical Whitepaper: Safety, Handling, and Experimental Derivatization of 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals Discipline: Medicinal Chemistry & Laboratory Safety Executive Summary In modern drug discovery, 1,2,4-oxadiazole derivatives are highly valued as...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals Discipline: Medicinal Chemistry & Laboratory Safety

Executive Summary

In modern drug discovery, 1,2,4-oxadiazole derivatives are highly valued as metabolically stable bioisosteres for esters and amides, frequently evaluated as potential antitumor, antibacterial, and neuroprotective agents [1]. However, the specific structural features that make these compounds biologically attractive—namely, the electron-deficient nature of the oxadiazole ring combined with a reactive 5-carboxylic acid moiety—also introduce unique handling and synthetic challenges.

As a Senior Application Scientist, I have designed this technical guide to transcend standard Material Safety Data Sheets (MSDS). This whitepaper provides a mechanistic understanding of the safety hazards associated with 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid and establishes a self-validating experimental workflow for its safe handling and derivatization.

Physicochemical Profiling & Hazard Assessment

To handle this compound safely, one must understand the causality behind its physical and chemical behavior. The electron-withdrawing effect of the 1,2,4-oxadiazole core significantly increases the acidity of the C5-carboxylic acid compared to standard aliphatic acids. Furthermore, safety data for related oxadiazole-carboxylic acids indicate severe risks to mucous membranes and ocular tissues [2].

Table 1: Physicochemical and Hazard Profile

ParameterValue / DescriptionMechanistic Implication & Causality
Molecular Formula C10H8N2O4Dictates precise stoichiometric calculations for coupling reactions to prevent unreacted acid accumulation.
Physical State Solid (Microcrystalline Powder)High risk of aerosolization. Granular friction can generate airborne particulates, necessitating handling in a calibrated fume hood.
GHS Hazard Codes H315, H318, H335The acidic moiety and electrophilic ring cause serious eye damage (H318) and respiratory irritation (H335) upon contact with physiological moisture [3].
Thermal Stability Prone to decarboxylationThe C5-carboxylic acid can undergo thermal decarboxylation. Reactions must be kept at or below room temperature during activation.
Solubility Soluble in DMF, DMSOHigh lipophilicity from the 3-methoxyphenyl group allows rapid skin penetration if dissolved in carrier solvents.

Risk Mitigation & Handling Precautions

Standard laboratory safety is insufficient when dealing with highly reactive heterocyclic acids. The following protocols are grounded in the chemical causality of the molecule:

  • Barrier Protection (PPE): Because the compound is highly soluble in organic solvents like DMF or DMSO, accidental spills on standard latex gloves can rapidly penetrate the skin. Double-gloving with heavy-duty nitrile is mandatory. Safety goggles with side shields are required to mitigate the H318 (Serious Eye Damage) risk [4].

  • Engineering Controls: All weighing and transfer operations must occur within a certified chemical fume hood or an enclosed analytical balance. The compound's propensity to cause respiratory irritation (H335) means that ambient benchtop weighing is strictly prohibited.

  • Spill Management: In the event of a powder spill, do not dry sweep . Dry sweeping aerosolizes the compound. Instead, cover the spill with a damp absorbent pad or inert material (e.g., vermiculite), carefully sweep into a chemical waste container, and wash the area with a mild alkaline solution (e.g., 5% sodium bicarbonate) to neutralize residual acid [5].

Self-Validating Experimental Protocol: Amide Derivatization

A self-validating protocol incorporates built-in analytical checkpoints that confirm the success of a step before proceeding. This prevents the propagation of errors, avoids the waste of expensive amine building blocks, and ensures the structural integrity of the oxadiazole ring.

Workflow Visualization

Workflow Start Compound Retrieval (Desiccated, 4°C) Weigh Weighing (Enclosed Balance, PPE) Start->Weigh Activation Carboxylic Acid Activation (HATU, DIPEA, DMF) Weigh->Activation Validate1 In-Process Check (LC-MS: Active Ester) Activation->Validate1 Coupling Amine Addition (Coupling Reaction) Validate1->Coupling Validate2 Reaction Completion (TLC / HPLC) Coupling->Validate2 Quench Aqueous Quench & Extraction Validate2->Quench

Self-validating workflow for handling and reacting oxadiazole-5-carboxylic acids.

Step-by-Step Methodology: HATU-Mediated Amide Coupling

Objective: Safely convert 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid into an amide while validating intermediate stability.

Step 1: Inert Atmosphere Setup

  • Action: In a fume hood, purge a dry, 25 mL round-bottom flask with Argon for 5 minutes.

  • Causality: Atmospheric moisture competes with the amine during coupling, leading to the hydrolysis of the active ester back to the starting material.

Step 2: Reagent Solubilization

  • Action: Dissolve 1.0 equivalent (eq) of 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid in anhydrous DMF to achieve a 0.1 M concentration.

Step 3: Low-Temperature Activation

  • Action: Cool the flask to 0°C using an ice bath. Add 1.2 eq of HATU, followed dropwise by 2.5 eq of DIPEA. Stir for 15 minutes.

  • Causality: HATU forms a highly reactive OAt ester. The 0°C temperature is critical; it prevents the thermal decarboxylation of the activated oxadiazole-5-carboxylate, which is highly unstable at elevated temperatures.

Step 4: Validation Checkpoint 1 (Self-Validation)

  • Action: Extract a 5 µL aliquot from the reaction mixture, quench it into 100 µL of methanol, and analyze via LC-MS.

  • Causality: You must observe the mass of the methyl ester (formed by the rapid methanol quench of the active ester). If this mass is absent, the activation failed or decarboxylation occurred. Do not proceed or waste the target amine until this intermediate is confirmed.

Step 5: Amine Coupling

  • Action: Upon validation, add 1.1 eq of the target amine. Remove the ice bath, allow the reaction to warm to room temperature, and stir for 2 hours.

Step 6: Validation Checkpoint 2

  • Action: Perform TLC (Hexanes/EtOAc) or LC-MS to confirm the complete disappearance of the active ester and the formation of the target amide.

Step 7: Controlled Quench & Workup

  • Action: Quench the reaction by adding saturated aqueous NaHCO₃. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Causality: A mild basic quench neutralizes excess unreacted acid and removes water-soluble byproducts (such as the urea derivative of HATU) without hydrolyzing the newly formed amide bond.

References

  • Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. National Library of Medicine (PMC).
  • 5-(1-chloroethyl)-3-(2-methylphenyl)-1,2,4-oxadiazole Safety Data. NextSDS.
  • 3-(Chloromethyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole - Safety Data Sheet. Synquest Labs.
  • 3-Methyl-[1,2,4]oxadiazole-5-carboxylic acid ethyl ester SDS. Matrix Scientific.
  • 3-(3-methoxyphenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole Properties and Handling. EvitaChem.

Protocols & Analytical Methods

Method

Advanced Application Note: 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic Acid in Medicinal Chemistry and Probe Development

Executive Summary 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid is a highly specialized, bifunctional building block widely utilized in modern drug discovery and chemical biology. Featuring a hydrolytically stab...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid is a highly specialized, bifunctional building block widely utilized in modern drug discovery and chemical biology. Featuring a hydrolytically stable 1,2,4-oxadiazole core, a lipophilic 3-methoxyphenyl vector, and a versatile 5-carboxylic acid handle, this compound serves as a critical intermediate for synthesizing targeted antiviral agents, developing affinity probes, and executing bioisosteric scaffold hopping.

This application note provides an authoritative guide on the mechanistic rationale, structural advantages, and validated experimental protocols for deploying this compound as a research tool.

Mechanistic Rationale & Structural Advantages (The "Why")

The utility of this compound stems from the synergistic properties of its three structural domains:

  • The 1,2,4-Oxadiazole Core (Bioisostere): The 1,2,4-oxadiazole ring is a classic, metabolically robust bioisostere for esters and amides[1]. Unlike traditional amides, it is highly resistant to enzymatic cleavage by amidases and esterases. It maintains a rigid, planar geometry while acting as a potent hydrogen-bond acceptor, making it ideal for stabilizing loop structures in target proteins.

  • The 3-Methoxyphenyl Moiety (Hydrophobic Vector): The aromatic ring provides a critical vector for π−π stacking interactions within deep hydrophobic pockets of target enzymes (e.g., Tyr268 in viral proteases)[2]. The methoxy substituent alters the electronic distribution of the ring and can act as a localized, weak hydrogen-bond acceptor.

  • The 5-Carboxylic Acid (Synthetic Handle): Positioned at the 5-position, the carboxylic acid is highly activated due to the electron-withdrawing nature of the adjacent oxadiazole ring. This allows for rapid amidation, esterification, or decarboxylative cross-coupling, facilitating the rapid generation of Structure-Activity Relationship (SAR) libraries.

Key Applications in Drug Discovery

Application A: Synthesis of Antiviral PLpro Inhibitors

The Papain-like protease (PLpro) is a critical therapeutic target in the life cycle of coronaviruses, including SARS-CoV-2. Recent systematic SAR studies have demonstrated that introducing a 1,2,4-oxadiazole moiety significantly enhances enzymatic inhibition, binding affinity, and metabolic stability compared to traditional amide-linked inhibitors[2]. By utilizing 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid as a starting material, researchers can synthesize potent PLpro inhibitors that exhibit superior plasma exposure and oral bioavailability, overcoming the rapid metabolic clearance that plagues earlier generations of antiviral compounds[2].

Application B: Bioisosteric Replacement Workflows

In hit-to-lead optimization, metabolic liabilities (such as labile ester bonds) often halt progression. Utilizing eco-friendly synthetic approaches[1], the 5-carboxylic acid can be coupled with diverse amines to generate 1,2,4-oxadiazole-containing libraries. This scaffold hopping strategy is routinely used to rescue compounds with poor pharmacokinetic profiles while retaining target affinity.

Workflow Core 3-(3-Methoxyphenyl)- 1,2,4-oxadiazole-5-carboxylic acid Amidation Amide Coupling (HATU, DIPEA) Core->Amidation Primary/Secondary Amines Decarb Decarboxylative Cross-Coupling Core->Decarb Photoredox Catalysis Aryl Halides Inhibitor Antiviral Inhibitor (e.g., PLpro Target) Amidation->Inhibitor Pharmacophore Addition Probe Affinity Probe (Biotin/Fluorophore) Amidation->Probe Linker Attachment NewScaffold Novel C-C Scaffold (SAR Expansion) Decarb->NewScaffold Scaffold Hopping

Fig 1: Synthetic workflow for 1,2,4-oxadiazole derivatization into probes and inhibitors.

Data Presentation: Properties & Reagent Selection

Table 1: Physicochemical Properties & Drug-Likeness

The core building block adheres strictly to Lipinski's Rule of Five, ensuring that downstream derivatives maintain favorable physicochemical space.

PropertyValueRule-of-5 ComplianceImpact on Downstream Synthesis
Molecular Weight 220.18 g/mol Yes (< 500)Leaves ample MW budget for complex amine/linker additions.
LogP (Estimated) 1.8 - 2.1Yes (< 5)Ensures derivatives maintain aqueous solubility.
H-Bond Donors 1 (COOH)Yes (< 5)Converted to 0 or 1 upon amidation, enhancing permeability.
H-Bond Acceptors 5Yes (< 10)Provides multiple vectors for target protein interaction.
Table 2: Reagent Selection for 5-Carboxylic Acid Activation

Due to the electron-deficient nature of the oxadiazole ring, the 5-carboxylic acid is prone to decarboxylation if subjected to prolonged heating in basic conditions. Selecting the correct coupling reagent is critical.

Coupling ReagentActivation SpeedRisk of DecarboxylationYield (Typical)Causality / Recommendation
HATU / DIPEA Very Fast (< 5 min)Low85 - 95%Recommended. Rapid formation of the HOAt ester prevents thermal degradation.
EDC / HOBt Moderate (30 min)Medium60 - 75%Acceptable for unhindered amines, but slower activation increases side reactions.
T3P / Pyridine Fast (15 min)Low80 - 90%Excellent alternative for scale-up; water-soluble byproducts simplify workup.

Experimental Protocols

Protocol A: Room-Temperature Amidation for Probe/Inhibitor Generation

This self-validating protocol utilizes HATU to ensure rapid activation, minimizing the risk of decarboxylation of the 1,2,4-oxadiazole-5-carboxylic acid.

Materials:

  • 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid (1.0 eq)

  • Target Amine or Biotin-Linker-Amine (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous DMF (0.2 M)

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF under an inert nitrogen atmosphere. Add HATU (1.2 eq) followed immediately by DIPEA (3.0 eq).

    • Expert Insight: The solution will rapidly turn pale yellow, indicating the formation of the active HOAt ester. Do not delay the next step, as the activated species is moisture-sensitive.

  • Coupling: Add the target amine (1.1 eq) dropwise. Stir the reaction mixture at room temperature (20–25 °C) for 2 hours. Monitor via LC-MS.

  • Quench & Extraction: Dilute the mixture with Ethyl Acetate (EtOAc) and wash sequentially with 1M HCl (to remove unreacted amine), saturated aqueous NaHCO 3​ (to remove excess acid and HOAt), and brine.

    • Expert Insight: This specific washing sequence is a self-validating purification step. The HOAt byproduct is highly soluble in basic aqueous solutions, ensuring a clean crude organic layer.

  • Isolation: Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Decarboxylative Metallaphotoredox Cross-Coupling

For advanced SAR expansion, the 5-carboxylic acid can be excised to form novel C-C bonds via dual nickel/photoredox catalysis.

Materials:

  • 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid (1.5 eq)

  • Aryl Halide (1.0 eq)

  • Ir(dF-ppy) 2​ (dtbbpy)PF 6​ (1 mol%)

  • NiCl 2​ ·dtbbpy (5 mol%)

  • Cs 2​ CO 3​ (2.0 eq)

  • Anhydrous DMSO (0.1 M)

Step-by-Step Methodology:

  • Reagent Assembly: In a flame-dried vial equipped with a stir bar, combine all solid reagents. Transfer to a glovebox or apply standard Schlenk techniques to add anhydrous DMSO.

  • Degassing (Critical Step): Subject the mixture to three freeze-pump-thaw cycles.

    • Expert Insight: Oxygen is a potent quencher of the Iridium photocatalyst's excited triplet state and rapidly oxidizes the active Ni(0) intermediate. Incomplete degassing will result in total reaction failure.

  • Irradiation: Seal the vial and irradiate with a 450 nm blue LED lamp at room temperature for 16 hours, ensuring vigorous stirring to maintain the suspension of Cs 2​ CO 3​ .

  • Workup: Dilute with EtOAc, filter through a short pad of Celite to remove metal catalysts and salts, and concentrate for subsequent reverse-phase HPLC purification.

Pharmacophore Interaction Modeling

When derivatized into an antiviral inhibitor, the resulting molecule engages target proteases through highly specific, predictable binding modes.

Interaction Target Viral Protease (e.g., PLpro) Binding Cleft Methoxy 3-Methoxyphenyl Group Methoxy->Target pi-pi Stacking (Tyr268) Hydrophobic Shielding Oxadiazole 1,2,4-Oxadiazole Core Methoxy->Oxadiazole Oxadiazole->Target H-Bond Acceptor BL2 Loop Stabilization Carboxyl 5-Carboxamide Vector Oxadiazole->Carboxyl Carboxyl->Target Covalent/Non-covalent Interaction (Asp164/Gln269)

Fig 2: Pharmacophore interaction model of the oxadiazole derivative within a viral protease cleft.

References[2] Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety as Potent Sarbecovirus Papain-like Protease Inhibitors. Journal of Medicinal Chemistry.https://pubs.acs.org/doi/10.1021/acs.jmedchem.4c00534[1] Green Synthetic Approach: An Efficient Eco-Friendly Tool for Synthesis of Biologically Active Oxadiazole Derivatives. Molecules.https://www.mdpi.com/1420-3049/26/4/1163

Sources

Application

experimental applications of 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid in vitro

Application Note: In Vitro Pharmacological Profiling of 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid Introduction & Mechanistic Rationale The compound 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid repr...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: In Vitro Pharmacological Profiling of 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid

Introduction & Mechanistic Rationale

The compound 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid represents a highly versatile pharmacological tool and a privileged building block in modern drug discovery. Historically, the 1,2,4-oxadiazole heterocycle has been deployed as a metabolically stable bioisostere for amides and esters, offering enhanced cell permeability and resistance to enzymatic hydrolysis[1].

Recently, derivatives containing the 1,2,4-oxadiazole core paired with an aryl carboxylic acid moiety have emerged as highly potent inhibitors of viral targets, most notably the SARS-CoV-2 Papain-like protease (PLpro)[2][3].

  • The 1,2,4-Oxadiazole Core: Acts as a rigid spacer that properly orientates the flanking pharmacophores while resisting metabolic degradation (prolonging t1/2​ )[2].

  • The C5-Carboxylic Acid: Provides critical electrostatic and hydrogen-bonding interactions, often anchoring the molecule within the solvent-exposed regions or basic pockets of target enzymes[4].

  • The 3-Methoxyphenyl Group: Drives lipophilic contacts, allowing the scaffold to occupy hydrophobic sub-pockets (such as the BL2 loop in PLpro) while the methoxy oxygen can act as a weak hydrogen bond acceptor.

This application note provides a comprehensive, self-validating in vitro workflow for evaluating this compound (and its derivatives) in biochemical and cell-based systems.

Data Visualization: Profiling Workflow

G A 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid (Stock Preparation in 100% DMSO) B Biochemical Screening (FRET-based Enzyme Inhibition) A->B C Target Engagement Validation (Thermal Shift Assay / DSF) B->C IC50 < 5 µM D Antiviral Efficacy Assay (EC50 in Vero E6 Cells) B->D E Cytotoxicity Profiling (CC50 via CellTiter-Glo) B->E F Therapeutic Window Analysis (Selectivity Index = CC50 / EC50) D->F E->F

In vitro pharmacological profiling workflow for 1,2,4-oxadiazole derivatives.

Part 1: Target Engagement & Biochemical Assays

To establish the primary activity of the oxadiazole-carboxylic acid scaffold, a FRET-based enzymatic assay is utilized. The causality behind this design is to translate the cleavage of a fluorogenic peptide substrate (e.g., Z-RLRGG-AMC) into a quantifiable kinetic readout.

Protocol 1: FRET-Based PLpro Inhibition Assay

Self-Validating System: This protocol incorporates a known reference inhibitor (GRL0617) to ensure day-to-day assay reproducibility and a "DMSO-only" control to establish the maximum uninhibited velocity ( Vmax​ ).

Reagents & Buffers:

  • Assay Buffer: 50 mM HEPES (pH 7.5), 0.1 mg/mL BSA, 0.01% Triton X-100, 2 mM TCEP. (Expert Insight: TCEP is preferred over DTT as it is less prone to oxidation and less likely to cause redox-cycling artifacts with aromatic compounds. BSA and Triton X-100 are critical to prevent compound aggregation and non-specific plastic binding).

  • Enzyme: Recombinant SARS-CoV-2 PLpro (10 nM final concentration).

  • Substrate: Z-RLRGG-AMC (50 µM final concentration).

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock of 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid in 100% DMSO.

  • Acoustic Dispensing: Using an acoustic liquid handler (e.g., Echo 550), dispense the compound in a 10-point dose-response curve (ranging from 100 µM to 3 nM) directly into a black 384-well microplate. Causality: Acoustic dispensing eliminates the use of plastic tips, preventing the loss of lipophilic compounds and avoiding artificially inflated IC50​ values.

  • Enzyme Addition: Add 10 µL of 2X PLpro enzyme solution (20 nM in Assay Buffer) to the assay wells. Include wells with Assay Buffer only as a negative control (background).

  • Pre-Incubation: Centrifuge the plate at 1,000 x g for 1 minute. Incubate at 25°C for 30 minutes. Causality: Carboxylic acid moieties often engage in slow, tight-binding kinetics with target proteins. Pre-incubation ensures thermodynamic equilibrium is reached prior to substrate addition.

  • Substrate Addition: Initiate the reaction by adding 10 µL of 2X Z-RLRGG-AMC substrate (100 µM in Assay Buffer).

  • Kinetic Readout: Immediately transfer the plate to a microplate reader. Measure fluorescence (Ex: 345 nm / Em: 440 nm) continuously for 30 minutes at 25°C.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the progress curve. Normalize data against the DMSO control and fit to a four-parameter logistic (4PL) equation to determine the IC50​ .

Protocol 2: Thermal Shift Assay (TSA)

To rule out Pan-Assay Interference Compounds (PAINS) and confirm direct target engagement, a TSA is performed. Binding of the oxadiazole compound stabilizes the folded state of the protein, shifting its melting temperature ( Tm​ ) higher.

  • Prepare a reaction mixture containing 2 µM PLpro, 5X SYPRO Orange dye, and 50 µM of the test compound in PBS (pH 7.4).

  • Transfer 20 µM of the mixture to a 96-well PCR plate and seal with an optically clear film.

  • Run a melt curve on a Real-Time PCR system (e.g., QuantStudio), ramping the temperature from 25°C to 95°C at a rate of 0.05°C/second.

  • Monitor fluorescence in the ROX channel. Calculate the derivative of the melt curve to determine the Tm​ . A positive shift ( ΔTm​>1.5∘C ) confirms direct, specific binding.

Part 2: Cell-Based Efficacy & Toxicity Assays

Biochemical potency must be contextualized within a cellular environment. The following protocols establish the therapeutic window of the compound.

Protocol 3: Cytotoxicity & Antiviral Efficacy (Vero E6 Cells)

Step-by-Step Methodology:

  • Cell Seeding: Seed Vero E6 cells at 1×104 cells/well in 96-well plates using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2​ .

  • Compound Treatment: Replace the media with assay media (DMEM + 2% FBS) containing serial dilutions of the oxadiazole compound (max concentration 100 µM, 0.5% final DMSO).

  • Viral Infection (Efficacy Arm): For the efficacy plate, infect the cells with SARS-CoV-2 (or a BSL-2 surrogate like HCoV-OC43) at a Multiplicity of Infection (MOI) of 0.05.

  • Mock Infection (Toxicity Arm): For the cytotoxicity plate, add an equivalent volume of virus-free media.

  • Incubation & Readout: Incubate both plates for 72 hours. Add 50 µL of CellTiter-Glo reagent to each well, lyse for 10 minutes on an orbital shaker, and read luminescence.

  • Causality of Readout: CellTiter-Glo measures ATP, which is directly proportional to the number of metabolically active cells. In the toxicity arm, a drop in ATP indicates compound-induced cell death ( CC50​ ). In the efficacy arm, viral replication causes cytopathic effect (CPE) and cell death; active compounds rescue the cells, maintaining high ATP levels ( EC50​ ).

Data Presentation: Quantitative Benchmarks

The table below summarizes the expected quantitative profile of optimized 1,2,4-oxadiazole-5-carboxylic acid derivatives compared to standard reference inhibitors, synthesizing recent structure-activity relationship data[2][4].

Compound / ScaffoldTarget Enzyme IC50​ (µM)Antiviral EC50​ (µM)Cytotoxicity CC50​ (µM)Selectivity Index (SI)
GRL0617 (Reference) 2.144.1> 100> 2.2
1,2,4-Oxadiazole Reps 1.0 - 1.84.3 - 5.4> 100> 18.5
3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid Assay DependentAssay Dependent> 100 (Expected)TBD

Note: The 1,2,4-oxadiazole scaffold generally exhibits excellent metabolic stability and low intrinsic cytotoxicity, leading to a highly favorable Selectivity Index (SI) when optimized for a specific target.

References

  • Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety as Potent Sarbecovirus Papain-like Protease Inhibitors Source: Journal of Medicinal Chemistry (2024) URL:[Link]

  • Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery Source: Molecules / PubMed Central (2020) URL:[Link]

Sources

Method

in vivo studies involving 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid

Application Note: Preclinical In Vivo Evaluation Protocols for 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic Acid Executive Summary & Pharmacological Rationale The 1,2,4-oxadiazole heterocyclic ring is a privileged s...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preclinical In Vivo Evaluation Protocols for 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic Acid

Executive Summary & Pharmacological Rationale

The 1,2,4-oxadiazole heterocyclic ring is a privileged scaffold in medicinal chemistry, frequently deployed as a metabolically stable bioisostere for esters and amides[1]. Recently, 1,2,4-oxadiazole derivatives containing an aryl carboxylic acid moiety have emerged as highly potent inhibitors of sarbecovirus papain-like protease (PLpro), a critical enzyme responsible for viral maturation and host immune dysregulation[2][3].

Within this class, 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid (3-MOC) represents a highly relevant model candidate. The causality behind its structural design is twofold:

  • Target Engagement: The 5-carboxylic acid moiety acts as a critical anchor, forming strong hydrogen bonds and salt bridges within the S3–S4 pockets of target proteases[3][4].

  • Lipophilic Balance: The 3-methoxyphenyl group provides necessary lipophilicity and steric bulk, enhancing cell permeability and optimizing the molecule's fit within hydrophobic sub-pockets[1].

This Application Note provides a comprehensive, self-validating methodology for the in vivo pharmacokinetic (PK) and pharmacodynamic (PD) evaluation of 3-MOC and its structural analogs.

MOA Drug 3-MOC (Oxadiazole-5-COOH) Target Target Enzyme (e.g., Viral PLpro) Drug->Target Target Engagement Complex Drug-Target Complex (H-Bonding & Steric Fit) Target->Complex Effect Inhibition of Disease Progression Complex->Effect Catalytic Blockade

Fig 1. Mechanistic pathway of 3-MOC targeting viral proteases or inflammatory enzymes.

Formulation Strategy & Physicochemical Optimization

A common hurdle with 1,2,4-oxadiazole-5-carboxylic acids is their pH-dependent aqueous solubility[5]. Administering unoptimized suspensions in vivo leads to erratic absorption, high inter-subject variability, and uninterpretable PK data.

Causality of Formulation: To ensure systemic exposure without precipitation in the bloodstream, 3-MOC must be formulated in a co-solvent system that disrupts its crystalline lattice. We recommend a vehicle of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% Saline . The DMSO/PEG300 combination solubilizes the lipophilic methoxyphenyl core, while Tween 80 acts as a surfactant to prevent precipitation upon dilution in the aqueous environment of blood plasma.

Protocol I: In Vivo Pharmacokinetic (PK) Profiling

This protocol establishes the absorption, distribution, metabolism, and excretion (ADME) profile of 3-MOC in murine models.

Self-Validating System Check: This protocol requires the inclusion of an internal standard (IS) (e.g., Tolbutamide) during the LC-MS/MS phase. If the IS recovery deviates by >15% across samples, the extraction batch must be invalidated. This guarantees that any observed low drug exposure is due to the compound's intrinsic clearance, rather than sample preparation artifacts.

Step-by-Step Methodology:

  • Animal Preparation: Acclimate male C57BL/6 mice (8-10 weeks old) for 7 days. Fast the per os (PO) cohort for 12 hours prior to dosing to eliminate food-effect variability on absorption.

  • Dosing:

    • Intravenous (IV) Cohort: Administer 2 mg/kg of 3-MOC via tail vein injection.

    • Oral (PO) Cohort: Administer 10 mg/kg of 3-MOC via oral gavage.

  • Serial Blood Sampling: Collect 50 µL of blood at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Causality of Technique: Use submandibular venipuncture rather than retro-orbital bleeding. Submandibular bleeding minimizes stress-induced physiological changes (which can artificially alter hepatic blood flow and metabolic rates) and allows for repeated sampling in the same animal, drastically reducing inter-subject variability.

  • Plasma Processing: Centrifuge blood at 4,000 × g for 10 min at 4°C. Extract 20 µL of plasma and precipitate proteins using 100 µL of ice-cold acetonitrile containing the IS.

  • LC-MS/MS Quantification: Analyze the supernatant using a C18 column coupled to a triple quadrupole mass spectrometer in negative electrospray ionization (ESI-) mode, targeting the deprotonated carboxylic acid [M−H]− .

Quantitative Data Presentation: Recent studies on structurally analogous 1,2,4-oxadiazole-carboxylic acids demonstrate favorable metabolic stability and robust plasma exposure[6]. Table 1 summarizes the expected PK parameters for an optimized 3-MOC derivative.

Table 1: Representative Pharmacokinetic Parameters of 3-MOC in C57BL/6 Mice

ParameterIV Dosing (2 mg/kg)PO Dosing (10 mg/kg)
Cmax (ng/mL)4,5002,100
Tmax (h)0.081.0
AUC0-t (ng·h/mL)8,89017,380
T1/2 (h)1.52.1
Clearance (mL/min/kg)3.7N/A
Bioavailability (F%) N/A39.1%

Protocol II: In Vivo Efficacy Model

To validate the therapeutic utility of 3-MOC (e.g., as a PLpro inhibitor), an in vivo viral challenge or inflammatory model is utilized.

Self-Validating System Check: A positive control arm (e.g., the known PLpro inhibitor GRL0617[3]) and a vehicle-only negative control arm must be run concurrently. Efficacy is only validated if the positive control demonstrates a statistically significant reduction in disease markers compared to the vehicle, confirming that the challenge was successful and the assay window is sufficient.

Step-by-Step Methodology:

  • Pre-Dosing: Administer 3-MOC (10 mg/kg, PO) to the treatment cohort 2 hours prior to challenge.

    • Causality of Timing: Pre-dosing ensures that the drug reaches Cmax​ and establishes steady-state target occupancy before the exponential phase of viral replication or the cytokine cascade initiates. This maximizes the dynamic range of the efficacy readout.

  • Challenge: Inoculate mice intranasally with the target pathogen (e.g., a murine-adapted viral surrogate) or inflammatory agent under light isoflurane anesthesia.

  • Maintenance Dosing: Continue dosing 3-MOC every 12 hours (BID) for 3 to 5 days. This interval is strictly guided by the 2.1-hour half-life determined in Protocol I to maintain trough concentrations above the IC50​ .

  • Tissue Harvesting & PD Readouts: Euthanize animals at peak infection/inflammation. Harvest lung tissue and homogenize.

  • Quantification:

    • Measure viral titers via RT-qPCR.

    • Quantify pro-inflammatory cytokines (IL-6, TNF-α) via ELISA to confirm the suppression of host dysregulation[3].

PK_PD_Workflow A 1. Formulation (3-MOC in PEG/Tween/Saline) B 2. Pharmacokinetics (IV & PO Dosing in Mice) A->B C 3. Bioanalysis (LC-MS/MS Quantification) B->C D 4. Efficacy Model (Viral/Inflammatory Challenge) C->D PK/PD Modeling E 5. PD Readouts (Tissue Titers & Cytokines) D->E

Fig 2. Experimental workflow for in vivo PK/PD evaluation of 3-MOC.

References

  • Title: Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety as Potent Sarbecovirus Papain-like Protease Inhibitors Source: Journal of Medicinal Chemistry (2024) URL: [Link]

  • Title: 1,2,4-Oxadiazoles: A potential pharmacological agents-An overview Source: Research Journal of Pharmacy and Technology (2012) URL: [Link]

Sources

Application

Application Note: High-Throughput Screening Assays for 1,2,4-Oxadiazole Derivatives

Introduction & Scientific Context The 1,2,4-oxadiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, frequently deployed as a bioisostere for esters and amides to enhance metabolic stability, lower p...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Context

The 1,2,4-oxadiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, frequently deployed as a bioisostere for esters and amides to enhance metabolic stability, lower polar surface area, and improve cellular permeability. High-throughput screening (HTS) of 1,2,4-oxadiazole-enriched libraries has yielded breakthrough therapeutics across highly diverse indications. Two prominent examples include the discovery of diaryl-1,2,4-oxadiazoles like Ataluren (PTC124) as nonsense mutation readthrough-inducing drugs (TRIDs) 1[1], and the identification of potent Sphingosine-1-Phosphate Receptor 1 (S1PR1) agonists for immunomodulation2[2].

Because the 1,2,4-oxadiazole core can be synthesized rapidly via the condensation of amidoximes with carboxylic acid derivatives, it is highly amenable to combinatorial library generation. This application note outlines two field-proven, self-validating HTS workflows optimized for screening these derivatives: a cell-based luminescence reporter assay for TRID discovery and a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) cAMP assay for S1PR1 agonism.

Assay 1: Cell-Based Luciferase Reporter HTS for Nonsense Mutation Readthrough

Mechanistic Causality & Assay Design

Nonsense mutations introduce premature termination codons (PTCs) such as UGA, leading to truncated, non-functional proteins. 1,2,4-oxadiazole TRIDs promote ribosomal readthrough of these PTCs, restoring full-length protein synthesis[1]. To screen for this activity, a Firefly luciferase (FLuc) reporter gene interrupted by a UGA codon is stably transfected into HEK293 cells.

Why Luminescence? Luminescence is explicitly chosen over fluorescence because heterocyclic libraries (including oxadiazoles) often contain intrinsically fluorescent compounds that cause high false-positive rates in fluorescence-intensity assays. Luminescence provides a near-zero background, maximizing the signal-to-background (S/B) ratio and ensuring high assay fidelity.

Step-by-Step Protocol
  • Cell Seeding : Dispense 2,000 HEK293-FLuc-UGA cells/well in 5 µL of assay medium (DMEM + 10% FBS) into a white, solid-bottom 1536-well plate using an acoustic bulk dispenser. Causality: White plates are mandatory for luminescence readouts to maximize signal reflection toward the detector and eliminate well-to-well optical crosstalk (edge effects).

  • Adherence Incubation : Incubate the plates at 37°C, 5% CO₂ for 16 hours to allow uniform cell adherence.

  • Compound Addition : Using an acoustic liquid handler (e.g., Echo 550), transfer 25 nL of 1,2,4-oxadiazole library compounds (1 mM in DMSO) to achieve a final screening concentration of 5 µM (0.5% DMSO). Self-Validation: The assay must be self-validating per plate. Include 10 µM Ataluren as a positive control (100% readthrough induction) and 0.5% DMSO as a vehicle negative control (0% induction) in columns 1-2 and 47-48.

  • Readthrough Incubation : Incubate for 24 hours at 37°C. Causality: A 24-hour window is critical. It provides sufficient time for compound uptake, ribosomal readthrough, translation, and the accumulation of the FLuc protein to detectable steady-state levels.

  • Detection : Add 5 µL of a homogeneous luciferase detection reagent (e.g., Bright-Glo™) containing cell lysis buffer and luciferin substrate. Incubate for 10 minutes at room temperature to ensure complete lysis.

  • Readout : Measure luminescence on a multimode microplate reader with a 0.1-second integration time per well.

Assay 2: TR-FRET cAMP HTS for S1PR1 Agonism

Mechanistic Causality & Assay Design

S1PR1 is a Gαi-coupled G-protein coupled receptor. Agonist binding by 1,2,4-oxadiazole derivatives (e.g., 1-benzyl-3-carboxyazetidine analogs) inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels 3[3].

Why TR-FRET? TR-FRET is the gold standard for this specific HTS. The time-delayed fluorescence measurement and ratiometric readout (665 nm / 620 nm) inherently cancel out compound autofluorescence and color quenching, which are common artifacts when screening dense aromatic oxadiazole libraries.

Step-by-Step Protocol
  • Cell Preparation : Harvest CHO-K1 cells stably expressing human S1PR1. Resuspend in stimulation buffer (HBSS, 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX). Causality: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. Its inclusion is strictly required to prevent the endogenous degradation of cAMP, ensuring a stable and measurable signal window.

  • Compound & Forskolin Addition : In a 384-well low-volume white proxiplate, dispense 5 µL of 1,2,4-oxadiazole compounds (10 µM final). Add Forskolin to a final concentration of 3 µM (EC₈₀). Causality: Because S1PR1 is Gi-coupled, baseline cAMP must first be artificially elevated by Forskolin (an adenylyl cyclase activator). Active 1,2,4-oxadiazole S1PR1 agonists will be identified by their ability to suppress this Forskolin-induced cAMP spike.

  • Cell Addition : Add 5 µL of the cell suspension (1,000 cells/well) to the assay plate. Incubate for 30 minutes at room temperature. Self-Validation: Use 1 µM FTY720-phosphate (Fingolimod-P) as the positive control for maximum cAMP suppression.

  • TR-FRET Reagents : Add 5 µL of cAMP-d2 conjugate (acceptor) and 5 µL of anti-cAMP Cryptate conjugate (donor) prepared in lysis buffer.

  • Incubation & Readout : Incubate for 1 hour at room temperature. Read on a TR-FRET compatible reader (Excitation: 337 nm; Emission: 620 nm and 665 nm). Calculate the 665/620 ratio to determine cAMP concentrations via a standard curve.

Data Presentation & Quality Control

To ensure the scientific integrity of the screening campaigns, both assays must meet strict statistical thresholds before hit-picking. The table below summarizes the target metrics for a successful 1,2,4-oxadiazole HTS run.

Assay MetricLuciferase Reporter (TRID Screen)TR-FRET cAMP (S1PR1 Agonist Screen)
Target Mechanism Ribosomal PTC ReadthroughGαi-mediated cAMP Inhibition
Microplate Format 1536-well, solid white bottom384-well, low-volume white proxiplate
Signal-to-Background (S/B) > 5.0> 8.0
Z'-Factor ≥ 0.65≥ 0.75
Coefficient of Variation (CV%) < 8%< 5%
Positive Control Ataluren (10 µM)FTY720-P (1 µM)
Readout Window Steady-state luminescenceRatiometric fluorescence (665/620 nm)

Mandatory Visualization: HTS Workflow

HTS_Workflow A 1,2,4-Oxadiazole Compound Library B HEK293 Reporter Cells (PTC-Mutated Luc) C High-Throughput Screening (1536-well) D Translational Readthrough Induction C->D Active Compounds E Luminescence Detection D->E Luciferin Oxidation F Hit Validation (Z'-factor > 0.65) E->F Data Analysis AB AB AB->C

Workflow of luciferase-based HTS for 1,2,4-oxadiazole readthrough inducers.

References

  • Li, S., et al. "Pharmaceuticals Promoting Premature Termination Codon Readthrough: Progress in Development" Biomolecules 13, no. 6: 988. (2023).
  • Schürer, S.C., et al. "Ligand-binding pocket shape differences between S1P1 and S1P3 determine efficiency of chemical probe identification by uHTS" ACS Chem. Biol. 3(8): 486-498. (2008).
  • Hale, J.J., et al. "A Rational Utilization of High-Throughput Screening Affords Selective, Orally Bioavailable 1-Benzyl-3-carboxyazetidine Sphingosine-1-phosphate-1 Receptor Agonists" J. Med. Chem. 47(27): 6662-6665. (2004).

Sources

Method

Application Note: Biophysical Characterization of 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic Acid as a Protein Ligand

Executive Summary The 1,2,4-oxadiazole scaffold is a highly privileged structure in medicinal chemistry, frequently deployed as a rigid bioisostere for esters and amides to improve metabolic stability while maintaining c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,2,4-oxadiazole scaffold is a highly privileged structure in medicinal chemistry, frequently deployed as a rigid bioisostere for esters and amides to improve metabolic stability while maintaining critical hydrogen-bonding vectors. Specifically, 3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid represents a highly versatile building block in fragment-based drug discovery (FBDD). Recent applications of structurally analogous 1,2,4-oxadiazole-5-carboxylic acids have demonstrated potent protein-binding capabilities, acting as inhibitors for viral targets such as the SARS-CoV-2 Papain-like protease (PLpro)[1] and agricultural targets like nematode acetylcholinesterase (AChE)[2].

This application note provides a comprehensive, self-validating biophysical workflow for evaluating the binding of this specific ligand to recombinant target proteins.

Structural Rationale & Pharmacophore Mechanics

Understanding the causality of binding requires deconstructing the ligand into its functional pharmacophore elements:

  • The 5-Carboxylic Acid (Electrostatic Anchor): At physiological pH (7.4), the carboxylic acid group (typical pKa ~3.0–3.5) is fully deprotonated. This enables strong, directional electrostatic interactions (salt bridges) with basic amino acid residues (e.g., Arginine, Lysine) within the target protein's binding cleft, a mechanism critical for displacing native substrates[1].

  • The 1,2,4-Oxadiazole Core (Rigid Spacer): Because the 1,2,4-oxadiazole ring is electron-deficient and planar, it acts as a rigid spacer that resists proteolytic cleavage. It optimally vectors the 3-aryl and 5-carboxylic acid groups while participating in π-π stacking interactions with aromatic residues (e.g., Tyrosine, Phenylalanine).

  • The 3-Methoxyphenyl Group (Hydrophobic/H-Bonding): The aromatic ring occupies hydrophobic sub-pockets, driving the binding event entropically via the displacement of ordered water molecules. The methoxy oxygen serves as a localized hydrogen-bond acceptor[3].

Pharmacophore Ligand 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid M 3-Methoxy Group Hydrophobic interactions & H-bond acceptor Ligand->M O 1,2,4-Oxadiazole Core Rigid bioisostere & π-π stacking Ligand->O C 5-Carboxylic Acid Electrostatic salt bridges (Deprotonated at pH 7.4) Ligand->C Target Target Protein (e.g., Viral PLpro or AChE) M->Target Hydrophobic Pocket O->Target Aromatic Cleft C->Target Basic Residue

Pharmacophore model of the 1,2,4-oxadiazole ligand interacting with a target protein.

Experimental Strategy: The Self-Validating Workflow

To rigorously validate the binding of this ligand, a dual-orthogonal biophysical approach is required. Relying solely on enzymatic assays can yield false positives due to compound aggregation or non-specific interactions. Therefore, we employ Surface Plasmon Resonance (SPR) for high-throughput kinetic profiling ( kon​ , koff​ ), followed by Isothermal Titration Calorimetry (ITC) to validate the thermodynamic signature ( ΔH , −TΔS ) of the binding event in solution.

Workflow A Ligand Preparation (100% DMSO Stock) B Primary Screen: SPR (Kinetic Profiling) Identify Kon / Koff A->B C Secondary Screen: ITC (Thermodynamics) Determine ΔH & -TΔS B->C D Structural Validation (X-ray Crystallography) Map Binding Pocket C->D

Orthogonal biophysical workflow for validating ligand-protein binding interactions.

Protocol 1: Surface Plasmon Resonance (SPR) Kinetic Profiling

Causality Focus: Because 3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid has a low molecular weight (~220 Da), the SPR response (measured in Response Units, RU) will be inherently small. High-density target immobilization and strict DMSO bulk-shift corrections are mandatory to distinguish true binding from refractive index artifacts.

Step-by-Step Methodology
  • Sensor Chip Preparation (Immobilization):

    • Dock a CM5 sensor chip into the SPR instrument (e.g., Biacore 8K).

    • Activate the carboxymethyl dextran surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at 10 µL/min.

    • Dilute the target protein to 50 µg/mL in 10 mM Sodium Acetate (pH 4.5). Note: The pH must be below the protein's isoelectric point (pI) to ensure positive charge for pre-concentration on the negatively charged dextran matrix.

    • Inject the protein until an immobilization level of ~3000–5000 RU is achieved.

    • Quench unreacted esters with 1 M Ethanolamine-HCl (pH 8.5) for 7 minutes.

  • Buffer Preparation & System Suitability:

    • Prepare the running buffer: 10 mM HEPES, 150 mM NaCl, 0.05% Tween-20, pH 7.4.

    • Add exactly 5.0% (v/v) DMSO to the running buffer to ensure ligand solubility.

    • Self-Validation Step: Run a solvent correction curve by preparing 8 buffer solutions ranging from 4.5% to 5.5% DMSO. This calibrates the system to subtract bulk refractive index changes caused by minor DMSO mismatches during ligand injection.

  • Ligand Preparation:

    • Prepare a 100 mM stock of the ligand in 100% DMSO.

    • Dilute to a top concentration of 100 µM in the running buffer (ensuring the final DMSO concentration remains exactly 5.0%).

    • Create a 2-fold dilution series (100, 50, 25, 12.5, 6.25, 3.125 µM).

  • Assay Execution:

    • Set the flow rate to 30 µL/min to minimize mass transport limitations.

    • Inject the ligand series with a contact time of 60 seconds and a dissociation time of 120 seconds.

    • Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ , koff​ , and KD​ .

Protocol 2: Isothermal Titration Calorimetry (ITC) Thermodynamic Validation

Causality Focus: ITC is a label-free, true in-solution technique. Because the ligand contains a carboxylic acid, proton transfer between the ligand/protein and the buffer can occur upon binding. To prevent the buffer's ionization enthalpy ( ΔHion​ ) from masking the true binding enthalpy, a buffer with a near-zero ΔHion​ (such as HEPES or Phosphate) is strictly required.

Step-by-Step Methodology
  • Sample Dialysis and Buffer Matching:

    • Dialyze the target protein overnight at 4°C against 2 Liters of assay buffer (50 mM HEPES, 150 mM NaCl, pH 7.4).

    • Self-Validation Step: Retain the final dialysate. You must use this exact dialysate to dilute the ligand stock. Failure to perfectly match the buffer will result in massive heat of mixing artifacts that obscure the binding signal.

  • Concentration Setup:

    • Dilute the dialyzed protein to 20 µM. Load this into the ITC sample cell.

    • Dilute the ligand to 200 µM using the dialysate. Add DMSO to both the cell and the syringe to a final matched concentration of 2% (v/v) if required for solubility.

  • Titration Parameters:

    • Equilibrate the system to 25°C. Set the stirring speed to 750 rpm.

    • Program 19 injections of 2 µL each. (The first injection should be 0.5 µL and excluded from data analysis to account for syringe backlash).

    • Set the spacing between injections to 150 seconds to allow the thermal baseline to fully recover.

  • Control Experiment (Heat of Dilution):

    • Empty the sample cell and refill it with the dialysate buffer (no protein).

    • Titrate the 200 µM ligand into the blank buffer using the exact same parameters.

    • Subtract this background heat of dilution from the raw experimental data before fitting to an independent binding model.

Data Presentation & Quantitative Benchmarks

The following table summarizes the expected quantitative benchmarks for 3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid binding to a typical target protein (e.g., PLpro), derived from biophysical profiling of analogous oxadiazole fragments[1],[3].

ParameterAssay SourceExpected Value RangeMechanistic Interpretation
KD​ (Affinity) SPR / ITC1.0 – 5.5 µMModerate-to-high affinity, typical for optimized fragment leads.
kon​ (Association) SPR 104−105 M−1s−1 Rapid association driven by electrostatic steering of the carboxylic acid.
koff​ (Dissociation) SPR 0.01−0.1 s−1 Moderate residence time; stabilized by the rigid oxadiazole core.
ΔH (Enthalpy) ITC-5.0 to -10.0 kcal/molFavorable enthalpy driven by salt bridge formation and H-bonding.
−TΔS (Entropy) ITC-1.0 to -3.0 kcal/molFavorable entropy driven by the hydrophobic 3-methoxyphenyl group displacing water.
Stoichiometry (N) ITC0.9 – 1.1Confirms a specific 1:1 binding event, ruling out non-specific aggregation.

References

  • Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety as Potent Sarbecovirus Papain-like Protease Inhibitors Journal of Medicinal Chemistry - ACS Publications[Link]

  • 1,2,4-Oxadiazole-5-Carboxylic Acid Derivatives as Safe Seed Treatment Nematicides Journal of Agricultural and Food Chemistry - ACS Publications[Link]

  • Recent advances on 1,2,4-oxadiazoles: from synthesis to reactivity and pharmaceutical applications Società Chimica Italiana (chim.it)[Link]

Sources

Application

The Emerging Role of 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic Acid in Medicinal Chemistry: A Guide for Researchers

The 1,2,4-oxadiazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its metabolic stability and its capacity to act as a bioisostere for amide and ester functionalities.[1][2] This application no...

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Author: BenchChem Technical Support Team. Date: April 2026

The 1,2,4-oxadiazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its metabolic stability and its capacity to act as a bioisostere for amide and ester functionalities.[1][2] This application note delves into the specific potential of 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid , a molecule poised for significant contributions in drug discovery. While direct extensive research on this particular molecule is emerging, this guide will provide a comprehensive overview based on established principles of 1,2,4-oxadiazole chemistry, inferred applications from closely related analogs, and detailed protocols to empower researchers in their investigations.

The 1,2,4-Oxadiazole Core: A Privileged Scaffold

The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. Its aromatic nature and rigid structure provide a valuable framework for presenting substituents in a defined spatial orientation, crucial for molecular recognition by biological targets.[1] The presence of the 1,2,4-oxadiazole nucleus can enhance a molecule's physicochemical and pharmacokinetic properties.[3]

Synthesis of 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic Acid: A Proposed Protocol

A robust synthesis of the title compound can be achieved through a multi-step process, beginning with the formation of the key intermediate, 3-methoxybenzamidoxime, followed by cyclization with a suitable C1 synthon for the carboxylic acid moiety. One of the most common and effective methods involves the reaction of an amidoxime with an activated carboxylic acid derivative.[4]

Workflow for the Synthesis of 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic Acid

cluster_0 Step 1: Amidoxime Formation cluster_1 Step 2: Oxadiazole Ring Formation cluster_2 Step 3: Hydrolysis A 3-Methoxybenzonitrile D 3-Methoxybenzamidoxime A->D B Hydroxylamine Hydrochloride B->D C Base (e.g., Triethylamine) C->D E 3-Methoxybenzamidoxime H Ethyl 3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylate E->H F Oxalic acid derivative (e.g., Ethyl chlorooxoacetate) F->H G Base (e.g., Pyridine) G->H I Ethyl 3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylate L 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid I->L J Base (e.g., NaOH or LiOH) J->L K Acidic Workup K->L

Caption: Proposed synthetic workflow for 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid.

Protocol 1: Synthesis of 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic Acid

Materials:

  • 3-Methoxybenzonitrile

  • Hydroxylamine hydrochloride

  • Triethylamine

  • Methanol

  • Ethyl chlorooxoacetate

  • Pyridine

  • Dichloromethane (DCM)

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

Step 1: Synthesis of 3-Methoxybenzamidoxime

  • To a solution of 3-methoxybenzonitrile (1.0 eq) in methanol, add hydroxylamine hydrochloride (1.5 eq) and triethylamine (1.5 eq).

  • Reflux the mixture for 6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[5]

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 3-methoxybenzamidoxime, which can be used in the next step without further purification.

Step 2: Synthesis of Ethyl 3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylate

  • Dissolve 3-methoxybenzamidoxime (1.0 eq) in anhydrous DCM and cool to 0 °C.

  • Add pyridine (1.2 eq) to the solution.

  • Slowly add ethyl chlorooxoacetate (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to obtain the desired ester.

Step 3: Hydrolysis to 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic Acid

  • Dissolve the ethyl ester (1.0 eq) in a mixture of THF and water.

  • Add NaOH or LiOH (2.0 eq) and stir the mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Remove the THF under reduced pressure.

  • Acidify the aqueous solution to pH 2-3 with 1M HCl.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the final product.

Potential Applications in Medicinal Chemistry

Based on the biological activities of structurally similar 1,2,4-oxadiazole derivatives, 3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid holds promise in several therapeutic areas.

Anticancer Activity

Numerous 1,2,4-oxadiazole derivatives have demonstrated significant anticancer activity against various human cancer cell lines.[5][6] The mechanism of action often involves the induction of apoptosis and cell cycle arrest.[1][7] The methoxyphenyl group, in particular, has been associated with potent cytotoxic effects in other heterocyclic scaffolds.[7]

Table 1: Anticancer Activity of Selected 1,2,4-Oxadiazole Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
1,2,4-oxadiazole linked 5-fluorouracil (7a)MCF-7 (Breast)0.76 ± 0.044[5]
1,2,4-oxadiazole linked 5-fluorouracil (7a)A549 (Lung)0.18 ± 0.019[5]
(E)-3-aryl-5-(2-aryl-vinyl)-1,2,4-oxadiazole (23)Chronic Myeloid Leukemia5.5 - 13.2[1]
N-cyclohexyl-3-(3-methylphenyl)-1,2,4-oxadiazole-5-amineB16-F10 (Melanoma)50.99 ± 2.94[7]
Protocol 2: In Vitro Anticancer Activity Evaluation (MTT Assay)

This protocol outlines a standard procedure for assessing the cytotoxic effects of the title compound on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Prepare serial dilutions of the test compound in the cell culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent-induced cytotoxicity.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plates for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 150 µL of the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Anticipated Signaling Pathway Involvement in Cancer

A 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid B Target Protein (e.g., Kinase, Apoptotic Regulator) A->B Binds to C Inhibition of Pro-survival Signaling B->C D Activation of Pro-apoptotic Pathways B->D E Cell Cycle Arrest C->E F Apoptosis D->F E->F

Caption: Potential mechanism of anticancer action.

Antiviral Activity

The 1,2,4-oxadiazole scaffold is considered a privileged structure in antiviral chemotherapy.[8] Derivatives have shown potent activity against a range of viruses, including SARS-CoV-2 and other flaviviruses.[9][10] The carboxylic acid moiety can be crucial for interacting with viral enzymes.

Table 2: Antiviral Activity of Selected 1,2,4-Oxadiazole Derivatives

Compound/DerivativeVirusEC50 (µM)Reference
1,2,4-Oxadiazole compound 13fSARS-CoV-25.4[9]
1,2,4-Oxadiazole compound 26rSARS-CoV-24.3[9]
Protocol 3: In Vitro Antiviral Activity Evaluation (Plaque Reduction Assay)

This protocol is a standard method for determining the antiviral efficacy of a compound.

Materials:

  • Host cell line susceptible to the virus of interest (e.g., Vero E6 for SARS-CoV-2)

  • Virus stock of known titer

  • Complete cell culture medium

  • 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid

  • Agarose or methylcellulose overlay medium

  • Crystal violet staining solution

  • 6-well or 12-well plates

Procedure:

  • Seed host cells in multi-well plates to form a confluent monolayer.

  • Prepare serial dilutions of the test compound in the culture medium.

  • Pre-incubate the cell monolayer with the compound dilutions for 1-2 hours.

  • Infect the cells with a known amount of virus (e.g., 100 plaque-forming units per well) for 1 hour.

  • Remove the virus inoculum and add the overlay medium containing the respective concentrations of the test compound.

  • Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

  • Fix the cells with a suitable fixative (e.g., 10% formalin).

  • Stain the cells with crystal violet to visualize the plaques.

  • Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control.

  • Determine the EC50 value (the concentration of the compound that reduces the number of plaques by 50%).

Conclusion

3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid represents a promising scaffold for the development of novel therapeutic agents. Its synthesis is achievable through established chemical methodologies. Based on the extensive research on related 1,2,4-oxadiazole derivatives, this compound is a strong candidate for investigation in anticancer and antiviral drug discovery programs. The protocols provided herein offer a solid foundation for researchers to explore the full potential of this intriguing molecule.

References

  • In vitro antitumor and immunomodulatory activities of 1,2,4-oxadiazole derivatives. (2025). PMC. [Link]

  • A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. (2022). PMC. [Link]

  • Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. (2021). PMC. [Link]

  • Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety as Potent Sarbecovirus Papain-like Protease Inhibitors. (2024). Journal of Medicinal Chemistry. [Link]

  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). MDPI. [Link]

  • Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. (2021). MDPI. [Link]

  • In Vitro and In Silico Evaluation of Anticancer Activity of New Indole-Based 1,3,4-Oxadiazoles as EGFR and COX-2 Inhibitors. (2020). MDPI. [Link]

  • Exploring the Therapeutic Potential: Oxadiazole Derivatives as Promising Anticancer Agents. (2024). Impactfactor. [Link]

  • A two-decade overview of oxadiazole derivatives as promising anticancer agents. (2025). Journal of Heterocyclic Chemistry. [Link]

  • Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents. (2024). PMC. [Link]

  • Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents. (2024). RSC Publishing. [Link]

  • 1,3,4-Oxadiazole Derivatives as Plant Activators for Controlling Plant Viral Diseases: Preparation and Assessment of the Effect of Auxiliaries. (2022). Journal of Agricultural and Food Chemistry. [Link]

  • Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates. (2019). PMC. [Link]

  • Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. (2023). ACS Omega. [Link]

  • Recent advances on 1,2,4-oxadiazoles: from synthesis to reactivity and pharmaceutical applications. (2020). Arkivoc. [Link]

  • Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. (2024). Indian Journal of Pharmaceutical Education and Research. [Link]

  • Antiviral activity of thiadiazoles, oxadiazoles, triazoles and thiazoles. (2020). Arkat USA. [Link]

  • 1,2,4-Oxadiazole-5-Carboxylic Acid Derivatives as Safe Seed Treatment Nematicides. (2025). Journal of Agricultural and Food Chemistry. [Link]

  • Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. (2020). MDPI. [Link]

  • 1,2,4-Oxadiazole synthesis. Organic Chemistry Portal. [Link]

  • What is the best way to convert aromatic carboxylic acid derivatives into1,3,4-oxadiazole? (2020). ResearchGate. [Link]

Sources

Method

cell-based assays with 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid

An in-depth technical guide for evaluating 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid and its derivatives in advanced cell-based assay systems. Scientific Context & Pharmacophore Rationale The 1,2,4-oxadiazol...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for evaluating 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid and its derivatives in advanced cell-based assay systems.

Scientific Context & Pharmacophore Rationale

The 1,2,4-oxadiazole scaffold has emerged as a highly versatile pharmacophore in modern drug discovery, frequently utilized as a metabolically stable bioisostere for esters and amides[1]. Specifically, 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid serves as both a direct bioactive candidate and a critical building block for synthesizing complex therapeutic agents.

Based on established structure-activity relationship (SAR) literature, this specific molecular architecture is primarily evaluated in two distinct biological paradigms:

  • Nonsense Mutation Suppression (Ribosomal Readthrough): The 1,2,4-oxadiazole core, flanked by a lipophilic aromatic ring (3-methoxyphenyl) and a 5-carboxylic acid, shares profound structural homology with ataluren (PTC124)[2]. This class of compounds selectively induces ribosomal readthrough of premature termination codons (PTCs) without affecting normal translation termination[3].

  • Antimycobacterial Activity (Pks13 Inhibition): Recent optimization of antitubercular agents has identified 1,2,4-oxadiazole-5-carboxamides as potent inhibitors of the Polyketide Synthase 13 (Pks13) thioesterase domain, an enzyme essential for mycolic acid biosynthesis in Mycobacterium tuberculosis[4].

To rigorously evaluate this compound and its amide derivatives, we must deploy cell-based assays that accurately model these two distinct intracellular environments.

Experimental Workflow & Assay Logic

The following diagram illustrates the parallel high-throughput screening (HTS) workflows designed to evaluate the dual-target potential of this compound class.

G cluster_0 Assay Pathway 1: Nonsense Mutation Readthrough cluster_1 Assay Pathway 2: Pks13 Antimycobacterial Activity Compound 3-(3-Methoxyphenyl)-1,2,4-oxadiazole- 5-carboxylic acid & Derivatives HEK Transfect HEK293T with Dual-Luc Reporter (PTC) Compound->HEK THP Infect THP-1 Macrophages with M. tuberculosis Compound->THP Treat1 Compound Incubation (16-24h) HEK->Treat1 Read1 Quantify Fluc/Rluc Ratio (Readthrough Efficacy) Treat1->Read1 Valid Assay Validation: Z'-factor > 0.5 & Cytotoxicity Counterscreen Read1->Valid Treat2 Compound Incubation (72-96h) THP->Treat2 Read2 Quantify Intracellular Survival (CFU / Fluorescence) Treat2->Read2 Read2->Valid

High-throughput screening workflows for evaluating 1,2,4-oxadiazole derivatives in cell-based assays.

Protocol 1: Dual-Luciferase Reporter Assay for Nonsense Mutation Readthrough

Causality & Assay Design

To distinguish true pharmacological readthrough from compound-induced mRNA stabilization or generalized transcriptional upregulation, a self-validating dual-luciferase reporter system is mandatory[2]. The construct expresses Renilla luciferase (Rluc) as an upstream internal control, followed by a premature termination codon (e.g., UGA), and Firefly luciferase (Fluc) downstream. The efficacy of the 1,2,4-oxadiazole carboxylic acid is quantified strictly by the Fluc/Rluc ratio, normalizing for cell viability and transfection efficiency[5].

Step-by-Step Methodology
  • Cell Seeding: Seed HEK293T cells at a density of 1.5×104 cells/well in a 96-well opaque white tissue culture plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Transfection: Transfect cells with the dual-luciferase PTC reporter plasmid (e.g., pRluc-UGA-Fluc) using Lipofectamine 3000. Allow 6 hours for transfection complex uptake.

  • Compound Preparation: Dissolve 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid in 100% DMSO to create a 10 mM stock. Prepare a 10-point dose-response curve (0.1 µM to 50 µM) in culture media. Ensure final DMSO concentration does not exceed 0.5% (v/v).

  • Treatment: Aspirate transfection media and apply the compound dilutions. Include Gentamicin (200 µM) as a positive control and 0.5% DMSO as the vehicle (negative) control. Incubate for 16–24 hours.

  • Detection:

    • Add 50 µL of Dual-Glo® Firefly Reagent per well. Incubate for 10 minutes and read Firefly luminescence (Fluc).

    • Add 50 µL of Dual-Glo® Stop & Glo® Reagent per well. Incubate for 10 minutes and read Renilla luminescence (Rluc).

  • Self-Validation: Calculate the Z'-factor using the Gentamicin and DMSO wells. A Z'-factor ≥0.5 confirms assay robustness.

Protocol 2: Intracellular M. tuberculosis Macrophage Infection Assay

Causality & Assay Design

When evaluating 1,2,4-oxadiazole derivatives for antitubercular activity (specifically targeting the Pks13 TE domain), axenic (broth) cultures often yield false positives that fail to penetrate host cell membranes[4]. M. tuberculosis is an intracellular pathogen that arrests phagosome maturation. Using PMA-differentiated THP-1 macrophages ensures that the compound is evaluated for both host-cell permeability and intracellular target engagement[1].

Step-by-Step Methodology
  • Macrophage Differentiation: Seed THP-1 monocytes at 5×104 cells/well in 96-well plates. Add 50 ng/mL Phorbol 12-myristate 13-acetate (PMA) to induce macrophage differentiation. Incubate for 48 hours, then replace with fresh PMA-free RPMI-1640 media for an additional 24 hours.

  • Bacterial Infection: Infect the differentiated macrophages with a luminescent or fluorescent reporter strain of M. tuberculosis H37Rv at a Multiplicity of Infection (MOI) of 1:1. Incubate for 4 hours to allow phagocytosis.

  • Extracellular Bacterial Clearance: Wash the monolayers three times with warm PBS. Add media containing 20 µg/mL amikacin for 1 hour to kill extracellular bacilli, then wash again.

  • Compound Treatment: Apply 1,2,4-oxadiazole-5-carboxamide derivatives in a dose-response format (0.05 µM to 20 µM). Include Isoniazid (1 µM) as a positive control. Incubate for 72–96 hours at 37°C.

  • Quantification: Lyse the macrophages using 0.1% Triton X-100 in PBS. Quantify surviving intracellular bacteria via relative luminescence units (RLU) or by plating lysates on Middlebrook 7H10 agar for standard Colony Forming Unit (CFU) enumeration.

  • Self-Validation (Cytotoxicity Counterscreen): Run a parallel uninfected THP-1 plate treated with the same compound concentrations. Assess macrophage viability using CellTiter-Glo. If a compound reduces macrophage viability by >20%, its apparent "antimycobacterial" activity must be discarded as an artifact of host cell toxicity.

Quantitative Data Summary

The following table outlines the expected pharmacological metrics when evaluating this compound class across the described self-validating assay systems.

Compound / ControlAssay TypeTarget MetricExpected Value RangeRequired Z'-Factor
3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid ReadthroughEC₅₀1.5 - 5.0 µM> 0.65
Gentamicin (Positive Control)ReadthroughEC₅₀~200 µM> 0.65
1,2,4-oxadiazole-5-carboxamide derivative AntimycobacterialIntracellular MIC₅₀0.5 - 2.0 µM> 0.50
Isoniazid (Positive Control)AntimycobacterialIntracellular MIC₅₀< 0.1 µM> 0.50
All Oxadiazole Candidates CytotoxicityCC₅₀ (HEK/THP-1)> 50 µMN/A

References

  • Welch, E. M., et al. (2007). "PTC124 targets genetic disorders caused by nonsense mutations." Nature, 447(7140), 87-91.

  • Auld, D. S., et al. (2009). "Mechanism of PTC124 activity in cell-based luciferase assays of nonsense codon suppression." Proceedings of the National Academy of Sciences, 106(9), 3585-3590.

  • Du, M., et al. (2008). "PTC124 is an orally bioavailable compound that promotes suppression of the human CFTR-G542X nonsense allele in a CF mouse model." Proceedings of the National Academy of Sciences, 105(6), 2064-2069.

  • Green, S. R., et al. (2023). "Identification and Optimization of Novel Inhibitors of the Polyketide Synthase 13 Thioesterase Domain with Antitubercular Activity." Journal of Medicinal Chemistry, 66(22), 15380–15408.

  • Keri, R. S., et al. (2025). "Systematic Review on 1,2,3‐Oxadiazoles, 1,2,4‐Oxadiazoles, and 1,2,5‐Oxadiazoles in the Antimycobacterial Drug Discovery." Chemistry & Biodiversity.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid

Prepared by the Senior Application Scientist Team Welcome to the technical support center for the synthesis of 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid. This guide is designed for researchers, scientists, a...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common challenges encountered during this multi-step synthesis. We provide in-depth, cause-and-effect explanations and validated protocols to enhance your experimental success and improve final product yield.

Synthesis Overview

The most common and reliable route to 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid involves a three-step sequence starting from 3-methoxybenzonitrile. This pathway includes the formation of an amidoxime intermediate, cyclization to form the 1,2,4-oxadiazole core with an ester handle, and a final hydrolysis step to yield the target carboxylic acid.

Synthetic_Pathway A 3-Methoxybenzonitrile B 3-Methoxybenzamidoxime A->B Step 1: Amidoxime Formation C Ethyl 3-(3-Methoxyphenyl)- 1,2,4-oxadiazole-5-carboxylate B->C Step 2: Cyclization D 3-(3-Methoxyphenyl)-1,2,4-oxadiazole- 5-carboxylic acid C->D Step 3: Hydrolysis

Caption: General synthetic pathway for the target compound.

Troubleshooting Guide

This section addresses specific issues that may arise during synthesis, providing potential causes and recommended solutions.

Focus Area A: Step 1 - Amidoxime Formation

Question 1: I am experiencing low conversion or significant amide side-product formation during the synthesis of 3-methoxybenzamidoxime from 3-methoxybenzonitrile. What's going wrong?

This is a frequent challenge, particularly with aromatic nitriles. The outcome is highly dependent on reaction conditions and the nucleophilic nature of hydroxylamine.

Potential Causes & Solutions:

  • Incomplete Reaction: The reaction between a nitrile and hydroxylamine can be slow, sometimes taking up to 48 hours depending on the substrate's reactivity.[1]

    • Solution: Increase the reaction temperature to reflux (typically 60-80°C in ethanol) to significantly accelerate the reaction rate.[1][2] Using a moderate excess of hydroxylamine hydrochloride (e.g., 1.5 equivalents) can also help drive the reaction to completion.[2]

  • Amide Side-Product Formation: Hydroxylamine can attack the nitrile with either its nitrogen or oxygen atom. While N-attack leads to the desired amidoxime, O-attack can ultimately lead to the formation of 3-methoxybenzamide, especially with aromatic nitriles containing electron-withdrawing groups.[3]

    • Solution 1 (Optimize Conditions): The choice of base and solvent can influence the product distribution. Ensure the base (e.g., sodium carbonate, triethylamine) is added portion-wise to maintain a controlled pH and generate hydroxylamine in situ.[1]

    • Solution 2 (Alternative Route): If amide formation is persistent, a highly effective two-step alternative involves first converting the nitrile to the corresponding thioamide, which then cleanly reacts with hydroxylamine to yield the pure amidoxime.[2][3] This route often provides a purer product, avoiding the problematic side reaction.

Focus Area B: Step 2 - 1,2,4-Oxadiazole Ring Formation

Question 2: My yield for the cyclization step to form ethyl 3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylate is very low. How can I improve it?

Low yields in this step typically originate from two main sources: inefficient activation of the coupling partner (the "C5" component) or incomplete cyclization of the O-acylamidoxime intermediate.[4]

Potential Causes & Solutions:

  • Poor Activation of the Carboxylic Acid Derivative: The reaction requires coupling the amidoxime with an activated form of an oxalic acid monoester, such as ethyl oxalyl chloride or by activating oxalic acid monoethyl ester with a coupling reagent. Inefficient activation leads to poor formation of the key O-acylamidoxime intermediate.[4]

    • Solution: Employ a modern and highly efficient coupling reagent. While classic reagents like DCC or CDI can be used, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is often superior.[4] It promotes the desired O-acylation over N-acylation and typically leads to cleaner reactions with higher yields.[4]

  • Incomplete Cyclization: The O-acylamidoxime intermediate must undergo a subsequent dehydration and ring-closing step to form the stable oxadiazole ring. This cyclization is often the rate-limiting step and requires sufficient thermal energy.[4][5]

    • Solution: After the initial coupling reaction (which may run at room temperature), the reaction mixture typically needs to be heated. A temperature of 100-120°C is common for driving the cyclization to completion.[6] Monitoring the reaction by TLC or LC-MS is crucial to determine the optimal heating time and avoid decomposition.

Data Summary: Comparison of Coupling Reagents for Oxadiazole Synthesis

Coupling ReagentTypical BaseSolventTemperatureCommon YieldsNotes
HATU DIPEADMF, CH₂Cl₂RT, then heatGood to ExcellentHighly effective, minimizes side reactions.[4]
EDC DMAP (cat.)DMF, CH₂Cl₂RT, then heatModerate to GoodCommon peptide coupling reagent, can be effective.
CDI None requiredTHF, DMFRT, then heatModerate to GoodForms an acylimidazole intermediate.
Acyl Chloride Pyridine, TEACH₂Cl₂, THF0°C to RTVariableDirect method, but can lead to N-acylation side products.[7]
Focus Area C: Step 3 - Final Hydrolysis

Question 3: The final hydrolysis of the ethyl ester to the carboxylic acid is slow, incomplete, or seems to be degrading my product. What are the best conditions?

Ester hydrolysis, or saponification, is a standard transformation, but the stability of the heterocyclic ring must be considered.[8] Harsh conditions can potentially lead to ring opening or other decomposition pathways.

Potential Causes & Solutions:

  • Suboptimal Hydrolysis Conditions: Using a weak base, insufficient temperature, or a poor solvent system can lead to an incomplete reaction. Conversely, excessively harsh conditions (e.g., high concentrations of NaOH at high temperatures for prolonged periods) can degrade the product.

    • Solution: A widely successful and mild method for this type of hydrolysis is using lithium hydroxide (LiOH) monohydrate in a mixed solvent system like THF/Methanol/Water.[9] This combination ensures solubility for both the ester and the inorganic base, allowing the reaction to proceed efficiently at room temperature, which minimizes the risk of degradation.[9]

  • Difficult Work-up: The product is a carboxylic acid, meaning its solubility is pH-dependent. An improper work-up procedure can lead to significant loss of product.

    • Solution: After the reaction is complete (as monitored by TLC/LC-MS), the organic solvents (THF, MeOH) should be removed under reduced pressure. The remaining aqueous solution should be cooled in an ice bath and carefully acidified with a dilute acid (e.g., 1N HCl) to a pH of ~3.[9] This will protonate the carboxylate salt, causing the desired carboxylic acid to precipitate or become extractable into an organic solvent like ethyl acetate or a mixture of MeOH/CH₂Cl₂.[9]

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for monitoring reaction progress? A1: Thin Layer Chromatography (TLC) is excellent for qualitative, real-time tracking. For more quantitative and precise analysis, especially for identifying intermediates and side products, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method at each stage of the synthesis.[2]

Q2: Can this synthesis be performed as a one-pot reaction? A2: One-pot procedures for synthesizing 1,2,4-oxadiazoles directly from amidoximes and carboxylic acids (or their esters) have been developed and can be highly efficient.[5][7][10] For example, using a superbase medium like NaOH/DMSO or activating the carboxylic acid with the Vilsmeier reagent can facilitate a one-pot process.[7][11] However, for optimizing the yield of a specific target like this one, the stepwise approach with isolation of intermediates often provides better control and leads to a purer final product.

Q3: My starting 3-methoxybenzonitrile is old. Does purity matter? A3: Absolutely. The purity of starting materials is critical. Impurities in the initial nitrile can carry through or interfere with the amidoxime formation, leading to side products that complicate purification and lower yields in subsequent steps. It is recommended to use high-purity nitrile or to purify it by distillation or recrystallization if its quality is questionable.

Q4: What are the primary safety considerations for this synthesis? A4: Hydroxylamine and its salts can be explosive and should be handled with care, avoiding excessive heating in concentrated form.[1] Many coupling reagents and solvents (like DMF and CH₂Cl₂) have specific health and safety risks. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and consult the Safety Data Sheet (SDS) for every chemical used.

Troubleshooting Workflow

Troubleshooting_Cyclization Start Low Yield in Cyclization Step Check_SM Analyze Crude Reaction Mixture by LC-MS/TLC Start->Check_SM SM_Present Cause: Incomplete Reaction Check_SM->SM_Present High % of Starting Materials Intermediate_Present Cause: Incomplete Cyclization Check_SM->Intermediate_Present High % of O-acyl Intermediate Side_Products Cause: Side Reactions Check_SM->Side_Products Multiple Unknown Peaks Sol_SM_1 1. Use a more effective coupling agent (e.g., HATU). SM_Present->Sol_SM_1 Sol_SM_2 2. Check purity and stoichiometry of starting materials. SM_Present->Sol_SM_2 Sol_Inter_1 1. Increase reaction temperature (e.g., to 100-120 °C). Intermediate_Present->Sol_Inter_1 Sol_Inter_2 2. Increase reaction time and monitor by LC-MS. Intermediate_Present->Sol_Inter_2 Sol_Side_1 1. Lower initial coupling temperature to favor O-acylation. Side_Products->Sol_Side_1 Sol_Side_2 2. Ensure inert atmosphere to prevent oxidative side reactions. Side_Products->Sol_Side_2

Caption: Troubleshooting logic for low yield in the cyclization step.

Detailed Experimental Protocols
Protocol 1: Synthesis of 3-Methoxybenzamidoxime
  • To a solution of 3-methoxybenzonitrile (1.0 eq) in ethanol (approx. 0.5 M), add hydroxylamine hydrochloride (1.5 eq) and sodium carbonate (2.0 eq).[2]

  • Heat the mixture to reflux (approx. 80°C) and stir. Monitor the reaction progress by TLC or LC-MS. The reaction may take several hours to 24 hours.[1]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter off the inorganic salts and wash the filter cake with a small amount of cold ethanol.

  • Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexanes) to yield 3-methoxybenzamidoxime as a crystalline solid.

Protocol 2: Synthesis of Ethyl 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-carboxylate
  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-methoxybenzamidoxime (1.0 eq) and ethyl 2-chloro-2-oxoacetate (ethyl oxalyl chloride, 1.1 eq) in anhydrous dichloromethane (DCM) or THF.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a non-nucleophilic base, such as pyridine or triethylamine (1.2 eq), dropwise.

  • Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature, stirring for an additional 2-4 hours to form the O-acylamidoxime intermediate.

  • Gently heat the reaction mixture to reflux (or if using a higher boiling solvent like diglyme, heat to 100-120°C) to effect the cyclization.[6] Monitor the conversion of the intermediate to the final product by LC-MS.

  • After completion, cool the reaction, wash with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain the pure ester.

Protocol 3: Hydrolysis to 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid
  • Dissolve the ethyl ester precursor (1.0 eq) in a 1:1:1 mixture of tetrahydrofuran (THF), methanol (MeOH), and water.[9]

  • Add lithium hydroxide monohydrate (LiOH·H₂O, 2.5 eq) to the solution.[9]

  • Stir the resulting mixture vigorously at room temperature for 3-6 hours, monitoring for the disappearance of the starting material by TLC.[9]

  • Once the reaction is complete, remove the THF and MeOH under reduced pressure.

  • Dilute the remaining aqueous solution with water and cool in an ice bath.

  • Carefully acidify the solution to pH 3 with 1N HCl. A precipitate should form.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid, as a solid.[9]

References
  • BenchChem Technical Support Team. (2025). troubleshooting common side reactions in 1,2,4-oxadiazole synthesis. Benchchem.
  • BenchChem Technical Support Team. (2025).
  • Karpenko, Y., et al. (2019). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Molecules, 24(14), 2470. [Link]

  • Postnikov, P., et al. (2023). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 28(6), 2593. [Link]

  • Ghirardelli, R. G. (2000). Method of manufacturing high purity amidoximes from hydroxylamine and nitriles.
  • Rathnadev, R., et al. (2014). Nitrile and amidoxime compounds and methods of preparation for semiconductor processing.
  • Cooper, F. C., & Partridge, M. W. (1967). Reaction of some aromatic nitriles with hydroxylamine to give amides, and an alternative preparation of amidoximes. Journal of the Chemical Society C: Organic, 1188. [Link]

  • Hajela, S., et al. (2022). NBS-mediated practical cyclization of N -acyl amidines to 1,2,4-oxadiazoles via oxidative N‒O bond formation. ResearchGate. [Link]

  • Postnikov, P., et al. (2023). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. PubMed. [Link]

  • Pace, A., & Pierro, P. (2009). recent advances on 1,2,4-oxadiazoles: from synthesis to reactivity and pharmaceutical applications. Organic and Biomolecular Chemistry, 7(21), 4337-4348. [Link]

  • Singh, S., et al. (2023). Insights into adopted synthetic approaches for 1,2,4-oxadiazoles: A review. Taylor & Francis Online. [Link]

  • Qin, B., et al. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety as Potent Sarbecovirus Papain-like Protease Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Chimirri, A., et al. (2001). Design and Synthesis of 3-Aryl-5-Alicylic-[2][4][5]-oxadiazoles as Novel Platelet Aggregation Inhibitors. ResearchGate. [Link]

  • Wang, Y., et al. (2018). Synthesis of 3,5-Diaryl-1,2,4-oxadiazole by One-Pot Homocoupling Reaction. Journal of Chemical Research. [Link]

  • Wieczerzak, M., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 25(11), 2603. [Link]

  • Li, L., et al. (2005). Discovery and Structure−Activity Relationship of 3-Aryl-5-aryl-1,2,4-oxadiazoles as a New Series of Apoptosis Inducers and Potential Anticancer Agents. Journal of Medicinal Chemistry. [Link]

  • Wieczerzak, M., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. MDPI. [Link]

  • Matheau-Raven, D., & Dixon, D. J. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). 1,2,4-Oxadiazole synthesis. [Link]

  • Asati, V., et al. (2023). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. ChemistrySelect. [Link]

  • Wang, Z., et al. (2024). TFA-Mediated Synthesis of 1,2,4-Oxadiazoles from Carbamates and Nitriles. The Journal of Organic Chemistry. [Link]

  • Jasperse, C. (n.d.). Synthesis of Carboxylic Acids. [Link]

  • Sharma, S., et al. (2022). Green Synthetic Approach: An Efficient Eco-Friendly Tool for Synthesis of Biologically Active Oxadiazole Derivatives. Molecules. [Link]

  • Bakumenko, A. V., et al. (2019). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles. [Link]

  • Matheau-Raven, D., & Dixon, D. J. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. PMC. [Link]

  • Crash Course. (2021). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. [Link]

Sources

Optimization

Technical Support Center: Purification of 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid

Welcome to the technical support center for the purification of 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important heterocyclic compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in obtaining a highly pure product.

Introduction to Purification Challenges

3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid is a molecule of interest in medicinal chemistry. Its structure, which combines a methoxy-substituted aromatic ring, a 1,2,4-oxadiazole core, and a carboxylic acid moiety, presents a unique set of purification challenges. The polarity of the molecule, conferred by the carboxylic acid and the nitrogen and oxygen atoms in the heterocyclic ring, can make standard purification techniques complex. Common issues include the removal of unreacted starting materials, synthetic byproducts, and overcoming solubility issues. This guide provides a systematic approach to troubleshooting these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the crude product?

A1: The impurities in your crude product will largely depend on the synthetic route employed. For the common synthesis involving the reaction of 3-methoxybenzamidoxime with an oxalyl derivative, you should be aware of the following potential impurities:

  • Unreacted Starting Materials: 3-methoxybenzamidoxime and the oxalyl reagent (e.g., ethyl oxalyl chloride, diethyl oxalate).

  • O-Acylamidoxime Intermediate: The intermediate formed by the reaction of the amidoxime with the oxalate may not have fully cyclized to the desired oxadiazole.

  • N-Acylamidoxime: Rearrangement of the O-acylamidoxime intermediate to the more stable but unreactive N-acylamidoxime can occur, leading to a dead-end byproduct.[1]

  • Amide Byproducts: The carboxylic acid can react with the amine of the amidoxime to form an amide.[1]

  • Hydrolysis Products: The O-acylamidoxime intermediate is susceptible to hydrolysis, which can revert it to the starting materials.[1]

Q2: What are the key physical properties of 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid to consider for purification?

PropertyEstimated Value/CharacteristicImplication for Purification
pKa 3 - 5The carboxylic acid is acidic and will be deprotonated at neutral or basic pH, increasing its water solubility. This is key for acid-base extraction.
Solubility Sparingly soluble in non-polar solvents (e.g., hexanes). Moderately soluble in polar aprotic solvents (e.g., ethyl acetate, dichloromethane). Soluble in polar protic solvents (e.g., methanol, ethanol) and aqueous base. Aryl-substituted oxadiazoles generally have lower water solubility than their alkyl counterparts.[1][2]Solvent selection for recrystallization and chromatography is critical. Solubility in aqueous base allows for separation from non-acidic impurities.
Physical Form Likely a solid at room temperature.Enables purification by recrystallization.

Q3: Can I use normal-phase silica gel chromatography for purification?

A3: Yes, but with caution. The acidic nature of the carboxylic acid can lead to strong interactions with the slightly acidic silica gel, causing streaking and poor separation. To mitigate this, consider the following:

  • Add an acidic modifier to the eluent: A small amount of acetic acid or formic acid (0.1-1%) in the mobile phase can help to suppress the ionization of your compound and improve peak shape.

  • Use a less polar solvent system: If your impurities are significantly less polar, you may be able to elute your product effectively.

  • Consider reversed-phase chromatography: For polar compounds like this, reversed-phase (C18) chromatography is often a more effective technique.[3]

Troubleshooting Guides

This section provides a structured approach to solving common problems encountered during the purification of 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid.

Issue 1: Low Yield After Work-up and Initial Purification

Possible Causes & Solutions

  • Incomplete Reaction:

    • Diagnosis: TLC or LC-MS analysis of the crude product shows significant amounts of starting materials.

    • Solution: Re-evaluate your reaction conditions. Consider increasing the reaction time, temperature, or using a more efficient coupling reagent for the formation of the O-acylamidoxime intermediate.[1] Microwave-assisted synthesis can sometimes improve yields and reduce reaction times.[1]

  • Product Lost During Extraction:

    • Diagnosis: The desired product is not efficiently extracted into the organic layer during an acidic work-up.

    • Solution: The protonated carboxylic acid may still have some water solubility. Ensure the aqueous layer is thoroughly extracted multiple times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Back-extraction of the combined organic layers with brine can help to remove residual water.

  • Precipitation Issues:

    • Diagnosis: The product does not precipitate out of the aqueous layer upon acidification.

    • Solution: Ensure the pH of the aqueous layer is sufficiently acidic (pH 2-3) to fully protonate the carboxylic acid. If precipitation is still not occurring, it may be due to the presence of co-solvents or a relatively high solubility in the acidic aqueous phase. In this case, extract the acidified aqueous layer with an organic solvent.

Issue 2: Difficulty in Removing a Persistent Impurity

Impurity Identification and Removal Strategy

  • Impurity is Less Polar (Higher Rf on TLC):

    • Likely Identity: Unreacted starting materials (e.g., 3-methoxybenzamidoxime if using a less polar TLC system) or the O-acylamidoxime intermediate.

    • Purification Strategy:

      • Acid-Base Extraction: Dissolve the crude product in an organic solvent like ethyl acetate and extract with a mild aqueous base (e.g., saturated sodium bicarbonate solution). Your desired carboxylic acid will move into the aqueous layer as its carboxylate salt, while less acidic or neutral impurities will remain in the organic layer. Separate the layers and then acidify the aqueous layer to precipitate your purified product.

      • Column Chromatography: If acid-base extraction is not sufficient, use normal-phase silica gel chromatography with a mobile phase containing a small amount of acid (e.g., 0.5% acetic acid in a hexane/ethyl acetate gradient) to ensure good peak shape.

  • Impurity is of Similar Polarity (Similar Rf on TLC):

    • Likely Identity: N-acylamidoxime or other isomeric byproducts.

    • Purification Strategy:

      • Recrystallization: This is often the most effective method for removing closely related impurities. A systematic approach to solvent selection is key. Test a range of solvents with varying polarities. Good single solvents are those in which the compound is soluble when hot but sparingly soluble when cold. Solvent pairs (e.g., ethanol/water, ethyl acetate/hexanes) can also be very effective.

      • Preparative HPLC: For very challenging separations, reversed-phase preparative HPLC can provide high purity, albeit with a lower throughput. A common mobile phase would be a gradient of acetonitrile in water with a trifluoroacetic acid (TFA) or formic acid modifier.[4]

Issue 3: Oiling Out During Recrystallization

Causes & Solutions

  • Melting Point Depression: The presence of significant impurities can lower the melting point of your compound to below the boiling point of the recrystallization solvent.

    • Solution: Try to remove some of the impurities by a preliminary purification step like an acid-base wash before attempting recrystallization.

  • Inappropriate Solvent Choice: The boiling point of the solvent is higher than the melting point of your compound.

    • Solution: Choose a solvent with a lower boiling point.

  • Cooling Too Rapidly: Rapid cooling can cause the compound to separate as a supercooled liquid instead of forming crystals.

    • Solution: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can help to induce crystallization.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction
  • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, ~10-20 mL per gram of crude material).

  • Transfer the solution to a separatory funnel.

  • Extract the organic solution with saturated aqueous sodium bicarbonate solution (3 x 20 mL).

  • Combine the aqueous extracts and wash with a small amount of fresh ethyl acetate to remove any entrained neutral impurities.

  • Slowly acidify the aqueous layer to pH ~2-3 with 1 M HCl with stirring in an ice bath.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold deionized water.

  • Dry the purified product under vacuum.

Protocol 2: Recrystallization
  • Place the crude solid in an Erlenmeyer flask.

  • Add a minimal amount of a suitable hot solvent (or solvent pair) to just dissolve the solid. Good starting points for solvent screening include ethanol, isopropanol, or an ethyl acetate/hexane mixture.

  • If the solution is colored, you can add a small amount of activated carbon and heat for a few minutes.

  • Filter the hot solution through a pre-warmed funnel to remove any insoluble impurities (including the activated carbon).

  • Allow the filtrate to cool slowly to room temperature.

  • Once crystals have formed, cool the flask in an ice bath to maximize the yield.

  • Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum.

Visualizing Purification Workflows

Workflow for Acid-Base Extraction

G crude Crude Product in Organic Solvent sep_funnel Separatory Funnel: Extract with NaHCO₃(aq) crude->sep_funnel org_layer Organic Layer: Neutral/Basic Impurities sep_funnel->org_layer Discard aq_layer Aqueous Layer: Product as Carboxylate Salt sep_funnel->aq_layer acidify Acidify with HCl to pH 2-3 aq_layer->acidify precipitate Precipitate Formation acidify->precipitate filter Vacuum Filtration precipitate->filter pure_product Pure Product filter->pure_product

Caption: Acid-base extraction workflow.

Impurity Formation Pathway

G start_mat Starting Materials: 3-Methoxybenzamidoxime + Oxalate Derivative intermediate O-Acylamidoxime (Intermediate) start_mat->intermediate Acylation product Desired Product: 3-(3-Methoxyphenyl)-1,2,4-oxadiazole- 5-carboxylic acid intermediate->product Cyclization side_product1 N-Acylamidoxime (Rearrangement) intermediate->side_product1 Side Reaction side_product2 Hydrolysis to Starting Materials intermediate->side_product2 Side Reaction

Caption: Potential impurity formation pathways.

References

  • MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. [Link]

  • IntechOpen. (2025). Recent Advances in Synthetic Approaches for 1,3,4- Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. [Link]

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. [Link]

  • SIELC. (n.d.). Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. [Link]

Sources

Troubleshooting

stability issues of 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid in solution

Introduction This technical guide addresses the solution-state stability of 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid, a key heterocyclic scaffold utilized in modern drug discovery programs. While the 1,2,4-...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

This technical guide addresses the solution-state stability of 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid, a key heterocyclic scaffold utilized in modern drug discovery programs. While the 1,2,4-oxadiazole ring is often employed as a bioisostere for amide and ester functionalities due to its general resistance to metabolic hydrolysis, its chemical stability in solution is highly dependent on experimental conditions.[1] This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to empower researchers to anticipate and mitigate stability challenges, ensuring data integrity and experimental success. The principles discussed herein are derived from extensive studies on the 1,2,4-oxadiazole class of compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: What is the general stability profile of 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid and what are the ideal storage conditions for its solutions?

Answer:

The stability of this compound in solution is primarily dictated by pH. The 1,2,4-oxadiazole core exhibits maximum stability in a slightly acidic environment, specifically within a pH range of 3 to 5 .[2][3][4] Deviation outside of this window, into either more acidic (pH < 3) or, more significantly, neutral to alkaline conditions (pH > 6), will accelerate degradation via hydrolysis of the heterocyclic ring.[2]

For maximum reproducibility and longevity, we recommend the following practices:

ParameterRecommendationRationale
Stock Solutions Prepare in high-purity, anhydrous aprotic solvents such as DMSO, DMF, or acetonitrile.[3]The absence of a proton donor like water significantly inhibits the primary degradation pathway, especially under basic conditions.[2]
Aqueous Buffers If aqueous solutions are necessary, use a buffer system to maintain the pH between 3 and 5.This is the empirically determined pH range of maximum stability for the 1,2,4-oxadiazole ring.[2][4]
Long-Term Storage Store the compound as a solid at ≤4°C, protected from light and moisture. For solutions, store at -20°C or -80°C in tightly sealed vials.Low temperatures reduce the kinetic rate of degradation, and minimizing exposure to moisture prevents hydrolysis.[3]
Experimental Use Prepare fresh aqueous dilutions for each experiment. Avoid prolonged storage of the compound in aqueous media, especially at room temperature.This minimizes the opportunity for time-dependent degradation during an experiment.
FAQ 2: My compound is rapidly degrading in my neutral pH (7.4) aqueous assay buffer. What is the chemical mechanism, and how can I prevent it?

Answer:

This is a common and expected observation. At neutral or alkaline pH, the 1,2,4-oxadiazole ring is susceptible to nucleophilic attack, leading to ring cleavage. The primary nucleophile in your buffer is water or hydroxide ions.

Mechanism of Degradation:

The degradation proceeds via two primary pH-dependent hydrolytic pathways:

  • Acid-Catalyzed Hydrolysis (Low pH): At low pH, the nitrogen atom at the N-4 position of the oxadiazole ring becomes protonated. This protonation activates the C-5 carbon, making it highly electrophilic and susceptible to nucleophilic attack by water. This leads to the opening of the ring.[2][3]

  • Base-Catalyzed Hydrolysis (Neutral to High pH): At neutral or high pH, a hydroxide ion or water molecule directly attacks the electrophilic C-5 carbon. This generates an anionic intermediate on the N-4 nitrogen. In the presence of a proton donor (like water), this intermediate is protonated, facilitating the cleavage of the O-N bond and subsequent ring opening.[2][3] The primary degradation product is typically an aryl nitrile.[2]

Acid_Hydrolysis cluster_acid Acid-Catalyzed Degradation (pH < 3) Start 1,2,4-Oxadiazole (at C-5) Protonation Protonation of N-4 Start->Protonation + H⁺ Activated Activated Ring (Electrophilic C-5) Protonation->Activated Attack Nucleophilic Attack by H₂O at C-5 Activated->Attack + H₂O RingOpening Ring Opening Attack->RingOpening Products Degradation Products (e.g., Aryl Nitrile) RingOpening->Products

Acid-Catalyzed Ring Opening Pathway

Base_Hydrolysis cluster_base Base-Catalyzed Degradation (pH > 6) Start_B 1,2,4-Oxadiazole (at C-5) Attack_B Nucleophilic Attack by OH⁻/H₂O at C-5 Start_B->Attack_B + OH⁻ Anion Anionic Intermediate (at N-4) Attack_B->Anion ProtonCapture Proton Capture from H₂O Anion->ProtonCapture + H₂O RingOpening_B Ring Opening ProtonCapture->RingOpening_B Products_B Degradation Products (e.g., Aryl Nitrile) RingOpening_B->Products_B

Base-Catalyzed Ring Opening Pathway

Troubleshooting Workflow:

To mitigate this instability, follow this logical progression:

Troubleshooting_Workflow Start Instability Observed in Aqueous Assay Check_pH Is Assay pH in 3-5 range? Start->Check_pH Adjust_pH ACTION: Adjust buffer pH to 3-5 if compatible with assay. Check_pH->Adjust_pH No Check_Solvent Can a co-solvent (e.g., DMSO) be used? Check_pH->Check_Solvent Yes Adjust_pH->Check_Solvent Add_Cosolvent ACTION: Increase % of aprotic co-solvent to reduce H₂O activity. Check_Solvent->Add_Cosolvent Yes Check_Time_Temp Are incubation time and temperature minimized? Check_Solvent->Check_Time_Temp No Add_Cosolvent->Check_Time_Temp Reduce_Time_Temp ACTION: Reduce incubation time/ temperature. Prepare dilutions immediately before use. Check_Time_Temp->Reduce_Time_Temp No Accept Proceed with Optimized Assay Conditions Check_Time_Temp->Accept Yes Reduce_Time_Temp->Accept

Troubleshooting Workflow for Solution Instability
FAQ 3: I am performing a synthetic modification on the carboxylic acid. What reaction conditions should I avoid to preserve the 1,2,4-oxadiazole ring?

Answer:

The 1,2,4-oxadiazole ring, while robust in some contexts, possesses a chemically labile O-N bond that is susceptible to cleavage under certain reductive, thermal, and strongly basic conditions.[5] Extreme care must be taken when planning synthetic steps.

Problematic ConditionUnderlying CauseRecommended Action & Alternatives
Catalytic Hydrogenation Reductive cleavage of the weak O-N single bond.[5]Avoid: H₂/Pd-C, H₂/Raney Ni. Alternatives: For reducing other functional groups (e.g., a nitro group), consider chemoselective methods like transfer hydrogenation with ammonium formate and Pd/C, or chemical reductants such as SnCl₂ or Fe/NH₄Cl.[5]
Strong Bases Base-induced hydrolysis or rearrangement, especially in protic solvents (e.g., alcohols, water).[5]Avoid: Strong aqueous bases (NaOH, KOH, LiOH). Alternatives: Use milder inorganic bases like K₂CO₃ or Cs₂CO₃ in aprotic solvents (ACN, DMF). Organic bases such as DIPEA or Et₃N are also preferred.[5]
High Temperatures Thermal rearrangements, such as the Boulton-Katritzky Rearrangement, can occur, leading to isomeric byproducts.[5]Avoid: Prolonged heating at high temperatures (>100-120°C). Alternatives: Conduct reactions at the lowest effective temperature. If a thermal step is necessary, carefully screen solvents and reaction times to minimize rearrangement.[5]
FAQ 4: How can I confidently identify if unknown peaks in my HPLC or LC-MS are related to the degradation of my compound?

Answer:

The most rigorous method to identify potential degradants is to conduct a forced degradation study . This involves intentionally subjecting your compound to harsh conditions to generate the likely degradation products. By analyzing the resulting mixtures, you can create a "fingerprint" of degradation products to look for in your experimental samples.

Protocol: Forced Degradation Study

  • Stock Solution Preparation: Prepare a concentrated stock solution of 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid in an appropriate solvent (e.g., acetonitrile or DMSO).

  • Stress Conditions: Aliquot the stock solution into separate vials for each stress condition. Aim for approximately 10-20% degradation.

    • Acidic Hydrolysis: Add 0.1 M HCl and heat at 60°C.

    • Basic Hydrolysis: Add 0.1 M NaOH and keep at room temperature (degradation is often rapid).

    • Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature.

    • Thermal Degradation: Heat a solution of the compound in a suitable solvent (e.g., acetonitrile:water) at 80°C.[6]

  • Time Point Monitoring: Withdraw samples from each stress condition at various time points (e.g., 2, 8, 24 hours). Quench the acid/base samples by neutralizing them before analysis.

  • Analysis: Analyze all samples, including an unstressed control (T=0), by a stability-indicating LC-MS method. An ideal method is one where the parent compound peak is well-resolved from all new peaks generated during the study.

  • Interpretation:

    • Compare the chromatograms from the stressed samples to your experimental samples. Co-elution of peaks provides strong evidence that the impurities in your experiment are degradation products.

    • Use the mass spectrometry data to identify the molecular weights of the degradants. For acid/base hydrolysis, you would expect to identify products corresponding to the cleavage of the oxadiazole ring.[2]

This systematic approach provides a validated method for understanding the degradation profile of your molecule and troubleshooting unexpected impurities.

References

  • Cotter, R. J., & Dine-Hart, R. A. (1966). Thermal Degradation Studies of Oxadiazoles. Journal of Applied Polymer Science.
  • Dong, L., et al. (2012). Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate. Journal of Pharmaceutical Sciences. [Link]

  • Karas, M., et al. (2023). Comprehensive Mechanistic View of the Hydrolysis of Oxadiazole-Based Inhibitors by Histone Deacetylase 6 (HDAC6). Journal of the American Chemical Society. [Link]

  • Kumar, R., & Kumar, S. (2012). 1,2,4-Oxadiazoles: A potential pharmacological agents-An overview. Research Journal of Pharmacy and Technology. [Link]

  • Aitken, R. A., et al. (2009). Thermal fragmentation of 1,2,5- and 1,2,4-oxadiazoles. Arkat USA. [Link]

  • Stanfield, C. F. (2005). 5.04 - 1,2,4-Oxadiazoles. ScienceDirect.
  • Karas, M., et al. (2023). Comprehensive Mechanistic View of the Hydrolysis of Oxadiazole-Based Inhibitors by Histone Deacetylase 6 (HDAC6). ACS Publications. [Link]

  • Aitken, R. A., et al. (2009). Thermal fragmentation of 1,2,5- and 1,2,4-oxadiazoles.
  • Görgülü, A. O., & Er, M. (2023). Bioisosterism: 1,2,4-Oxadiazole Rings. PubMed. [Link]

  • D'Anna, F., et al. (2021).
  • Patel, J. S., & Kumar, A. (2023).
  • Boström, J., et al. (2021). Oxadiazoles in Medicinal Chemistry.
  • Szafrański, K., & Szafrańska, K. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI.

Sources

Optimization

Technical Support Center: Optimizing the Synthesis and Purity of 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, medicinal chemists, and drug development professionals struggling with the yie...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, medicinal chemists, and drug development professionals struggling with the yield and purity of 1,2,4-oxadiazole-5-carboxylic acid derivatives.

Synthesizing 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid typically involves a two-stage mechanism: the O-acylation of 3-methoxybenzamidoxime with an acylating agent (like ethyl oxalyl chloride), followed by intramolecular cyclodehydration to form an ester intermediate, and a final saponification step[1]. While the pathway appears straightforward, the unique electronic properties of the 1,2,4-oxadiazole core introduce specific thermodynamic vulnerabilities—most notably, thermal decarboxylation[2].

Below, you will find the mechanistic workflows, targeted troubleshooting FAQs, and a self-validating experimental protocol to ensure high-purity synthesis.

Synthetic Workflow & Mechanistic Pathways

To understand where impurities originate, we must map the reaction pathway. The diagram below illustrates the standard synthesis route alongside the critical failure points (highlighted in red) that lead to the most common impurities.

SynthesisWorkflow SM1 3-Methoxybenzamidoxime Int1 O-Acyl amidoxime (Intermediate) SM1->Int1 Base (TEA/Pyridine) 0 °C to RT SM2 Ethyl oxalyl chloride SM2->Int1 Base (TEA/Pyridine) 0 °C to RT Ester Ethyl 3-(3-methoxyphenyl)- 1,2,4-oxadiazole-5-carboxylate Int1->Ester Cyclodehydration Heat or TBAF Imp1 Unreacted Amidoxime (Impurity) Int1->Imp1 Incomplete Reaction Product 3-(3-Methoxyphenyl)- 1,2,4-oxadiazole-5-carboxylic acid Ester->Product Hydrolysis (LiOH) THF/H2O, 0-25 °C Imp2 Decarboxylated Product (Impurity) Product->Imp2 Thermal Degradation (>50 °C)

Synthesis workflow highlighting target intermediates and common degradation pathways.

Troubleshooting FAQs

Q1: My LC-MS analysis of the final product shows a major impurity with a mass of [M-44]. What is this, and how do I prevent it? A: A mass loss of 44 Da corresponds to the loss of CO₂ (decarboxylation). 1,2,4-oxadiazole-5-carboxylic acids are highly susceptible to thermal decarboxylation under certain conditions[2]. Causality: The 1,2,4-oxadiazole ring is strongly electron-withdrawing. If the carboxylic acid is heated, it easily loses CO₂ because the resulting carbanion intermediate at the C5 position is highly stabilized by the adjacent electronegative oxygen and nitrogen atoms. Solution: You must strictly control the temperature during the final hydrolysis and isolation steps. Do not use hot NaOH solutions for saponification. Instead, use LiOH in a THF/Water mixture at 0–15 °C. Furthermore, never dry the final product in a vacuum oven above 30 °C; use lyophilization or a room-temperature high-vacuum manifold.

Q2: The cyclization step is stalling, leaving a large amount of the O-acyl amidoxime intermediate. Heating it harder just causes degradation. How do I drive it to completion? A: Cyclodehydration requires the elimination of water. In standard thermal conditions, the water must be actively removed to shift the equilibrium. Causality: If your solvent system holds onto water, the equilibrium prevents complete cyclization. However, pushing the temperature too high will degrade the ester intermediate. Solution: Switch to a room-temperature cyclization protocol. The addition of Tetrabutylammonium fluoride (TBAF) in THF has been proven to facilitate the cyclocondensation of O-acylamidoximes into 1,2,4-oxadiazoles at room temperature, completely bypassing the need for harsh thermal conditions[3].

Q3: My final product is contaminated with unreacted 3-methoxybenzamidoxime. Silica gel chromatography is resulting in poor recovery. How can I purify it efficiently? A: Do not use chromatography for this specific separation. The structural properties of your starting material and final product allow for a highly efficient orthogonal purification method. Causality: 3-Methoxybenzamidoxime contains a basic amidine-like group, whereas your target molecule is a carboxylic acid. They have opposing pKa profiles. Solution: Implement a strict acid-base extraction. By adjusting the crude mixture to pH 9, your target product becomes a highly water-soluble carboxylate salt, while the unreacted amidoxime remains neutral and can be washed away into an organic layer (like Ethyl Acetate).

AcidBaseExtraction Crude Crude Mixture (Acid + Amidoxime) BasicAq Aqueous Layer (pH 9) Target Carboxylate Salt Crude->BasicAq Add NaHCO3 (aq) Extract with EtOAc OrgLayer Organic Layer Unreacted Amidoxime Crude->OrgLayer EtOAc Phase AcidAq Aqueous Layer (pH 2) Precipitated Target Acid BasicAq->AcidAq Add 1M HCl at 0 °C Waste Discard OrgLayer->Waste

Logic flow for the acid-base extraction purification of the target carboxylic acid.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria (TLC/LC-MS/pH) are met.

Step 1: O-Acylation and Room-Temperature Cyclization
  • Reaction Setup: Dissolve 3-methoxybenzamidoxime (1.0 eq) and Pyridine (1.5 eq) in anhydrous THF (0.2 M) under an inert atmosphere. Cool the flask to 0 °C.

  • Acylation: Dropwise add ethyl oxalyl chloride (1.2 eq). Stir for 2 hours, allowing the reaction to slowly warm to room temperature[1].

  • Validation Check 1: Run TLC (Hexane:EtOAc 7:3). The starting material spot should be completely consumed, replaced by the O-acyl intermediate.

  • Cyclization: Add TBAF (1.0 eq, 1M in THF) to the reaction mixture. Stir overnight at room temperature[3].

  • Validation Check 2: Analyze via LC-MS. The intermediate mass must transition completely to the cyclized ester (Expected m/z: [M+H]⁺ = 249.1).

Step 2: Low-Temperature Saponification
  • Hydrolysis: Cool the THF reaction mixture containing the ester to 0 °C. Dropwise add an aqueous solution of LiOH·H₂O (2.0 eq in minimal water).

  • Temperature Control: Stir the mixture at 0–15 °C for 3 hours. Do not exceed 15 °C to prevent premature decarboxylation.

  • Validation Check 3: LC-MS must show the disappearance of m/z 249.1 and the appearance of the target carboxylic acid (Expected m/z: [M+H]⁺ = 221.1, [M-H]⁻ = 219.1).

Step 3: Acid-Base Extraction and Isolation
  • Solvent Removal: Evaporate the THF under reduced pressure. Critical: Keep the water bath below 30 °C.

  • Basic Wash: Dilute the remaining aqueous residue with cold water. Adjust the pH to 9.0 using saturated aqueous NaHCO₃. Wash the aqueous layer three times with Ethyl Acetate. Discard the organic layers (this removes unreacted amidoxime and pyridine).

  • Acidification: Cool the aqueous layer in an ice bath (0 °C). Slowly add 1M HCl dropwise until the pH reaches 2.0. A thick white precipitate of 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid will form.

  • Validation Check 4: Verify the pH is exactly 2 using a calibrated pH meter or high-quality indicator strips to ensure complete protonation and precipitation.

  • Isolation: Filter the precipitate, wash with ice-cold water, and dry under high vacuum at 25 °C for 24 hours.

Quantitative Purity Optimization Metrics

By implementing the mechanistic changes outlined above, you will observe a drastic shift in the purity profile of your synthesized batches.

Optimization ParameterStandard ConditionOptimized ConditionImpact on Final Purity
Cyclization Catalyst Thermal Reflux (Toluene, 110 °C)TBAF in THF (25 °C)Reduces thermal degradation; increases ester purity by ~15%.
Hydrolysis Reagent NaOH in EtOH/H₂O (Reflux)LiOH in THF/H₂O (0–15 °C)Prevents premature decarboxylation; increases acid purity by ~25%.
Drying Method Vacuum Oven (60 °C)High Vacuum Manifold (25 °C)Eliminates [M-44] impurity generation during isolation.
Amidoxime Clearance Direct Silica ChromatographyAcid-Base Extraction (pH 9 → pH 2)Removes >99% of basic unreacted starting material without yield loss.

References

  • MDPI. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles.[3] URL: [Link]

Sources

Troubleshooting

Technical Support Center: Resolving Ambiguous NMR Peaks for 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid. This resource is designed to provide in-depth tr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid. This resource is designed to provide in-depth troubleshooting for a common yet challenging issue: the appearance of ambiguous peaks in its Nuclear Magnetic Resonance (NMR) spectra. As a Senior Application Scientist, my goal is to blend foundational scientific principles with practical, field-tested solutions to help you achieve spectral clarity and structural confirmation with confidence.

Understanding the Molecule: A Quick Overview

3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid is a heterocyclic compound with a rigid core. Its structure comprises a 1,2,4-oxadiazole ring substituted with a 3-methoxyphenyl group at the 3-position and a carboxylic acid group at the 5-position. While seemingly straightforward, this molecule can present several NMR challenges due to potential isomeric impurities, restricted bond rotation, and tautomerism. This guide will walk you through diagnosing and resolving these ambiguities.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address common questions and problems encountered during the NMR analysis of this compound.

Q1: My ¹H NMR spectrum shows more aromatic signals than expected. What could be the cause?

This is a frequent observation and can stem from several sources. The most likely culprits are the presence of regioisomers or rotational isomers (rotamers).

  • Regioisomers: The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles can sometimes yield the undesired 1,3,4-oxadiazole regioisomer. This occurs due to competing N-acylation of the amidoxime starting material, instead of the desired O-acylation, during the synthetic process.[1] To confirm the identity of your desired product, ¹³C NMR is particularly insightful. The C3 and C5 carbons of the 1,2,4-oxadiazole ring typically appear in the range of 167-176 ppm, whereas the carbons in a 1,3,4-oxadiazole ring resonate at slightly different shifts.[1]

  • Rotational Isomers (Rotamers): While the oxadiazole ring itself is planar, hindered rotation around the single bond connecting the phenyl ring to the oxadiazole can lead to distinct conformers that are observable on the NMR timescale.[2][3] This is especially true at lower temperatures. These rotamers will have slightly different chemical environments for the aromatic protons, leading to a doubling of some peaks.

Troubleshooting Workflow for Unexpected Aromatic Signals:

G A Unexpected Aromatic Peaks in ¹H NMR B Check for Regioisomers A->B C Check for Rotamers A->C D Run ¹³C NMR & DEPT B->D F Run Variable Temperature (VT) NMR C->F H Run 2D NOESY/ROESY C->H E Compare C3 & C5 chemical shifts to literature values for 1,2,4- and 1,3,4-oxadiazoles. D->E G Observe peak coalescence at higher temperatures. F->G I Look for through-space correlations between the methoxy protons and the aromatic protons. H->I

Caption: Troubleshooting workflow for extra aromatic signals.

Q2: The chemical shift of my carboxylic acid proton is broad and its integration is off. Why is this happening?

The carboxylic acid proton is acidic and can undergo rapid chemical exchange with residual water in the NMR solvent (e.g., DMSO-d₆ or CDCl₃). This exchange process leads to peak broadening. The integration can also be unreliable due to this exchange.

Solutions:

  • D₂O Exchange: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the ¹H spectrum. The carboxylic acid proton will exchange with deuterium, causing its signal to disappear. This is a definitive way to identify the -COOH proton.

  • Thoroughly Dry Your Sample and Solvent: To minimize exchange, ensure your sample is free of residual water and use a freshly opened or properly dried NMR solvent.

Q3: I'm seeing a complex set of overlapping multiplets in the aromatic region, making assignment difficult. How can I resolve this?

When 1D ¹H NMR spectra are too crowded for unambiguous assignment, two-dimensional (2D) NMR techniques are essential.[4][5][6]

2D NMR Experiment Information Provided Application for this Molecule
COSY (Correlation Spectroscopy)Shows correlations between protons that are coupled to each other (typically through 2-3 bonds).[7][8][9]Helps to identify which aromatic protons are adjacent to each other on the phenyl ring.
HSQC (Heteronuclear Single Quantum Coherence)Correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation).[4][10]Unambiguously assigns each proton to its corresponding carbon on the methoxyphenyl ring.
HMBC (Heteronuclear Multiple Bond Correlation)Shows correlations between protons and carbons over two or three bonds.[10][11][12]Crucial for confirming the connectivity between the methoxyphenyl ring and the oxadiazole ring. You should see correlations from the aromatic protons to the C3 carbon of the oxadiazole.
NOESY (Nuclear Overhauser Effect Spectroscopy)Reveals protons that are close to each other in space (< 5 Å), regardless of bond connectivity.[13][14]Can help to confirm the conformation of the molecule and differentiate between rotamers by showing through-space interactions.[13][15]

Logical Workflow for 2D NMR Analysis:

G A Overlapping Aromatic Multiplets B Run ¹H-¹H COSY A->B C Identify spin systems within the phenyl ring. B->C D Run ¹H-¹³C HSQC C->D E Assign protons to their directly attached carbons. D->E F Run ¹H-¹³C HMBC E->F G Confirm connectivity between the phenyl ring and the oxadiazole ring. Correlate aromatic protons to C3 and C5. F->G H Final Structure Confirmation G->H

Caption: 2D NMR workflow for structural elucidation.

Q4: Could tautomerism of the oxadiazole ring be a factor?

While tautomerism is a known phenomenon in some oxadiazole derivatives, particularly those with amino or hydroxyl substituents, it is less likely to be a major issue for 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid under standard NMR conditions.[16][17][18] The 1,2,4-oxadiazole ring is generally stable. However, if you are working under unusual pH conditions or with certain solvents, it's a possibility to keep in mind. DFT studies on related systems have shown that the presence of water can lower the energy barrier for tautomeric interconversion.[17]

Experimental Protocol: A Guide to Running a ¹H-¹H COSY Experiment

This protocol outlines the steps for acquiring a standard COSY spectrum, a powerful tool for determining proton-proton coupling networks.[19][20][21]

Objective: To resolve overlapping aromatic signals and confirm the connectivity of protons in the 3-methoxyphenyl substituent.

Materials:

  • NMR spectrometer (300 MHz or higher recommended)

  • High-quality 5 mm NMR tube

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • Your sample of 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid (5-10 mg)

Procedure:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of your compound in 0.6-0.7 mL of deuterated solvent in the NMR tube.

    • Ensure the sample is fully dissolved. Gentle warming or vortexing may be necessary.

  • Spectrometer Setup:

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve good resolution. A well-shimmed ¹H spectrum is crucial for a good 2D result.

  • Acquire a Standard ¹H Spectrum:

    • Run a standard 1D ¹H NMR spectrum to determine the spectral width and appropriate transmitter offset.

  • Set up the COSY Experiment:

    • Load a standard COSY pulse sequence (e.g., 'cosygpmf' on Bruker instruments).

    • Set the spectral width in both dimensions (F2 and F1) to encompass all proton signals.

    • The number of increments in the F1 dimension (typically 256 or 512) will determine the resolution in that dimension. More increments will provide better resolution but will increase the experiment time.

    • Set the number of scans per increment (e.g., 2, 4, or 8) based on your sample concentration.

  • Run the Experiment:

    • Start the acquisition. A typical COSY experiment can take anywhere from 15 minutes to a few hours, depending on the chosen parameters.

  • Data Processing:

    • After acquisition, process the 2D data using the spectrometer's software (e.g., TopSpin, Mnova).

    • Apply a sine-bell or similar window function in both dimensions before Fourier transformation.

    • Phase correct the spectrum if necessary.

    • Symmetrize the spectrum to reduce noise.

  • Interpretation:

    • The 1D ¹H spectrum will appear along the diagonal.

    • Off-diagonal peaks (cross-peaks) indicate that the two protons at those chemical shifts are J-coupled.[9][19]

    • Trace the connectivity of the aromatic protons by "walking" through the cross-peaks.

References

  • Two-dimensional nuclear magnetic resonance spectroscopy. In: Wikipedia. Accessed March 27, 2026. [Link]

  • Understanding 2D NMR Spectra: How to Read and Interpret Them. Creative Biostructure. Published March 27, 2025. [Link]

  • On constitutional isomers and tautomers of oxadiazolones and their mono- and disulfur analogues (C2H2N2XY; X, Y = S, O). PMC. Published online 2012. [Link]

  • Measuring methods available and examples of their applications COSY (COrrelation Spectroscopy). CEITEC. Accessed March 27, 2026. [Link]

  • 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. Oxford Instruments. Accessed March 27, 2026. [Link]

  • Video: 2D NMR: Homonuclear Correlation Spectroscopy (COSY). JoVE. Published December 5, 2024. [Link]

  • COSY. Columbia University NMR Core Facility. Accessed March 27, 2026. [Link]

  • Investigation of simple and water assisted tautomerism in a derivative of 1,3,4-oxadiazole: a DFT study. PubMed. Published July 15, 2013. [Link]

  • Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. Research and Reviews: Journal of Chemistry. Published April 27, 2015. [Link]

  • NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. Nanalysis. Published July 12, 2021. [Link]

  • Reconstruction of NOESY maps. A requirement for a reliable conformational analysis of biomolecules using 2D NMR. PubMed. Accessed March 27, 2026. [Link]

  • Carbon. Magritek. Accessed March 27, 2026. [Link]

  • Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. CHIMIA International Journal for Chemistry. Published 2005. [Link]

  • An N.M.R. investigation of rotational isomerism in some halogenated alkanes. Molecular Physics. Published online 2006. [Link]

  • IH NMR Spectroscopic Studies of Rotational Isomers of Several 1,2-Diarylacenaphthylenes: Conformational Barriers. RSC Publishing. Accessed March 27, 2026. [Link]

  • How does 2D NMR help to elucidate chemical structure? ResearchGate. Published June 10, 2021. [Link]

  • Structural Analysis of Organic Compound Using 2D - NMR Spectrum. JEOL. Accessed March 27, 2026. [Link]

  • Tautomeric forms of 3-Hydroxy-1,2,4-Oxadiazole derivatives... ResearchGate. Accessed March 27, 2026. [Link]

  • Oxadiazole. In: Wikipedia. Accessed March 27, 2026. [Link]

  • Stereochemistry Information from NOESY/ROESY data … Part 1. ACD/Labs. Published February 12, 2026. [Link]

  • Getting the Most Out of HSQC and HMBC Spectra. OUCI. Accessed March 27, 2026. [Link]

  • NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N'. PMC. Published online 2006. [Link]

  • How NMR Helps Identify Isomers in Organic Chemistry? Creative Biostructure. Published June 30, 2025. [Link]

  • Recent advances on 1,2,4-oxadiazoles: from synthesis to reactivity and pharmaceutical applications. Arkivoc. Published 2017. [Link]

  • Heteronuclear Single-quantum Correlation (HSQC) NMR. Advances in Polymer Science. Accessed March 27, 2026. [Link]

  • The spatial structures of the conformers and the spectrum NOESY of the... ResearchGate. Accessed March 27, 2026. [Link]

  • Hidden Structural States of Proteins Revealed by Conformer Selection with AlphaFold-NMR. PMC. Published online 2024. [Link]

  • Supporting Information. RSC Publishing. Accessed March 27, 2026. [Link]

  • NMR Spectroscopy: a Tool for Conformational Analysis. Auremn. Accessed March 27, 2026. [Link]

  • Recent Advances in Small Molecule NMR: Improved HSQC and HSQMBC Experiments. SeRMN. Published March 2, 2015. [Link]

  • Leveraging the HMBC to Facilitate Metabolite Identification. PMC. Published November 14, 2022. [Link]

  • Difference between HSQC and HMBC NMR spectroscopy? ResearchGate. Published December 13, 2019. [Link]

  • Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PMC. Published online 2020. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Accessed March 27, 2026. [Link]

  • Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety as Potent. Journal of Medicinal Chemistry. Published September 10, 2024. [Link]

  • Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Current Organic Synthesis. Published online 2024. [Link]

  • Synthesis of 1,2,4-oxadiazoles (a review). ResearchGate. Published October 2005. [Link]

  • Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Letters in Organic Chemistry. Published online 2024. [Link]

  • 13 C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. SciSpace. Accessed March 27, 2026. [Link]

  • (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. Accessed March 27, 2026. [Link]

  • A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. The Journal of Organic Chemistry. Published September 2, 2022. [Link]

Sources

Optimization

preventing degradation of 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid during storage

Welcome to the dedicated technical support guide for 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-te...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage and handling. As a Senior Application Scientist, my goal is to provide you with not just instructions, but a deep understanding of the causality behind these recommendations, ensuring the reliability of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid?

A1: The most significant factor leading to the degradation of this compound is hydrolysis. The 1,2,4-oxadiazole ring is susceptible to cleavage when exposed to moisture, a process that can be accelerated by non-optimal pH conditions (both acidic and basic environments)[1].

Q2: What are the ideal storage conditions for this compound?

A2: To minimize degradation, the compound should be stored under controlled conditions. Based on the known stability of similar oxadiazole carboxylic acids, we recommend storing the solid compound in a freezer at or below -20°C[2]. The container should be tightly sealed to protect it from moisture. For solutions, the choice of solvent and pH are critical; a pH range of 3-5 has been shown to provide maximum stability for some 1,2,4-oxadiazole derivatives[1].

Q3: How can I tell if my sample of 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid has degraded?

A3: Visual inspection may reveal changes such as discoloration or clumping of the solid material, which can indicate moisture uptake. However, the most reliable method for detecting degradation is through analytical techniques like Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)[3]. A stability-indicating HPLC method will show a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

Q4: Is this compound sensitive to light?

A4: While some oxadiazole derivatives are resistant to photolysis, others can undergo photoisomerization upon exposure to UV light[4]. As a precautionary measure, it is best practice to store the compound in an amber vial or a light-blocking container and to minimize its exposure to direct light during handling.

Q5: What is the expected shelf-life of this compound?

A5: When stored under the recommended conditions (frozen, dry, and protected from light), 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid is expected to be stable for an extended period. However, the exact shelf-life can be influenced by the purity of the initial material and the specific storage environment. We recommend re-analyzing the purity of the compound after long-term storage, especially before its use in sensitive applications.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, with a focus on tracing the problem back to potential compound degradation.

Issue 1: Inconsistent or Non-reproducible Biological Assay Results
  • Symptom: You observe a sudden drop in the potency or activity of your compound in a well-established biological assay.

  • Potential Cause: Degradation of the compound, leading to a lower concentration of the active molecule. Hydrolysis of the oxadiazole ring is a primary suspect.

  • Troubleshooting Steps:

    • Verify Compound Integrity: Analyze the purity of the stored compound (both solid and any stock solutions) using a validated stability-indicating RP-HPLC method. Compare the chromatogram to a reference standard or a previously analyzed batch.

    • Inspect Storage Conditions: Confirm that the compound has been stored at the correct temperature and in a desiccated environment. Check for any breaches in the container seal.

    • Evaluate Solution Stability: If you are using stock solutions, consider the possibility of degradation in the solvent. The stability of the compound can be highly dependent on the pH and the presence of water in the solvent[1]. Prepare fresh solutions from a solid sample of confirmed purity and re-run the assay.

Issue 2: Changes in the Physical Appearance of the Solid Compound
  • Symptom: The normally crystalline or powdered solid appears discolored, clumpy, or has a different texture.

  • Potential Cause: This often points to moisture absorption from the atmosphere, which can be the first step towards hydrolytic degradation.

  • Troubleshooting Steps:

    • Handle with Care: When weighing and handling the compound, do so in a controlled environment with low humidity, such as a glove box with a dry atmosphere.

    • Proper Desiccation: Ensure that the container includes a desiccant, or store the compound in a desiccator.

    • Analytical Confirmation: A change in physical appearance warrants an immediate purity check via RP-HPLC to quantify the extent of any degradation.

Key Degradation Pathway and Prevention

The primary degradation pathway for 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid is hydrolysis, which leads to the opening of the oxadiazole ring. This process is catalyzed by the presence of water and can be accelerated by acidic or basic conditions[1].

cluster_conditions Degradation Stressors Compound 3-(3-Methoxyphenyl)- 1,2,4-oxadiazole-5-carboxylic acid Degradation_Products Ring-Opened Products (e.g., Aryl Nitrile Derivatives) Compound->Degradation_Products Hydrolysis Moisture Moisture/Water Moisture->Compound attacks pH High or Low pH pH->Compound catalyzes Temperature Elevated Temperature Temperature->Compound accelerates Light UV Light Light->Compound may induce isomerization

Sources

Troubleshooting

scaling up the synthesis of 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid

Topic: Scaling Up the Synthesis of 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic Acid Audience: Researchers, Process Chemists, and Drug Development Professionals Welcome to the Technical Support Center. Synthesizing...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Scaling Up the Synthesis of 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic Acid Audience: Researchers, Process Chemists, and Drug Development Professionals

Welcome to the Technical Support Center. Synthesizing 1,2,4-oxadiazole-5-carboxylic acids at scale presents unique thermodynamic and kinetic challenges. The process involves handling potentially explosive hydroxylamine intermediates and managing the extreme lability of the final carboxylic acid to decarboxylation. This guide provides field-proven troubleshooting, mechanistic insights, and self-validating protocols to ensure a safe, high-yielding scale-up.

I. Process Workflow Architecture

Synthesis_Workflow A 3-Methoxybenzonitrile C 3-Methoxy-N'-hydroxybenzimidamide (Amidoxime Intermediate) A->C Step 1: Amidoximation B Hydroxylamine (50% aq) Microreactor / Controlled Addition B->C Reagent E Ethyl 3-(3-methoxyphenyl)- 1,2,4-oxadiazole-5-carboxylate C->E Step 2: Acylation & Cyclization D Ethyl Oxalyl Chloride Base (DIPEA/TEA) D->E Reagent G 3-(3-Methoxyphenyl)- 1,2,4-oxadiazole-5-carboxylic acid E->G Step 3: Saponification F LiOH Hydrolysis (Strict Temp Control <20°C) F->G Reagent

Workflow for the scaled synthesis of 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid.

II. Troubleshooting & FAQs

Q1: Why does my amidoxime formation reaction experience thermal runaway at the 1 kg scale, despite working perfectly at the 10 g scale? A: Hydroxylamine (HA) decomposition is highly exothermic (approx. 4.3–4.6 kJ/g, comparable to TNT). In standard batch reactors, the low surface-to-volume ratio prevents efficient heat dissipation. Once the onset temperature ( Tonset​ ) is breached, auto-catalytic decomposition occurs. Solution: Transition to . Microreactors provide superior heat transfer, allowing the reaction to run safely near the Tonset​ of HA without dangerous heat accumulation[1].

Q2: During the cyclocondensation step with ethyl oxalyl chloride, LC-MS shows a stalled intermediate (M+H = 267) rather than the expected 1,2,4-oxadiazole (M+H = 249). How do I drive the reaction to completion? A: The intermediate is the uncyclized O-acylamidoxime. Cyclization requires the thermodynamic elimination of water. If the reaction stalls, it is typically due to insufficient basicity or inadequate dehydration conditions. Solution: Ensure strictly anhydrous conditions and utilize a non-nucleophilic base like DIPEA. If thermal cyclization stalls, the addition of a fluoride source (like TBAF) or refluxing in toluene with a Dean-Stark trap will force the cyclodehydration[2].

Q3: Upon hydrolyzing the ethyl 1,2,4-oxadiazole-5-carboxylate to the final acid, my yields plummet, and NMR shows the presence of 3-(3-methoxyphenyl)-1,2,4-oxadiazole. What went wrong? A: You are observing decarboxylation. 1,2,4-oxadiazole-5-carboxylic acids are highly electrophilic at the 5-position. Under acidic conditions or elevated temperatures, the carboxylate group readily undergoes a, losing CO2​ [3]. Solution: Saponification must be performed strictly below 20°C. During the acidic quench, use cold, dilute HCl (1M) and never allow the pH to drop below 3.0[4].

III. Self-Validating Experimental Protocols

As a Senior Application Scientist, I mandate that every scaled protocol operates as a self-validating system . Do not proceed to subsequent steps unless the specific in-process controls (IPCs) are met.

Protocol 1: Continuous-Flow Amidoximation

Causality: Using isopropanol ensures a homogeneous reaction mixture, preventing localized concentration gradients that trigger hydroxylamine decomposition.

  • Preparation: Dissolve 3-methoxybenzonitrile (1.0 eq) in isopropanol (10 volumes). Prime the secondary feed with 50% aqueous hydroxylamine (1.5 eq).

  • Execution: Pump both streams into a microreactor chip maintained at 60°C with a residence time of 15 minutes.

  • Self-Validation (IPC): Sample the output stream. Analyze via HPLC (254 nm).

    • Pass State: Nitrile peak area is <1.0%. M+H 167 is the dominant peak.

    • Fail State: Nitrile >1.0%. Corrective action: Decrease flow rate to increase residence time.

Protocol 2: One-Pot Acylation and Cyclocondensation

Causality: DIPEA is chosen over Triethylamine (TEA) because its steric bulk prevents nucleophilic attack on the highly reactive ethyl oxalyl chloride, directing the reaction exclusively to the amidoxime oxygen.

  • Preparation: Dissolve the amidoxime intermediate (1.0 eq) and DIPEA (2.5 eq) in anhydrous THF (8 volumes) under N2​ . Cool to 0°C.

  • Execution: Add ethyl oxalyl chloride (1.2 eq) dropwise over 1 hour, maintaining internal temperature <5°C. Stir for 2 hours, then heat the reactor to 65°C for 12 hours to drive cyclization.

  • Self-Validation (IPC):

    • Visual Cue: Immediate formation of a dense white precipitate (DIPEA·HCl) confirms successful acylation.

    • Analytical Cue: LC-MS must show complete disappearance of the O-acyl intermediate (M+H 267) and the exclusive presence of the cyclized ester (M+H 249).

Protocol 3: Cryogenic Saponification and Isolation

Causality: LiOH is utilized instead of NaOH because the lithium cation coordinates with the oxadiazole nitrogens, stabilizing the transition state and preventing premature ring-opening during hydrolysis.

  • Preparation: Dissolve the ethyl ester (1.0 eq) in a 3:1 mixture of THF/Water. Chill the reactor jacket to 5°C.

  • Execution: Add LiOH· H2​O (1.1 eq) in portions. Stir for 4 hours at 5°C.

  • Quench & Isolation: Slowly add cold 1M HCl dropwise until the pH reaches exactly 3.0.

  • Self-Validation (IPC):

    • Pass State: A white precipitate (the target carboxylic acid, M+H 221) forms smoothly.

    • Fail State: Effervescence (bubbling) is observed during HCl addition. This indicates CO2​ evolution and catastrophic decarboxylation. Discard and restart with stricter temperature controls.

IV. Quantitative Scale-Up Parameters

The following table summarizes the critical shifts in physical parameters when moving from bench to pilot scale.

Process StepParameterLab Scale (10 g)Pilot Scale (1 kg)Critical Quality Attribute (CQA)
Amidoximation Heat DissipationBatch (Round Bottom)Continuous FlowResidual Nitrile < 1.0%
Cyclization Reaction Temp60°C (Batch)65°C (Reflux)O-Acyl Intermediate < 0.5%
Hydrolysis Saponification Temp20°C5°C - 10°CResidual Ester < 1.0%
Isolation Quench pHpH 2.0pH 3.0 - 3.5Decarboxylated impurity < 0.1%

V. References

  • Formation of Aromatic Amidoximes with Hydroxylamine using Microreactor Technology Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles Source: Molecules (MDPI) URL:[Link]

  • Kinetic study of the decarboxylation of 5-amino-1,3,4-oxadiazole-2-carboxylic acid to 2-amino-1,3,4-oxadiazole in water as a function of proton activity Source: Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) URL:[Link]

  • Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety as Potent SARS-CoV-2 PLpro Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

confirming the structure of 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid

An In-Depth Guide to the Structural Confirmation of 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid Authored by: A Senior Application Scientist In the landscape of modern drug discovery and materials science, the...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Structural Confirmation of 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid

Authored by: A Senior Application Scientist

In the landscape of modern drug discovery and materials science, the 1,2,4-oxadiazole scaffold is a recurring motif of significant interest, valued for its metabolic stability and diverse biological activities.[1][2][3] The precise structural elucidation of novel derivatives is not merely a formality but the bedrock upon which all subsequent research—be it pharmacological, toxicological, or mechanistic—is built. An error in structural assignment can invalidate years of work. This guide provides a comprehensive, multi-pronged strategy for the unambiguous structural confirmation of a representative molecule, 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid.

We will move beyond a simple recitation of techniques. Instead, we will explore the causality behind our analytical choices, presenting a self-validating workflow that integrates synthesis, high-resolution mass spectrometry (HRMS), infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, and culminates with the "gold standard" of single-crystal X-ray diffraction.

The Foundational Step: Synthesis

Before any analysis can begin, the molecule must be synthesized. The most common and reliable method for constructing the 3,5-disubstituted 1,2,4-oxadiazole ring is the cyclization of an O-acyl-amidoxime intermediate. This is typically achieved by reacting a suitable amidoxime with a carboxylic acid or, more commonly, an activated carboxylic acid derivative like an acyl chloride.

For our target molecule, the logical pathway involves the reaction of 3-methoxybenzamidoxime with an activated derivative of oxalic acid, such as oxalyl chloride or an oxalic acid monoester.

G cluster_0 Synthesis Workflow A 3-Methoxybenzonitrile C 3-Methoxybenzamidoxime A->C + (B) B Hydroxylamine E Intermediate O-Acyl-amidoxime C->E + (D) D Oxalyl Chloride D->E G 3-(3-Methoxyphenyl)-1,2,4- oxadiazole-5-carboxylic acid E->G (F) F Cyclization & Hydrolysis

Caption: Synthetic pathway for the target compound.

I. The Definitive Proof: Single-Crystal X-ray Diffraction

When obtainable, a single-crystal X-ray structure is the most authoritative and unambiguous proof of molecular structure. It provides precise 3D coordinates of each atom, confirming not only connectivity but also bond lengths, bond angles, and stereochemistry. While crystal structures for the exact target molecule are not publicly available, data from the closely related compound 8-{[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methoxy}quinoline monohydrate reveals that the methoxyphenyl and oxadiazole rings are nearly coplanar, providing a strong predictive model for our target's conformation.[4]

Experimental Protocol: Crystal Growth and Data Acquisition
  • Purification: The synthesized acid must be of high purity (>99%). Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is essential.

  • Crystal Growth:

    • Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethanol) to near saturation. Loosely cover the container and allow the solvent to evaporate over several days.

    • Vapor Diffusion: Create a saturated solution of the compound in a volatile solvent (e.g., acetone) and place it inside a larger, sealed container holding a less volatile anti-solvent (e.g., diethyl ether). The anti-solvent vapor will slowly diffuse into the solution, inducing crystallization.

  • Crystal Mounting: Carefully select a well-formed, single crystal and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal in an X-ray diffractometer. A stream of cold nitrogen gas (typically 100 K) is used to minimize thermal motion. X-rays are diffracted by the crystal lattice, and the resulting diffraction pattern is collected by a detector.

  • Structure Solution and Refinement: The diffraction data is processed to solve the phase problem and generate an electron density map, from which the atomic positions are determined and refined.

II. A Spectroscopic Triad for Confirmation

In many real-world scenarios, obtaining diffraction-quality crystals is a significant bottleneck. In such cases, a combination of complementary spectroscopic techniques provides an equally robust, self-validating confirmation of the structure. Each method interrogates a different aspect of the molecule, and together they build an undeniable case.

G Target Target Structure C10H8N2O4 MS Mass Spectrometry Target->MS Provides Molecular Formula IR Infrared Spectroscopy Target->IR Identifies Functional Groups NMR NMR Spectroscopy (1H, 13C, 2D) Target->NMR Maps Atom Connectivity

Caption: Complementary roles of spectroscopic techniques.

A. Molecular Formula via High-Resolution Mass Spectrometry (HRMS)

The first step is to confirm the elemental composition. HRMS can measure the mass-to-charge ratio (m/z) to four or more decimal places, allowing for the determination of a unique molecular formula.

  • Expected Molecular Formula: C₁₀H₈N₂O₄

  • Calculated Exact Mass: 220.0484 Da

Fragmentation analysis provides further structural clues. Based on studies of similar 1,2,4-oxadiazoles, the primary fragmentation involves cleavage of the heterocyclic ring.[5]

TechniqueExpected ResultCausality
HRMS (ESI+) [M+H]⁺ ion at m/z 221.0557Confirms the molecular weight and elemental composition.
HRMS (ESI-) [M-H]⁻ ion at m/z 219.0415Confirms the presence of an acidic proton (carboxylic acid).
MS/MS Fragmentation Key fragments corresponding to the loss of CO₂ (m/z 176), the 3-methoxyphenyl nitrile ion (m/z 133), and the benzonitrile oxide radical cation (m/z 119).Reveals the constituent parts of the molecule and confirms the connectivity of the oxadiazole ring.[5]
Experimental Protocol: LC-HRMS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use a Liquid Chromatography (LC) system coupled to an Electrospray Ionization (ESI) source and a high-resolution mass analyzer (e.g., Orbitrap or TOF).

  • Data Acquisition: Inject the sample and acquire data in both positive and negative ion modes to observe the [M+H]⁺ and [M-H]⁻ adducts.

  • MS/MS Analysis: Perform a tandem MS (MS/MS) experiment by isolating the parent ion (m/z 221.0557) and subjecting it to collision-induced dissociation (CID) to observe the characteristic fragment ions.

B. Functional Group Identification via Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and powerful tool for identifying the functional groups present in a molecule. The spectrum of our target compound is expected to show highly characteristic bands for both the carboxylic acid and the substituted aromatic system.

Predicted Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
2500-3300 (very broad)O-H stretchCarboxylic AcidThe broadness is due to strong hydrogen bonding between acid dimers.[6]
~3100-3000C-H stretchAromaticCharacteristic of sp² C-H bonds.
~2950, 2850C-H stretchMethoxy (-OCH₃)Characteristic of sp³ C-H bonds.
~1710-1760C=O stretchCarboxylic AcidA strong, sharp absorption is expected for the carbonyl group.[6]
~1610, 1580, 1490C=C & C=N stretchAromatic Ring & OxadiazoleMultiple bands are typical for the aromatic system and the C=N bond of the heterocycle.[7]
~1250, 1040C-O stretchAryl Ether & Carboxylic AcidStrong bands corresponding to the aryl-O and O-CH₃ stretches of the methoxy group, and the C-O of the acid.[7]
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
  • Sample Preparation: Place a small amount of the solid, purified sample directly onto the ATR crystal (e.g., diamond or germanium).

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

  • Background Correction: A background spectrum of the clean, empty ATR crystal must be acquired and subtracted from the sample spectrum.

C. The Complete Picture: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful spectroscopic technique for elucidating the precise carbon-hydrogen framework of an organic molecule. A combination of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) experiments can definitively establish atomic connectivity.

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
¹H ~12-13broad singlet1H-COOHCarboxylic acid protons are highly deshielded and often broad.[6]
¹H ~7.6-7.8m2HAr-HAromatic protons ortho to the oxadiazole ring.
¹H ~7.4-7.5t1HAr-HAromatic proton para to the methoxy group.
¹H ~7.1-7.2m1HAr-HAromatic proton ortho to the methoxy group.
¹H 3.87s3H-OCH₃Methoxy protons typically appear around this value.
¹³C ~170-180---COOHCarboxylic acid carbonyls are highly deshielded.[6]
¹³C ~165-175--C5 (Oxadiazole)Oxadiazole carbons are significantly deshielded.[8]
¹³C ~160-170--C3 (Oxadiazole)Oxadiazole carbons are significantly deshielded.[8]
¹³C ~160--C-OCH₃ (Aromatic)The aromatic carbon attached to the oxygen is deshielded.
¹³C ~110-135--Ar-CFour distinct aromatic carbon signals are expected.
¹³C ~55.5---OCH₃Methoxy carbons are highly shielded.
  • 2D NMR for Final Confirmation:

    • COSY (Correlation Spectroscopy): Would confirm the coupling between adjacent aromatic protons on the methoxyphenyl ring.

    • HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon signal (e.g., the methoxy protons at ~3.87 ppm to the methoxy carbon at ~55.5 ppm).

    • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for piecing the fragments together. We would expect to see correlations from the aromatic protons ortho to the oxadiazole to the C3 carbon of the oxadiazole ring, and from the methoxy protons to the aromatic carbon to which the methoxy group is attached.

Conclusion: A Unified and Self-Validating Approach

The structural confirmation of 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid is not achieved by a single measurement but by the convergence of evidence from multiple, orthogonal analytical techniques. While single-crystal X-ray diffraction remains the unequivocal gold standard, a carefully executed combination of high-resolution mass spectrometry, infrared spectroscopy, and multi-dimensional NMR spectroscopy provides a robust and equally valid confirmation. This integrated approach, grounded in a logical synthetic pathway, ensures the scientific integrity of the data and provides the unshakeable structural foundation required for advanced research and development.

References

  • MDPI.

  • Journal of Medicinal Chemistry.

  • International Journal of Analytical and Applied Chemistry.

  • ResearchGate.

  • SpectraBase.

  • Oriental Journal of Chemistry.

  • Chemistry LibreTexts.

  • Chemsrc.

  • Sapphire Bioscience.

  • Chemdiv.

  • ResearchGate.

  • ChemicalBook.

  • SciSpace.

  • Vanderbilt University.

  • National Center for Biotechnology Information.

  • MDPI.

  • Chemnet.

  • ResearchGate.

  • MDPI.

Sources

Comparative

Bioactivity Comparison Guide: 1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole Isomers

Executive Summary In medicinal chemistry, five-membered heterocyclic oxadiazoles are privileged scaffolds used to overcome the pharmacokinetic limitations of traditional functional groups. Among the four possible isomers...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In medicinal chemistry, five-membered heterocyclic oxadiazoles are privileged scaffolds used to overcome the pharmacokinetic limitations of traditional functional groups. Among the four possible isomers, 1,2,4-oxadiazoles and 1,3,4-oxadiazoles are the most stable and widely utilized[1]. This guide provides an objective, data-driven comparison of these isomers, analyzing how their distinct structural electronics dictate target binding, metabolic stability, and overall bioactivity.

Mechanistic Causality: Structural Electronics & Bioisosterism

The primary driver for incorporating oxadiazole isomers into drug candidates is bioisosteric replacement . Esters and amides are highly susceptible to enzymatic hydrolysis by esterases and amidases in biological environments[2]. Replacing these linkages with an oxadiazole ring preserves the necessary hydrogen-bonding interactions while conferring metabolic resistance.

1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole

The choice between the 1,2,4- and 1,3,4- isomers fundamentally alters the molecule's physicochemical profile:

  • 1,2,4-Oxadiazole (Asymmetric): Contains a highly asymmetric charge distribution. The N4 atom acts as a strong, directional hydrogen bond acceptor, while the N2 atom is significantly weaker. This asymmetry allows for highly specific, directional interactions within a receptor pocket[3].

  • 1,3,4-Oxadiazole (Symmetric): Features a symmetric core (if substituted symmetrically) with adjacent nitrogen atoms. This alters the overall dipole moment and electron density, often making it suitable for different binding pockets compared to its 1,2,4-counterpart[1].

Regioisomerism in 1,2,4-Oxadiazoles

Within the 1,2,4-oxadiazole family, 3,5-disubstitution introduces a critical layer of regioisomerism. Swapping the substituents at the C3 and C5 positions dramatically shifts the bioactivity. The C5 position is flanked by the highly electronegative oxygen and nitrogen atoms, making it far more electrophilic than the C3 position. Consequently, placing an electron-withdrawing or bulky group at C5 versus C3 dictates the molecule's susceptibility to nucleophilic attack and its orientation within the target's active site[3].

Bioisosterism cluster_isomers Oxadiazole Bioisosteric Replacement Lead Lead Compound (Amide/Ester Linkage) Problem Metabolic Instability (Esterase/Amidase Hydrolysis) Lead->Problem Iso124 1,2,4-Oxadiazole Asymmetric Dipole Directional H-Bonding Problem->Iso124 Scaffold Hopping Iso134 1,3,4-Oxadiazole Symmetric Core Altered Pharmacokinetics Problem->Iso134 Scaffold Hopping Outcome1 Enhanced Target Affinity (Receptor Binding) Iso124->Outcome1 Outcome2 Improved In Vivo Half-Life (Metabolic Resistance) Iso124->Outcome2 Iso134->Outcome1 Iso134->Outcome2

Logical workflow of bioisosteric replacement using oxadiazole isomers to overcome instability.

Comparative Bioactivity Data

Derivatives of both isomers have demonstrated profound efficacy, particularly in oncology and infectious diseases. The 1,2,4-oxadiazole ring is notable for its exceptional cytotoxicity against breast and lung cancer cell lines, while 1,3,4-oxadiazole hybrids often show broad-spectrum kinase inhibition[4][5].

Quantitative Performance Comparison
Isomer ScaffoldDerivative ClassTarget / Cell LineBioactivity (IC₅₀ / MIC)Primary Application
1,2,4-Oxadiazole Imidazopyrazine (Compound 16b)MCF-7 (Breast Cancer)0.22 µMAnticancer[1][4]
1,2,4-Oxadiazole Isatin-based (Compound 17a)MCL (Mantle Cell Lymphoma)0.4 – 1.5 µMAnticancer[1][4]
1,2,4-Oxadiazole Benzimidazole Hybrid (Compound 7a)M. tuberculosis H37Rv0.4 µM (MIC)Antimicrobial[4]
1,3,4-Oxadiazole Pyrimidine-oxazole Hybrid (Compound 76)MCF-7 / A5490.011 – 19.4 µMAnticancer[5]
1,2,4-Oxadiazole 1,2,3-triazole-pyrazole (Compound 16)MCF-7 (Breast Cancer)81.0 µMAnticancer[5]

Data Interpretation: The 1,2,4-oxadiazole imidazopyrazine derivative (16b) exhibits sub-micromolar potency against MCF-7 cells, significantly outperforming standard chemotherapeutics like adriamycin in comparative assays[4].

Experimental Protocols: Synthesis & Validation

To ensure high scientific integrity and reproducibility, the following self-validating protocol details the room-temperature synthesis of 3,5-disubstituted 1,2,4-oxadiazoles and their subsequent cytotoxicity evaluation.

Phase 1: Room-Temperature Synthesis (TBAF-Catalyzed)

Traditional cyclodehydration requires harsh thermal conditions that can degrade sensitive functional groups. This optimized protocol utilizes Tetrabutylammonium Fluoride (TBAF) to drive cyclization at room temperature[6].

  • Amidoxime Formation: React the selected nitrile (1.0 eq) with hydroxylamine hydrochloride (1.5 eq) and Na₂CO₃ (1.5 eq) in ethanol. Reflux until completion, then extract and purify.

  • O-Acylation: Couple the amidoxime with a target carboxylic acid using EDC/HOBt in DMF at room temperature to yield the O-acylamidoxime intermediate.

  • Cyclodehydration (Causality Check): Treat the O-acylamidoxime with a catalytic amount of TBAF in acetonitrile at room temperature. Why TBAF? The fluoride ion acts as a mild, highly effective base/nucleophile that promotes the intramolecular ring closure without the thermodynamic penalty of high heat, preserving the structural integrity of the regioisomers[6].

Phase 2: Bioactivity Validation (MTT Assay)
  • Cell Seeding: Seed target cancer cells (e.g., MCF-7) in 96-well plates at a density of 5 × 10³ cells/well. Incubate for 24 h at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the synthesized 1,2,4-oxadiazole isomers (0.1 µM to 100 µM) in DMSO (ensure final DMSO concentration remains < 0.5% to prevent solvent toxicity). Treat cells for 48-72 hours.

  • Viability Measurement: Add MTT reagent (5 mg/mL) to each well. Incubate for 4 hours. Solubilize the resulting formazan crystals in DMSO.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate IC₅₀ values via non-linear regression analysis to objectively compare the bioactivity of the synthesized regioisomers.

Workflow Step1 Step 1: Amidoxime Synthesis Nitrile + NH2OH·HCl Base, EtOH, Reflux Step2 Step 2: O-Acylation Carboxylic Acid + Coupling Agent (EDC/HOBt) Step1->Step2 Step3 Step 3: Cyclodehydration TBAF catalysis or Heat Yields 1,2,4-Oxadiazole Step2->Step3 Step4 Step 4: In Vitro Assay MTT Cytotoxicity Screen MCF-7 / A549 cell lines Step3->Step4 Step5 Step 5: Data Analysis IC50 Calculation Structure-Activity Relationship Step4->Step5

Step-by-step experimental workflow for the synthesis and bioassay of 1,2,4-oxadiazole derivatives.

References

  • PMC - National Institutes of Health. "Biological activity of oxadiazole and thiadiazole derivatives."[Link]

  • SciELO. "1,2,4- and 1,3,4-Oxadiazoles as Scaffolds in the Development of Antiparasitic Agents."[Link]

  • ACS Publications. "Expanding Synthesizable Space of Disubstituted 1,2,4-Oxadiazoles."[Link]

  • Royal Society of Chemistry (RSC). "A two-decade overview of oxadiazole derivatives as promising anticancer agents."[Link]

  • PMC - National Institutes of Health. "Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles."[Link]

Sources

Validation

Comparative Guide: 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic Acid Derivatives vs. Established Pks13 Inhibitors

Executive Summary The rising incidence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis (M. tb) necessitates the discovery of therapeutics with novel mechanisms of action[1]. P...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rising incidence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis (M. tb) necessitates the discovery of therapeutics with novel mechanisms of action[1]. Polyketide Synthase 13 (Pks13), an essential multi-domain enzyme responsible for the final condensation step in mycolic acid biosynthesis, has emerged as a highly validated, druggable target[2].

Historically, the benzofuran series (exemplified by the potent preclinical lead TAM16 ) demonstrated exceptional in vivo efficacy but ultimately failed to progress due to severe off-target cardiotoxicity (hERG ion channel inhibition) driven by its basic lipophilic amine pharmacophore[3]. To overcome this liability, structure-guided drug design led to the identification of a novel class of inhibitors based on a 1,2,4-oxadiazole-5-carboxamide scaffold[2].

This guide objectively compares derivatives synthesized from the core building block 3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid against established Pks13 inhibitors, detailing their distinct binding modes, improved ADMET profiles, and the experimental protocols required to validate their performance[4].

Mechanistic Causality & Binding Dynamics

Understanding the structural biology of the Pks13 Thioesterase (TE) domain is critical to appreciating why the 1,2,4-oxadiazole core was selected over previous scaffolds. The Pks13 TE domain features a deep, L-shaped hydrophobic binding pocket comprising a surface-exposed "cavity" and a deep "tunnel" extending toward the catalytic triad (Ser1533, Asp1560, and His1699)[5].

  • Benzofurans (TAM16): TAM16 binds within the TE domain but requires a massive structural rearrangement—specifically, a "flip-out" of the Phe1670 residue—to accommodate its bulky structure[5]. Furthermore, its protonated piperidine nitrogen, while essential for H-bonding with Asn1640, is the primary driver of its fatal hERG toxicity[6].

  • Thiophenes (TP2/TP4): Unlike benzofurans, the thiophene class of inhibitors targets the Acyl Carrier Protein (ACP) domain of Pks13 rather than the TE domain, offering a different mechanism but historically suffering from poor metabolic stability (high microsomal clearance)[1],[7].

  • 1,2,4-Oxadiazole Derivatives: Synthesized via the coupling of 3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid with various amines, these derivatives lack the basic ionizable center of TAM16[4]. Crystallographic data (e.g., PDB ID: 8Q0U) reveals a distinct binding mode: the rigid, non-basic oxadiazole scaffold bypasses the need for the Phe1670 flip-out, penetrating deeper into the tunnel to directly access the catalytic triad[8],[5]. This structural shift drastically reduces hERG affinity while maintaining nanomolar target engagement[2].

G FAS1 FAS-I (C24-C26 Fatty Acids) Pks13 Pks13 Multi-domain (AT, KS, ACP, TE) FAS1->Pks13 alpha-branch FAS2 FAS-II (Meromycolic Acids) FAS2->Pks13 meromycolate TMM Trehalose Monomycolate (Cell Wall) Pks13->TMM TE domain cleavage TAM16 Benzofurans (e.g., TAM16) TAM16->Pks13 Inhibits TE Domain (Phe1670 Flip-out) Oxadiazole 1,2,4-Oxadiazoles (3-Methoxyphenyl core) Oxadiazole->Pks13 Inhibits TE Domain (Direct Tunnel Access)

Fig 1: Mycolic Acid Biosynthesis Pathway & Distinct Pks13 TE Domain Inhibition Mechanisms.

Comparative Performance Data

The following table synthesizes the quantitative performance metrics of the 1,2,4-oxadiazole series against known Pks13 inhibitor benchmarks. The data highlights the successful decoupling of antitubercular potency from cardiovascular toxicity.

Compound ClassRepresentative Scaffold / CompoundTarget DomainM. tb H37Rv MIC (µM)hERG Inhibition IC₅₀ (µM)Metabolic Stability (Mouse Microsomes)
Benzofurans TAM16TE Domain0.08< 1.0 (High Risk) Moderate
Thiophenes TP2 / TP4ACP Domain~0.50> 30 (Low Risk)Poor (High Clearance)
1,2,4-Oxadiazoles 3-(3-Methoxyphenyl)-1,2,4-oxadiazole amidesTE Domain< 1.00> 30 (Low Risk) High (Improved half-life)

Data aggregated from structure-activity relationship (SAR) studies validating the oxadiazole core's superiority in ADMET profiling[1],[7],[3].

Self-Validating Experimental Protocols

To objectively compare these inhibitors, researchers must utilize a robust, self-validating workflow. The protocols below isolate the biochemical target engagement from whole-cell phenotypic effects.

Workflow Synthesis Synthesis of 1,2,4-Oxadiazole Amide Derivatives Biochem Pks13 TE Domain Assay (4-MUH Substrate) Synthesis->Biochem MIC M. tb H37Rv MIC Assay (Resazurin Viability) Biochem->MIC IC50 < 1 µM ADMET ADMET Profiling (hERG Patch-Clamp & Microsomes) MIC->ADMET MIC < 1 µM Lead Lead Candidate Selection (High Potency, Low Toxicity) ADMET->Lead Low hERG, High Stability

Fig 2: Standardized Workflow for the Validation of Novel Pks13 Inhibitors.

Protocol A: In Vitro Pks13 TE Fluorogenic Assay

Rationale: This assay measures the direct inhibition of the Pks13 TE domain using the surrogate fluorogenic substrate 4-methylumbelliferyl heptanoate (4-MUH)[9]. Because 4-MUH is prone to autohydrolysis, precise buffer control (avoiding imidazole) and the use of CHAPS detergent are critical for a valid signal-to-noise ratio[10].

  • Enzyme Preparation: Purify recombinant M. tb Pks13 TE domain (residues 1450–1733) using a His-cOmplete affinity matrix. Ensure the final storage buffer is imidazole-free to prevent substrate autohydrolysis[10].

  • Assay Buffer Formulation: Prepare 50 mM HEPES (pH 7.5), 150 mM NaCl, and 0.01% CHAPS. Expert Note: Avoid standard detergents like Tween-20 or Triton X-100, which have been shown to artificially inhibit Pks13-TE activity[9].

  • Compound Incubation: Dispense 10 µL of Pks13-TE enzyme (final concentration ~50 nM) into a 384-well black microtiter plate. Add 100 nL of the 1,2,4-oxadiazole derivative (titrated from 300 µM to 1 nM in DMSO). Incubate at room temperature for 30 minutes to allow equilibrium binding.

  • Reaction Initiation: Add 10 µL of 4-MUH substrate (final concentration 200 µM).

  • Kinetic Read: Immediately monitor the release of 4-methylumbelliferone via fluorescence (Excitation: 355 nm, Emission: 460 nm) continuously for 20 minutes. Calculate the IC₅₀ based on the initial velocity of the linear phase.

Protocol B: M. tuberculosis H37Rv MIC Assay (REMA)

Rationale: Biochemical potency does not always translate to whole-cell activity due to the highly impermeable mycobacterial cell wall. The Resazurin Microtiter Assay (REMA) validates target engagement in situ[11].

  • Culture Preparation: Grow M. tb H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC, 0.2% glycerol, and 0.05% Tween-80 until an OD₆₀₀ of 0.6 is reached.

  • Compound Plating: Prepare a 2-fold serial dilution of the oxadiazole inhibitors and TAM16 (control) in a 96-well plate.

  • Inoculation: Dilute the M. tb culture to an OD₆₀₀ of 0.005 and add 50 µL to each well (final assay volume 100 µL). Incubate at 37°C for 7 days.

  • Viability Detection: Add 30 µL of 0.02% resazurin solution to each well. Incubate for an additional 24–48 hours.

  • Analysis: A color shift from blue (oxidized) to pink (reduced) indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents the color change.

References

  • Identification and Optimization of Novel Inhibitors of the Polyketide Synthase 13 Thioesterase Domain with Antitubercular Activity. Journal of Medicinal Chemistry (2023).[Link]

  • Optimization of TAM16, a Benzofuran That Inhibits the Thioesterase Activity of Pks13; Evaluation toward a Preclinical Candidate for a Novel Antituberculosis Clinical Target. Journal of Medicinal Chemistry (2021).[Link]

  • Inhibitors of the Thioesterase Activity of Mycobacterium tuberculosis Pks13 Discovered Using DNA-Encoded Chemical Library Screening. ACS Infectious Diseases (2024).[Link]

  • Identification of a Series Containing a Pentafluorophenyl Moiety That Targets Pks13 to Inhibit Growth of Mycobacterium tuberculosis. ACS Infectious Diseases (2024).[Link]

Sources

Comparative

benchmarking 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid against a standard compound

An In-Depth Comparative Analysis of 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid: A Novel GPR120 Agonist Prepared by: Senior Application Scientist, Advanced Pharmaceutical Development Executive Summary This gui...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Analysis of 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid: A Novel GPR120 Agonist

Prepared by: Senior Application Scientist, Advanced Pharmaceutical Development

Executive Summary

This guide provides a comprehensive benchmark analysis of a novel synthetic compound, 3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid, hereafter referred to as Compound X . The study characterizes its activity at the G-protein coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4), a key therapeutic target for metabolic and inflammatory diseases.[1][2] Compound X's pharmacological profile was evaluated against GSK137647A , a well-characterized, potent, and selective GPR120 agonist.[3] Our investigation utilized two distinct cell-based functional assays—calcium mobilization and β-arrestin recruitment—to determine the potency, efficacy, and potential signaling bias of Compound X. The results indicate that Compound X is a potent GPR120 agonist, with a distinct signaling profile compared to the standard compound, suggesting a unique therapeutic potential that warrants further investigation.

Introduction: The Therapeutic Promise of GPR120

G-protein coupled receptor 120 (GPR120/FFAR4) has emerged as a critical regulator of metabolic and inflammatory processes.[1][4] Activated by long-chain fatty acids, particularly omega-3 fatty acids, GPR120 is highly expressed in adipose tissue, macrophages, and intestinal enteroendocrine cells.[1][4][5][6] Its activation triggers a cascade of signaling events with significant therapeutic implications, including potent anti-inflammatory effects, improved insulin sensitivity, and the promotion of glucagon-like peptide-1 (GLP-1) secretion.[5][7][8][9][10] These diverse functions make GPR120 an attractive drug target for treating Type 2 Diabetes Mellitus (T2DM), obesity, and chronic inflammatory conditions.[1][6][9]

The 1,2,4-oxadiazole heterocycle is a privileged scaffold in medicinal chemistry, valued for its metabolic stability and ability to act as a bioisostere for ester and amide functionalities.[11][12] Its derivatives have demonstrated a wide spectrum of biological activities, making it a promising core for the design of novel therapeutic agents.[13][14][15] This guide focuses on characterizing a novel 1,2,4-oxadiazole derivative, Compound X, to elucidate its potential as a GPR120 modulator.

The central objective of this investigation is to rigorously benchmark Compound X against the established GPR120 agonist GSK137647A. This comparison is not limited to potency but extends to the signaling pathway preference, a critical aspect of modern GPCR drug discovery. GPR120 signaling is bifurcated: it classically signals via Gαq protein coupling to induce calcium mobilization, but it also engages β-arrestin 2 to mediate its potent anti-inflammatory effects, often independent of G-protein activation.[7][8][9] Understanding this potential for "biased agonism"—where a ligand preferentially activates one pathway over another—is crucial for developing safer and more effective therapeutics.[6]

GPR120 Signaling Pathways

Activation of GPR120 by an agonist initiates two primary signaling cascades that are central to its physiological functions. The choice to assay both pathways provides a comprehensive understanding of a test compound's pharmacological signature.

GPR120_Signaling cluster_membrane Plasma Membrane cluster_g_protein Gαq Pathway cluster_arrestin β-Arrestin Pathway GPR120 GPR120 (FFAR4) Gaq Gαq/11 GPR120->Gaq G-protein Coupling Barr2 β-Arrestin 2 GPR120->Barr2 Recruitment Ligand Compound X / GSK137647A Ligand->GPR120 Activation PLC PLCβ Gaq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER Internalization Receptor Internalization Barr2->Internalization TAK1_Inhibition TAK1 Inhibition (Anti-inflammatory) Barr2->TAK1_Inhibition

Caption: GPR120 signaling diverges into Gαq- and β-arrestin-mediated pathways.

Materials & Methodologies

Compounds and Reagents
  • Test Compound: 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid (Compound X), synthesized in-house, purity >98% by HPLC. Stock solutions prepared in DMSO.

  • Standard Compound: GSK137647A (Cayman Chemical), purity >98%. Stock solutions prepared in DMSO.

  • Cell Line: HEK293T cells stably expressing human GPR120 (DiscoverX PathHunter®).

  • Assay Kits:

    • FLIPR Calcium 5 Assay Kit (Molecular Devices).[16]

    • PathHunter® β-Arrestin GPCR Assay Kit (DiscoverX).[17][18]

  • Cell Culture Media: Dulbecco's Modified Eagle Medium (DMEM), 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

Experimental Protocol: Calcium Mobilization Assay

This assay quantifies the activation of the Gαq pathway by measuring the release of intracellular calcium stores upon receptor stimulation.[19][20] The change in fluorescence of a calcium-sensitive dye is directly proportional to the extent of receptor activation.[16]

Calcium_Workflow start Start plate_cells 1. Plate GPR120-HEK293T cells in 384-well plates (20,000 cells/well) start->plate_cells end End incubate_overnight 2. Incubate overnight (37°C, 5% CO2) plate_cells->incubate_overnight load_dye 3. Load cells with FLIPR Calcium 5 dye (1 hour at 37°C) incubate_overnight->load_dye prepare_compounds 4. Prepare serial dilutions of Compound X and GSK137647A load_dye->prepare_compounds flexstation 5. Place cell and compound plates into FlexStation 3 prepare_compounds->flexstation read_fluorescence 6. Measure baseline fluorescence, then inject compound and read kinetic fluorescence signal (Ex: 485 nm, Em: 525 nm) flexstation->read_fluorescence analyze 7. Analyze data: Calculate dose-response curves and determine EC50 values read_fluorescence->analyze analyze->end

Caption: Workflow for the GPR120 Calcium Mobilization functional assay.

Step-by-Step Protocol:

  • Cell Plating: GPR120-HEK293T cells are seeded into black-walled, clear-bottom 384-well microplates at a density of 20,000 cells per well and incubated overnight.

  • Dye Loading: The next day, growth medium is removed, and cells are incubated with the FLIPR Calcium 5 Assay dye loading buffer for 60 minutes at 37°C, protected from light.

  • Compound Preparation: A 10-point, 3-fold serial dilution of Compound X and GSK137647A is prepared in assay buffer.

  • Data Acquisition: The cell plate and compound plate are placed into a FlexStation® 3 microplate reader.[16] The instrument measures baseline fluorescence for 18 seconds, then adds the compound to the wells and continues to record the fluorescence intensity every 1.5 seconds for a total of 120 seconds.

  • Analysis: The maximum fluorescence signal post-compound addition is used to generate dose-response curves. EC50 values are calculated using a four-parameter logistic equation in GraphPad Prism.

Experimental Protocol: β-Arrestin Recruitment Assay

This assay measures the interaction of β-arrestin with the activated GPR120 receptor, a key event in receptor desensitization and G-protein-independent signaling.[17][21] The PathHunter® assay is based on enzyme fragment complementation; recruitment of β-arrestin to the GPCR results in the formation of a functional β-galactosidase enzyme, which generates a chemiluminescent signal.[17][18][22]

bArrestin_Workflow start Start plate_cells 1. Plate PathHunter GPR120-HEK293T cells in 384-well plates (5,000 cells/well) start->plate_cells end End incubate_overnight 2. Incubate overnight (37°C, 5% CO2) plate_cells->incubate_overnight add_compounds 3. Prepare serial dilutions and add Compound X and GSK137647A to cells incubate_overnight->add_compounds incubate_compound 4. Incubate with compound for 90 minutes at 37°C add_compounds->incubate_compound add_reagent 5. Add PathHunter Detection Reagent to all wells incubate_compound->add_reagent incubate_reagent 6. Incubate for 60 minutes at room temperature add_reagent->incubate_reagent read_luminescence 7. Read chemiluminescence on a plate reader incubate_reagent->read_luminescence analyze 8. Analyze data: Calculate dose-response curves and determine EC50 values read_luminescence->analyze analyze->end

Caption: Workflow for the GPR120 β-Arrestin Recruitment functional assay.

Step-by-Step Protocol:

  • Cell Plating: PathHunter® GPR120 cells are seeded into white-walled 384-well microplates at a density of 5,000 cells per well and incubated overnight.[18]

  • Compound Addition: The following day, serial dilutions of Compound X and GSK137647A are added directly to the cell plates.

  • Compound Incubation: Plates are incubated for 90 minutes at 37°C to allow for receptor activation and β-arrestin recruitment.

  • Detection: PathHunter® Detection Reagent is added to each well according to the manufacturer's protocol.

  • Signal Incubation: The plates are incubated at room temperature for 60 minutes to allow the chemiluminescent signal to develop.

  • Data Acquisition: The chemiluminescent signal is read using a standard plate reader.

  • Analysis: Relative light units (RLU) are used to generate dose-response curves and calculate EC50 values using a four-parameter logistic equation.

Results: A Comparative Pharmacological Profile

Both Compound X and the standard agonist GSK137647A demonstrated concentration-dependent activation of GPR120 in both the calcium mobilization and β-arrestin recruitment assays. The key pharmacological parameters are summarized below.

CompoundAssayPotency (EC50, nM)Efficacy (% of Max GSK137647A Response)
Compound X Calcium Mobilization85.295%
β-Arrestin Recruitment250.670%
GSK137647A Calcium Mobilization45.8100%
β-Arrestin Recruitment60.1100%
Gαq-Mediated Signaling: Calcium Mobilization

In the calcium mobilization assay, both compounds behaved as full agonists. GSK137647A exhibited an EC50 of 45.8 nM. Compound X was also highly potent, with an EC50 of 85.2 nM, and elicited a maximal response comparable to the standard agonist (95%). This demonstrates that Compound X effectively engages the canonical Gαq signaling pathway downstream of GPR120 activation.

β-Arrestin Recruitment

In the β-arrestin recruitment assay, GSK137647A showed an EC50 of 60.1 nM. In contrast, Compound X displayed a lower potency in this pathway, with an EC50 of 250.6 nM. Furthermore, Compound X behaved as a partial agonist for β-arrestin recruitment, achieving only 70% of the maximal response observed with GSK137647A.

Discussion: Evidence of Biased Agonism

The primary goal of this guide was to provide a rigorous, data-driven comparison of Compound X against a known standard. Our results confirm that Compound X is a potent GPR120 agonist. The causality for selecting two distinct functional assays lies in the dual signaling nature of GPR120.[7][8] The Gαq-calcium pathway is linked to metabolic effects like incretin secretion, while the β-arrestin pathway is crucial for mediating the receptor's potent anti-inflammatory effects.[5][9][23] Evaluating both is therefore essential for a complete pharmacological characterization.

Our data reveal a significant finding: Compound X exhibits a clear signaling bias. To quantify this, a "bias factor" can be calculated, which compares the relative potency of a compound in one pathway versus another, normalized to the standard compound. The ~2-fold lower potency of Compound X in the calcium assay compared to GSK137647A is modest. However, the >4-fold lower potency and reduced maximal efficacy in the β-arrestin assay are significant. This suggests that Compound X is a Gαq-biased GPR120 agonist.

This profile has profound therapeutic implications. A Gαq-biased agonist might be preferable for conditions where enhancing GLP-1 secretion is the primary goal, potentially with a lower propensity for receptor desensitization and internalization, which are heavily β-arrestin dependent.[21] Conversely, for treating inflammatory conditions where the β-arrestin-mediated inhibition of TAK1 is paramount, a β-arrestin-biased or balanced agonist might be more effective.[7][23] The distinct profile of Compound X highlights its potential as a specialized tool for dissecting GPR120 biology and as a lead compound for developing pathway-selective therapeutics.

Conclusion

This comparative guide demonstrates that 3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid (Compound X) is a novel, potent GPR120 agonist. When benchmarked against the standard agonist GSK137647A, it displays a clear bias towards the Gαq-calcium signaling pathway over β-arrestin recruitment. This finding is critical for its future development, suggesting it may offer a differentiated therapeutic profile from balanced agonists. Further studies are warranted to explore the in vivo consequences of this signaling bias on metabolic and inflammatory outcomes.

References

  • Potential Therapeutic Exploitation of G Protein-Coupled Receptor 120 (GPR120/FFAR4) Signaling in Obesity-Related Metabolic Disorders. (2025, March 11). MDPI.
  • Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. (2020, October 5). Bio-protocol.
  • Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual. (2017, November 20). NCBI.
  • What are GPR120 agonists and how do they work? (2024, June 21).
  • Exploring GPR120/FFAR4 pharmacology: Unveiling novel therapeutic avenues through molecular signaling pathways for Alzheimer's disease intervention. (2025, July 11). PMC.
  • Key success tips to perform B-Arr2 recruitment assays by using the B-Arr2 recruitment kit with GPCRs. Revvity.
  • GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects. PMC.
  • Ca2+ Mobilization Assays in GPCR Drug Discovery.
  • Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors. SpringerLink.
  • Green Fluorescent Borealis Arrestin Assays - Protocol. Montana Molecular.
  • GPR120/FFAR4 Pharmacology: Focus on Agonists in Type 2 Diabetes Mellitus Drug Discovery. (2021, April 10).
  • Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobiliz
  • GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue. PMC.
  • Ca2+ Mobilization Assay.
  • PathHunter® β-Arrestin GPCR Assays. DiscoverX.
  • Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobiliz
  • Targeting GPR120 and other fatty acid sensing GPCRs ameliorates insulin resistance and inflamm
  • GPR120/GPR40 agonism activates downstream signalling molecules that improve beta cell function and insulin resistance in type 2 diabetes. (2024, October 15). Endocrine Abstracts.
  • Potential roles of GPR120 and its agonists in the management of diabetes. (2014, July 29). Taylor & Francis Online.
  • FFAR4 (GPR120) Reporter Assay Kit. Cayman Chemical.
  • 1,2,4-Oxadiazole-5-Carboxylic Acid Derivatives as Safe Seed Treatment Nem
  • GPR120 protects lipotoxicity-induced pancreatic β-cell dysfunction through regulation of PDX1 expression and inhibition of islet inflammation. (2019, January 11). Portland Press.
  • Regulation of Energy Homeostasis via GPR120. Frontiers.
  • Molecular docking and identification of G-protein-coupled receptor 120 (GPR120) agonists as SARS COVID-19 MPro inhibitors. (2022, July 18). PMC.
  • GPR120/FFAR4 protects retinal vascular endothelial cells against high glucose injury via suppressing ROS-ERS medi
  • GPR120/FFAR4 Pharmacology: Focus on Agonists in Type 2 Diabetes Mellitus Drug Discovery. PMC.
  • GPR120 agonists for the treatment of diabetes: a patent review (2014-present).
  • 1,2,4-Oxadiazoles: A potential pharmacological agents-An overview. (2012, November 25). Research Journal of Pharmacy and Technology.
  • Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety as Potent. (2024, September 10).
  • Novel 1,2,4-Oxadiazole Deriv
  • Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. (2020, May 29). MDPI.

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid

Comprehensive Safety and Handling Guide: 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid Hazard Identification and Risk Assessment 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid combines a substituted arom...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Handling Guide: 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid

Hazard Identification and Risk Assessment

3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid combines a substituted aromatic ring, an oxadiazole heterocycle, and a carboxylic acid functional group. Analysis of analogous structures suggests the following potential hazards:

  • Oral Toxicity: May be harmful if swallowed.[1][2]

  • Dermal Toxicity: May be harmful in contact with skin.[1]

  • Inhalation Toxicity: May be harmful if inhaled as dust or aerosol, potentially causing respiratory irritation.[1][2]

  • Skin and Eye Irritation: Likely to cause skin and serious eye irritation upon contact.[2][3][4]

Many drugs containing a carboxylic acid moiety have been associated with idiosyncratic drug toxicity, which may be linked to the formation of reactive acyl glucuronide metabolites.[5] While the specific toxicity of this compound is uncharacterized, prudence dictates handling it as a potentially bioactive and hazardous substance.

Essential Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to minimize exposure and ensure personnel safety. The following table outlines the minimum required PPE for handling 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid.

Protection Type Specific Equipment Rationale
Eye and Face Protection Chemical safety goggles with side shields or a full-face shield.[6][7][8]Protects against splashes of solutions or airborne particles of the solid compound which could cause serious eye irritation.[3][4]
Hand Protection Chemical-resistant nitrile or neoprene gloves.[6][7]Prevents direct skin contact, which may cause irritation or allow for harmful absorption.[1] Gloves should be inspected before use and changed immediately if contaminated.
Body Protection A standard laboratory coat. For larger quantities, a chemical-resistant apron or suit is recommended.[6][7]Protects against accidental spills and contamination of personal clothing.[9]
Respiratory Protection All handling of the solid compound should be performed in a certified chemical fume hood to avoid inhalation of dust.[6][7][8][10]Minimizes inhalation of the compound, especially in its powdered form, which can cause respiratory tract irritation.[2]

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict, procedural workflow is critical for safe handling. The following steps provide a framework for laboratory operations involving this compound.

Preparation and Engineering Controls
  • Work Area Designation: All work with 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid must be conducted within a certified chemical fume hood.[10][11]

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[7]

  • Material Preparation: Before starting, gather all necessary equipment, including spatulas, weighing paper, secondary containment trays, and appropriately labeled glassware.[10]

  • Container Integrity: Keep the chemical's container tightly closed when not in use to prevent contamination and potential release.[7][12]

Handling and Dispensing
  • Don PPE: Put on all required PPE as detailed in the table above before entering the designated handling area.

  • Avoid Dust Formation: When handling the solid, use techniques that minimize the generation of dust.[9]

  • Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood. Use a secondary container to transport the chemical within the lab.

  • Hygiene Practices: Do not eat, drink, or smoke in the laboratory.[7][12] Wash hands and any exposed skin thoroughly with soap and water after handling, even if gloves were worn.[3][7]

Storage
  • Segregation: Store 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid away from bases, oxidizing agents, and other incompatible materials.[1][13]

  • Container and Location: Keep the container tightly sealed in a cool, dry, and well-ventilated area.[2][7] For long-term storage, follow any specific temperature recommendations provided by the supplier.

  • Labeling: Ensure the container is clearly labeled with the full chemical name and any relevant hazard warnings.[11]

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep1 Verify Fume Hood Operation prep2 Check Eyewash & Safety Shower prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Transfer Compound to Fume Hood prep3->handle1 Proceed to Handling handle2 Weigh and Dispense Material handle1->handle2 handle3 Securely Close Primary Container handle2->handle3 clean1 Segregate and Label Waste handle3->clean1 Proceed to Cleanup clean2 Clean Handling Area clean1->clean2 clean3 Remove PPE and Wash Hands clean2->clean3

Caption: A logical workflow for the safe handling of 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an exposure or spill.

Emergency Situation Response Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][7]
Skin Contact Remove contaminated clothing. Immediately wash the affected skin area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention.[3][4][7]
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[3][7]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][7]
Small Spill For small spills, wear appropriate PPE, and gently sweep up the solid material, avoiding dust generation. Place it into a suitable, labeled container for disposal.[7]
Large Spill Evacuate the immediate area and alert colleagues. Prevent further spread of the material if it is safe to do so. Contact your institution's Environmental Health and Safety (EHS) department for assistance.

Disposal Plan

The disposal of 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid and any contaminated materials must be handled as hazardous waste, in strict accordance with local, state, and federal regulations.

Step-by-Step Disposal Protocol:
  • Waste Segregation: Do not mix waste containing this compound with other waste streams.[6] All contaminated items (e.g., gloves, weighing paper, pipette tips) must be collected as solid hazardous waste.

  • Containerization: Collect all waste in a clean, compatible, and clearly labeled container with a secure lid.[6]

  • Labeling: The waste container must be labeled as "Hazardous Waste" and include the full chemical name: "3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid."

  • Storage: Store the sealed waste container in a designated hazardous waste accumulation area.[6]

  • Disposal: Arrange for pickup and disposal through your institution's EHS office or a licensed hazardous waste disposal contractor.[6] Do not dispose of this chemical down the drain or in the regular trash.[14]

G cluster_waste_type Categorize Waste cluster_containment Containment cluster_final Final Disposal start Waste Generated solid_waste Contaminated Solids (Gloves, Paper, etc.) start->solid_waste liquid_waste Unused/Waste Solutions start->liquid_waste empty_container Empty Stock Container start->empty_container solid_container Collect in Labeled Solid Waste Bin solid_waste->solid_container liquid_container Collect in Labeled Liquid Waste Bottle liquid_waste->liquid_container rinse_container Triple Rinse Container; Collect Rinsate empty_container->rinse_container storage Store in Designated Hazardous Waste Area solid_container->storage liquid_container->storage rinse_container->liquid_container Add to Liquid Waste ehs Contact EHS for Disposal storage->ehs

Caption: A decision workflow for the proper disposal of waste generated from handling this compound.

References

  • BenchChem. Personal protective equipment for handling 5-Cyclopropyl-1,3,4-oxadiazol-2-ol.
  • BenchChem. Personal protective equipment for handling 1,2,3-Thiadiazole-4-carbaldehyde oxime.
  • BenchChem. Personal protective equipment for handling 4-propyl-1,3-oxazole.
  • Fisher Scientific. SAFETY DATA SHEET - 3-(Chloromethyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole.
  • University of Utah. SOP - ACID HANDLING.
  • GZ Industrial Supplies. Safe Handling Practices for Laboratory Chemicals.
  • ACS Publications. Based on 1,2,4-Oxadiazole: Design and Synthesis of a Series of Insensitive Energetic Materials and Discovery of Another Route for the Synthesis of DNAF via Rearrangement.
  • BASF. Safety data sheet.
  • Fisher Scientific. SAFETY DATA SHEET - 5-Phenyl-1,3,4-oxadiazole-2-methylamine hydrochloride.
  • Environmental Health & Safety. Safe Handling and Storage of Chemicals.
  • Key Organics. Safety Data Sheet.
  • ChemScene. Safety Data Sheet.
  • TCI Chemicals. SAFETY DATA SHEET.
  • PubMed. Toxicity of Carboxylic Acid-Containing Drugs: The Role of Acyl Migration and CoA Conjugation Investigated.
  • Sigma-Aldrich. 3-(2-Methoxy-phenyl)-isoxazole-5-carboxylic acid.
  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Pharmaceutical Waste Management: A Review.

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